molecular formula C19H29NO3 B041675 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid CAS No. 103335-55-3

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Cat. No.: B041675
CAS No.: 103335-55-3
M. Wt: 319.4 g/mol
InChI Key: MJXIPHMGYJXKLJ-MLGOENBGSA-N
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Description

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, also known as 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXIPHMGYJXKLJ-MLGOENBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@@H]4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431299
Record name 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid
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Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103335-55-3
Record name 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid
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Record name 3-oxo-4-aza-5α-androstane-17β-carboxylic acid
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Record name 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a pivotal molecule in pharmaceutical research and development. It is primarily recognized as a key intermediate in the synthesis of widely-used 5α-reductase inhibitors, finasteride and dutasteride, and is also a significant metabolite of finasteride. This document delves into its chemical and physical properties, explores its synthesis through established methodologies, elucidates its role in the context of 5α-reductase inhibition, and provides detailed protocols for its analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's scientific and technical landscape.

Introduction and Chemical Identity

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, with the CAS number 103335-55-3, is a synthetic 4-azasteroid derivative.[1][2][3][4][5][6][7][8][9] Its structure is characterized by a nitrogen atom at the 4th position of the steroid's A-ring, a modification that is crucial for its biological activity.[10] This compound is a white to off-white crystalline powder.[1][8] It serves as a critical building block in the pharmaceutical industry, particularly in the production of drugs targeting androgen-related conditions.[8][10] Furthermore, its presence as a metabolite of finasteride underscores its importance in pharmacokinetic and drug metabolism studies.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₉H₂₉NO₃[3][10]
Molecular Weight 319.44 g/mol [3][10]
CAS Number 103335-55-3[3]
Melting Point >308 °C[10]
Boiling Point 518.189 °C at 760 mmHg (Predicted)[10]
Density 1.145 g/cm³ (Predicted)[10]
Water Solubility 3.61 mg/L (Predicted)[10]
Appearance White to off-white crystalline powder[1][8]
Solubility Sparingly soluble in water; soluble in DMSO, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][6][11]

Synthesis and Manufacturing

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a critical step in the production of finasteride and dutasteride. Several synthetic routes have been developed, with a common starting material being methyl 3-oxo-4-androstene-17β-carboxylate.[12][13]

Synthetic Pathway Overview

A prevalent synthetic strategy involves the oxidative cleavage of the A-ring of an androstene derivative, followed by cyclization with an ammonia source to form the 4-aza-3-oxo steroid core. Subsequent reduction and hydrolysis steps yield the final carboxylic acid.

G A Methyl 3-oxo-4-androstene-17β-carboxylate B Oxidative Cleavage (e.g., KMnO₄, NaIO₄) A->B Step 1 C Seco-acid Intermediate B->C D Cyclization (Ammonia source) C->D Step 2 E Methyl 3-oxo-4-aza-5-androstene-17-carboxylate D->E F Reduction (e.g., Formic Acid or H₂/Pd) E->F Step 3 G Methyl 3-oxo-4-aza-5α-androstane-17-carboxylate F->G H Hydrolysis (e.g., NaOH) G->H Step 4 I 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid H->I G Testosterone Testosterone SRD5A2 5α-reductase type II Testosterone->SRD5A2 DHT Dihydrotestosterone (DHT) Finasteride Finasteride CYP3A4 CYP3A4 Finasteride->CYP3A4 Finasteride->SRD5A2 Inhibition Metabolites Metabolites (including 3-Oxo-4-aza-5-alpha-androstane- 17-beta-carboxylic acid) CYP3A4->Metabolites SRD5A2->DHT

Sources

An In-depth Technical Guide to the Synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a pivotal intermediate in the manufacture of potent 5α-reductase inhibitors. This document is intended for researchers, chemists, and professionals in drug development and pharmaceutical manufacturing. We will explore the core chemical transformations, delve into the mechanistic rationale behind strategic decisions in the synthesis, present detailed experimental protocols, and offer insights grounded in established chemical literature. The synthesis of this 4-azasteroid is a cornerstone in the production of drugs like Finasteride and Dutasteride, which are critical in treating conditions such as benign prostatic hyperplasia (BPH).[1][2][3][4] The methodologies discussed herein are designed to be robust, scalable, and rooted in principles of chemical efficiency and integrity.

Introduction and Strategic Overview

The 4-azasteroid scaffold represents a critical pharmacophore for the inhibition of steroid 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[5] 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (herein referred to as "the target acid") is the immediate precursor required for the final amidation step that yields many active pharmaceutical ingredients (APIs) in this class.[6][7]

The synthesis is a multi-step process that typically begins with a readily available steroid precursor. The core challenge lies in the elegant construction of the A-ring lactam (the 4-aza-3-oxo moiety) and the establishment of the crucial 5α-stereochemistry, which is essential for biological activity. A retrosynthetic analysis reveals a common and industrially viable approach:

  • Final Amidation Precursor: The target acid is the ideal substrate for coupling with various amines to create the final drug product.

  • A-Ring Saturation: The 5α-androstane configuration is achieved via the stereoselective reduction of a Δ⁵-unsaturated intermediate.

  • Lactam Ring Formation: The defining 4-aza-3-oxo ring is constructed from a seco-acid (an A-ring-opened precursor) via condensation with an ammonia source.

  • A-Ring Cleavage: The seco-acid is generated by the oxidative cleavage of the Δ⁴ double bond of a common steroid starting material, such as testosterone or progesterone derivatives.[8][9][10]

This guide will now detail the forward synthesis, elaborating on the causality and technical nuances of each transformation.

Core Synthesis Pathway: From Steroid Precursor to Target Acid

The most common and efficient pathways commence from C19 or C21 steroidal raw materials. The following pathway represents a logical and validated consolidation of published methods.

Diagram: Overall Synthetic Pathway

Synthesis_Pathway Start 3-Oxo-4-androstene- 17β-carboxylic Acid Methyl Ester Seco Methyl 5-oxo-A-nor- 3,5-secoandrostan-3-oate- 17β-carboxylate Start->Seco 1. Oxidative Cleavage (KMnO₄, NaIO₄) UnsaturatedLactam Methyl 3-oxo-4-aza- 5-androstene- 17β-carboxylate Seco->UnsaturatedLactam 2. Cyclization (Ammonia) SaturatedLactam Methyl 3-oxo-4-aza- 5α-androstane- 17β-carboxylate UnsaturatedLactam->SaturatedLactam 3. Reduction (H₂, PtO₂) Target 3-Oxo-4-aza-5α-androstane- 17β-carboxylic Acid SaturatedLactam->Target 4. Hydrolysis (NaOH, H₃O⁺)

Caption: Key transformations in the synthesis of the target acid.

Detailed Methodologies and Mechanistic Insights

Step 1: Oxidative Cleavage of the A-Ring

The initial and arguably most critical step is the selective cleavage of the C4-C5 double bond in the A-ring of a suitable precursor, such as methyl 3-oxo-4-androstene-17β-carboxylate.

  • Expertise & Experience: The choice of oxidizing agent is paramount. A combination of sodium periodate (NaIO₄) and a catalytic amount of potassium permanganate (KMnO₄) is highly effective.[5][9] The periodate serves to continuously regenerate the permanganate, which is the primary oxidant, allowing for the use of substoichiometric amounts of the latter and mitigating the risk of over-oxidation. Ozonolysis is an alternative but often requires more specialized equipment. The purpose of this step is to break open the A-ring between C4 and C5, yielding a dicarboxylic acid precursor or, more commonly, a keto-acid known as a seco-acid.[8] This creates the necessary electrophilic centers at C3 and C5 for the subsequent cyclization.

  • Trustworthiness: The reaction must be carefully monitored. Incomplete conversion leads to purification challenges, while overly harsh conditions can cause unwanted side reactions at other positions on the steroid nucleus. Temperature control is critical to ensure selectivity. The resulting seco-acid is often carried forward to the next step with minimal purification.

Step 2: A-Ring Cyclization to Form the Lactam

This step forges the defining feature of the 4-azasteroid: the six-membered lactam ring.

  • Expertise & Experience: The seco-acid intermediate is reacted with an ammonia source to form the unsaturated lactam. Gaseous ammonia bubbled through the reaction mixture or the use of ammonium acetate are common methods. The reaction involves the formation of an enamine at the C5-ketone followed by an intramolecular nucleophilic attack and dehydration to form the stable amide bond of the lactam. This step establishes the nitrogen atom at the 4-position of the steroid core.

  • Authoritative Grounding: This condensation is a classic example of lactamization driven by the favorable intramolecular proximity of the reacting ketone and carboxylic acid functionalities after the initial reaction with ammonia.[11] The resulting product is the Δ⁵-unsaturated lactam, specifically methyl 3-oxo-4-aza-5-androstene-17β-carboxylate.

Step 3: Stereoselective Reduction of the Δ⁵ Double Bond

The biological efficacy of 5α-reductase inhibitors is critically dependent on the stereochemistry at the A/B ring junction. The 5α-configuration imparts a specific bent shape to the molecule, which is essential for enzyme binding.

  • Expertise & Experience: Catalytic hydrogenation is the method of choice for this transformation. The selection of the catalyst dictates the stereochemical outcome. Platinum oxide (PtO₂, Adam's catalyst) is highly effective in directing the hydrogenation to the less-hindered α-face of the steroid, yielding the desired 5α-isomer with high selectivity.[9] Palladium on carbon (Pd/C) can also be used.[5]

  • Trustworthiness: The stereochemical purity of the product, methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate, must be validated. The 5β-isomer is a common impurity that must be controlled, as it is biologically inactive and difficult to separate in later stages. The reaction is typically run under a hydrogen atmosphere until uptake ceases.

Step 4: Saponification to the Target Carboxylic Acid

The final step is a straightforward conversion of the C17β-methyl ester to the carboxylic acid.

  • Expertise & Experience: Standard base-catalyzed hydrolysis (saponification) is employed. The saturated lactam ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in a co-solvent like methanol or ethanol to ensure solubility.[6][11] The reaction is typically heated to reflux to drive it to completion.

  • Trustworthiness: Following the hydrolysis, the reaction mixture is cooled and carefully acidified (e.g., with HCl) to a pH of approximately 2.[6] This protonates the carboxylate salt, causing the target acid to precipitate out of the aqueous solution as a solid. The solid can then be isolated by filtration, washed with water to remove inorganic salts, and dried, often yielding a product of high purity.[6]

Quantitative Data and Experimental Protocols

Table 1: Summary of Synthetic Transformations
StepReaction NameStarting MaterialKey ReagentsProductTypical Yield
1Oxidative CleavageMethyl 3-oxo-4-androstene-17β-carboxylateKMnO₄, NaIO₄Methyl 5-oxo-A-nor-3,5-secoandrostan-3-oate-17β-carboxylate~80-90%
2Lactam CyclizationProduct from Step 1NH₃ or NH₄OAcMethyl 3-oxo-4-aza-5-androstene-17β-carboxylate~75-85%
3Catalytic HydrogenationProduct from Step 2H₂, Platinum Oxide (PtO₂)Methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate>90%
4SaponificationProduct from Step 3NaOH (aq), then HCl3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid ~95%[6]
Detailed Experimental Protocol: Saponification of the C17β-Ester

This protocol is a representative example for the final step of the synthesis.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Start 1. Charge Reactor: Add methyl-3-oxo-4-aza-5α-androstane- 17-carboxylate and 9% aq. NaOH solution. Reflux 2. Heat to Reflux: Maintain reflux for 3-4 hours. Monitor reaction completion via TLC/HPLC. Start->Reflux Cool 3. Cool Reaction: Cool the reaction mass to 10-15 °C. Reflux->Cool Acidify 4. Acidify: Adjust pH to ~2 with conc. HCl. Precipitate forms. Cool->Acidify Filter 5. Isolate Product: Filter the separated solid. Acidify->Filter Wash 6. Wash: Wash solid with deionized water. Filter->Wash Dry 7. Dry: Dry the solid at 80 °C under vacuum. Wash->Dry

Caption: Workflow for the final hydrolysis step.

Step-by-Step Methodology:

  • Charging the Reactor: To a suitable reaction vessel, add 1.0 equivalent of methyl-3-oxo-4-aza-5α-androstane-17-carboxylate.

  • Addition of Base: Add approximately 4 volumes of a 9% aqueous sodium hydroxide solution.[6]

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 3-4 hours, with stirring.[6] Monitor the disappearance of the starting material by a suitable chromatographic method (e.g., TLC or HPLC).

  • Cooling: Once the reaction is complete, cool the reaction mass to between 10-15 °C in an ice bath.[6]

  • Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the cooled solution with vigorous stirring until the pH of the mixture is approximately 2. A white solid will precipitate.[6]

  • Isolation: Filter the precipitated solid using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid and sodium chloride.

  • Drying: Dry the isolated solid in a vacuum oven at 70-90 °C until a constant weight is achieved to afford the final 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.[6]

Conclusion

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a well-established and optimized process that showcases several key organic transformations. The pathway hinges on a strategic oxidative cleavage of the steroid A-ring, followed by a robust lactamization and a highly stereoselective hydrogenation to set the critical 5α-configuration. Each step is designed for high yield and purity, making the overall process viable for industrial-scale production. This guide has outlined the fundamental principles, mechanistic rationale, and practical execution of this important synthetic sequence, providing a solid foundation for professionals in the field of pharmaceutical chemistry.

References

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic 4-azasteroid that holds a significant position in the landscape of androgen modulation.[1][2] Structurally, it is a derivative of androstane, the parent molecule of androgens like testosterone. Its defining feature is the substitution of a nitrogen atom at the 4th position of the steroid's A-ring. This modification is pivotal to its biological activity. While primarily recognized as a key intermediate and a process impurity in the synthesis of the widely used 5α-reductase inhibitor, Dutasteride, its own biochemical profile is of considerable interest to researchers in endocrinology and drug development.[3][4] This guide provides a comprehensive technical overview of the mechanism of action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, grounded in its role as a competitive inhibitor of 5α-reductase.

Core Mechanism of Action: Competitive Inhibition of 5α-Reductase

The primary mechanism of action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is the competitive inhibition of 5α-reductase, an enzyme crucial for androgen metabolism.[1] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[5] By competitively binding to the active site of 5α-reductase, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid physically obstructs the access of the natural substrate, testosterone, thereby reducing the rate of DHT synthesis.

There are three known isozymes of 5α-reductase: type 1, type 2, and type 3.[3] 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid has been demonstrated to inhibit both type 1 and type 2 isoforms, with a notable preference for the type 2 isozyme.[1]

Enzyme Inhibition Kinetics

Kinetic studies utilizing recombinant human 5α-reductase have quantified the inhibitory potency of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. The inhibition constant (Ki) values, which represent the concentration of the inhibitor required to produce half-maximum inhibition, are a key measure of its efficacy.

IsozymeInhibition Constant (Ki)
5α-reductase Type 129.2 ± 1.7 nM
5α-reductase Type 212.6 ± 0.8 nM

Table 1: Inhibitory constants (Ki) of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid for 5α-reductase isozymes. Data indicates a competitive mode of inhibition.[1]

The lower Ki value for the type 2 isoform signifies a higher binding affinity and approximately a 2.3-fold greater selectivity for this isozyme over the type 1 isoform.[1]

The Androgen Signaling Pathway and the Impact of 5α-Reductase Inhibition

Androgens exert their physiological effects by binding to and activating the androgen receptor (AR), a nuclear transcription factor. DHT exhibits a significantly higher binding affinity for the AR than testosterone, making it a more potent activator of androgen-mediated gene transcription.[5] The inhibition of 5α-reductase by 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid disrupts this pathway at a critical juncture.

By reducing the conversion of testosterone to DHT, the compound effectively lowers the intracellular concentration of the most potent androgen. This leads to a dampening of androgen signaling in tissues where 5α-reductase is prominently expressed, such as the prostate, hair follicles, and skin.[6]

androgen_signaling cluster_cell Target Cell cluster_nucleus Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR_inactive Androgen Receptor (AR) (inactive) DHT->AR_inactive Binding & Activation AR_active Activated AR-DHT Complex AR_inactive->AR_active Nucleus Nucleus AR_active->Nucleus ARE Androgen Response Element (ARE) AR_active->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Biological_Response Biological Response (e.g., cell growth, differentiation) Gene_Transcription->Biological_Response Inhibitor 3-Oxo-4-aza-5-alpha-androstane- 17-beta-carboxylic acid Inhibitor->SRD5A Competitive Inhibition

Figure 1: Simplified schematic of the androgen signaling pathway and the inhibitory action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Interaction with the Androgen Receptor

While the primary mechanism of action is the inhibition of 5α-reductase, the potential for direct interaction with the androgen receptor is a relevant consideration for compounds of this class. However, studies on related 4-aza-5-alpha-androstan-3-one derivatives have indicated that they generally exhibit poor binding affinity for the human androgen receptor.[6] Significant structural modifications, such as the addition of an N4-methyl substituent and unsaturation in the A-ring, are typically required to enhance AR binding.[6] Therefore, it is presumed that 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, in its unmodified form, is a weak ligand for the androgen receptor, and its biological effects are overwhelmingly attributable to its potent inhibition of 5α-reductase.

Experimental Protocols for Assessing 5α-Reductase Inhibition

The determination of the inhibitory activity of compounds like 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is typically achieved through in vitro enzyme assays. Below is a representative protocol for an enzyme-based inhibition assay.

Protocol: In Vitro 5α-Reductase Inhibition Assay

1. Objective: To determine the inhibitory potency (IC50 and Ki) of a test compound against human 5α-reductase isozymes.

2. Materials:

  • Enzyme Source: Recombinant human 5α-reductase type 1 or type 2, or microsomal fractions from tissues expressing the enzyme (e.g., prostate).

  • Substrate: Radiolabeled ([³H]) or non-radiolabeled testosterone.

  • Cofactor: NADPH.

  • Test Compound: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Controls: Finasteride, Dutasteride.

  • Reaction Buffer: e.g., Tris-HCl or phosphate buffer at an optimal pH (typically 6.5-7.0).

  • Quenching Solution: e.g., a mixture of organic solvents to stop the reaction.

  • Analytical System: High-Performance Liquid Chromatography (HPLC) with a radiodetector, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3. Assay Procedure:

  • Prepare serial dilutions of the test compound and positive controls.

  • In a microcentrifuge tube or a 96-well plate, add the reaction buffer.

  • Add the enzyme preparation to the buffer.

  • Add the test compound or control at various concentrations and pre-incubate with the enzyme for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (testosterone) and the cofactor (NADPH).

  • Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at 37°C, ensuring the reaction proceeds under linear conditions.

  • Terminate the reaction by adding the quenching solution.

  • Process the samples to separate the substrate (testosterone) from the product (DHT). This is typically done by solid-phase or liquid-liquid extraction.

  • Quantify the amount of DHT produced using HPLC or LC-MS/MS.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • The Ki value for competitive inhibition can be calculated using the Cheng-Prusoff equation, which requires determining the Michaelis-Menten constant (Km) of the enzyme for the substrate in separate experiments.

experimental_workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) start->reagent_prep pre_incubation Pre-incubation (Enzyme + Inhibitor) reagent_prep->pre_incubation reaction_initiation Reaction Initiation (Add Substrate + NADPH) pre_incubation->reaction_initiation incubation Incubation at 37°C reaction_initiation->incubation reaction_quenching Reaction Quenching incubation->reaction_quenching extraction Extraction of Steroids reaction_quenching->extraction analysis Quantification of DHT (HPLC or LC-MS/MS) extraction->analysis data_analysis Data Analysis (IC50 and Ki determination) analysis->data_analysis end End data_analysis->end

Figure 2: A generalized experimental workflow for determining the inhibitory activity of a compound against 5α-reductase.

Conclusion

References

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The Pharmacological Profile of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid: A Linchpin in the Development of 5-alpha-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Androgen Modulation

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetically derived androstane steroid that, while not pharmacologically active in its own right, holds a critical position in the landscape of modern therapeutics.[1] Its significance lies in its role as a key intermediate in the synthesis of potent 5-alpha-reductase inhibitors, most notably finasteride and dutasteride.[2][3][4][5] These drugs have revolutionized the management of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, not as an active pharmaceutical ingredient, but through the lens of the highly influential drugs it helps create. Understanding the journey from this intermediate to the final drug product offers invaluable insights for researchers and professionals in drug development.

Physicochemical Properties of the Core Intermediate

A foundational understanding of the physical and chemical characteristics of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is essential for its application in synthetic chemistry.

PropertyValue
Molecular Formula C₁₉H₂₉NO₃[6][7]
Molecular Weight 319.44 g/mol [6]
Melting Point >308 °C[6][7]
Boiling Point 518.189 °C at 760 mmHg[6]
Density 1.145 g/cm³[6]
Water Solubility 3.61 mg/L[6][7]
Appearance White to light yellow powder or crystal[8]

Synthetic Significance: The Gateway to 5-alpha-Reductase Inhibition

The primary utility of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is as a cornerstone in the multi-step synthesis of finasteride and dutasteride.[2] Various patented processes describe its preparation, often starting from materials like 4-androstene-3,17-dione.[9][10] The core structure of this intermediate, featuring the 4-aza-androstane backbone, is the essential scaffold upon which the final, pharmacologically active moieties are constructed. The subsequent chemical modifications, such as amidation at the 17-beta-carboxylic acid position, lead to the development of finasteride and dutasteride.[11][12]

Pharmacological Target: The 5-alpha-Reductase Enzyme

To appreciate the pharmacological relevance of our core intermediate, we must first understand its ultimate biological target: the 5-alpha-reductase enzyme. This enzyme is a critical player in androgen metabolism, responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[2][13] DHT has a higher affinity for the androgen receptor and is a primary driver in the pathophysiology of several androgen-dependent conditions, including the growth of the prostate gland in BPH and the miniaturization of hair follicles in androgenetic alopecia.[2]

There are two main isoenzymes of 5-alpha-reductase:

  • Type I: Predominantly found in the skin (sebaceous glands) and liver.[14]

  • Type II: Primarily located in the prostate, seminal vesicles, and hair follicles.[14]

The inhibition of these isoenzymes is a key therapeutic strategy for mitigating the effects of excessive DHT.[13]

Mechanism of Action of Derived Inhibitors: Finasteride and Dutasteride

The drugs synthesized from 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, finasteride and dutasteride, are potent inhibitors of 5-alpha-reductase. Their mechanisms, however, exhibit a crucial difference:

  • Finasteride is a selective inhibitor of the Type II isoenzyme of 5-alpha-reductase.[14]

  • Dutasteride is a dual inhibitor, targeting both Type I and Type II isoenzymes.[14]

This distinction in their inhibitory profiles leads to different degrees of DHT suppression. Both are competitive inhibitors of the enzyme.[14]

5-alpha-Reductase Inhibition Pathway Signaling Pathway of 5-alpha-Reductase and Inhibition Testosterone Testosterone SRD5A 5-alpha-Reductase (Type I & II) Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) (Potent Androgen) AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binding SRD5A->DHT Conversion Inhibitors Finasteride (Type II) Dutasteride (Type I & II) Inhibitors->SRD5A Inhibition GeneExpression Gene Expression (Prostate Growth, Hair Follicle Miniaturization) AndrogenReceptor->GeneExpression Activation

Caption: Inhibition of Testosterone to DHT Conversion.

Pharmacodynamics of Derived Inhibitors

The inhibition of 5-alpha-reductase by finasteride and dutasteride leads to a significant reduction in circulating and tissue levels of DHT. Dutasteride's dual inhibition results in a more profound and consistent suppression of DHT compared to finasteride.[14]

Comparative DHT Suppression and Hormonal Effects

ParameterFinasterideDutasteride
Target Isoenzymes Type II 5-alpha-reductase[14]Type I & Type II 5-alpha-reductase[14]
Serum DHT Reduction Approximately 70%[15]>90%[14][15]
Prostate DHT Reduction Up to 90%[16]Approximately 95%[17]
Effect on Testosterone ~10-20% increase[18]~19% increase[19]

Pharmacokinetics of Derived Inhibitors

The pharmacokinetic profiles of finasteride and dutasteride also show notable differences, particularly in their half-lives.

Key Pharmacokinetic Parameters

ParameterFinasterideDutasteride
Bioavailability ~65%[16]~60%
Protein Binding ~90%[16]>99%
Metabolism Hepatic (CYP3A4)[16]Hepatic (CYP3A4)[20]
Half-life 6-8 hours[13]~5 weeks[13]
Excretion Feces and Urine[21]Primarily Feces[20]

Experimental Protocols for Evaluation

For researchers in drug development, robust and reproducible assays are critical for evaluating novel 5-alpha-reductase inhibitors.

In Vitro 5-alpha-Reductase Inhibition Assay

This assay is fundamental for determining the inhibitory potential of a compound on the 5-alpha-reductase enzyme. A common source for the enzyme is rat liver microsomes, which contain both Type I and Type II isoenzymes.[19][22]

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Homogenize fresh rat liver tissue in a cold buffer (e.g., phosphate buffer, pH 6.5).

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in the assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the test compound (at various concentrations) and/or vehicle with the rat liver microsome preparation (e.g., 20 µg/ml) in the assay buffer for 15 minutes at 37°C.[22]

    • Initiate the enzymatic reaction by adding the substrate, testosterone (e.g., 0.9 µM), and the cofactor, NADPH.[22]

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[22]

    • Terminate the reaction by adding an acid (e.g., 1 N HCl).[22]

  • Quantification of DHT:

    • The amount of DHT produced (or the remaining testosterone) can be quantified using various methods, such as:

      • Enzyme Immunoassay (EIA)[22]

      • High-Performance Liquid Chromatography (HPLC)

      • Liquid Chromatography-Mass Spectrometry (LC-MS)

      • A spectrophotometric method based on the measurement of thio-NADH accumulation at 400 nm.[23][24]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the compound concentration.

In_Vitro_Assay_Workflow Workflow for In Vitro 5-alpha-Reductase Inhibition Assay Start Start EnzymePrep Enzyme Preparation (Rat Liver Microsomes) Start->EnzymePrep PreIncubation Pre-incubation: Test Compound + Enzyme (15 min at 37°C) EnzymePrep->PreIncubation Reaction Initiate Reaction: Add Testosterone + NADPH (30 min at 37°C) PreIncubation->Reaction Termination Terminate Reaction (e.g., with HCl) Reaction->Termination Quantification Quantify DHT Production (EIA, HPLC, or LC-MS) Termination->Quantification Analysis Data Analysis: Calculate IC₅₀ Quantification->Analysis End End Analysis->End

Caption: In Vitro Assay Workflow Diagram.

Animal Models for Efficacy Testing: Testosterone-Induced BPH in Rats

To evaluate the in vivo efficacy of potential 5-alpha-reductase inhibitors, animal models that mimic human BPH are essential. The testosterone-induced BPH model in rats is a widely used and well-characterized model.[5][18]

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult male Sprague-Dawley or Wistar rats (e.g., 200-250 g).[5]

    • Perform surgical castration (orchiectomy) on the animals and allow for a recovery period (e.g., 7 days).[5] This eliminates the influence of endogenous androgens.

  • Induction of BPH:

    • Administer testosterone propionate (e.g., 3-5 mg/kg) subcutaneously daily for a period of 3-4 weeks to induce prostatic hyperplasia.[4][16][25]

  • Treatment Protocol:

    • Divide the BPH-induced rats into several groups:

      • Vehicle control group

      • Positive control group (e.g., finasteride, 5-10 mg/kg, orally)[4][25]

      • Test compound groups (various doses)

    • Administer the treatments orally or via the desired route for a specified duration (e.g., 2-4 weeks) concurrently with testosterone administration.

  • Evaluation of Efficacy:

    • At the end of the study, euthanize the animals and carefully dissect the prostate gland.

    • Measure the prostate weight and calculate the prostate index (prostate weight / body weight).

    • Perform histopathological analysis of the prostate tissue to assess the extent of hyperplasia.

    • Measure serum levels of testosterone and DHT via ELISA or other appropriate methods.

In_Vivo_Model_Workflow Workflow for Testosterone-Induced BPH Rat Model Start Start Castration Castration of Male Rats + Recovery Period Start->Castration BPH_Induction Induce BPH: Daily Testosterone Injections (3-4 weeks) Castration->BPH_Induction Treatment Treatment Administration: Vehicle, Positive Control (Finasteride), Test Compound(s) BPH_Induction->Treatment Evaluation Efficacy Evaluation: - Prostate Weight & Index - Histopathology - Serum Testosterone & DHT Treatment->Evaluation End End Evaluation->End

Caption: In Vivo BPH Model Workflow Diagram.

Clinical Significance and Therapeutic Applications

The clinical translation of research involving 5-alpha-reductase inhibitors, stemming from intermediates like 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, has had a profound impact on medicine.

  • Benign Prostatic Hyperplasia (BPH): Finasteride and dutasteride are widely prescribed to reduce prostate volume, improve urinary symptoms, and decrease the risk of acute urinary retention and the need for surgery.[26]

  • Androgenetic Alopecia (Male Pattern Baldness): Finasteride is FDA-approved for the treatment of male pattern hair loss, and dutasteride is also used off-label for this indication, often with greater efficacy.[15][17]

  • Other Androgen-Dependent Conditions: These inhibitors are also explored for use in conditions like hirsutism in women and as a component of hormone therapy for transgender women.

Conclusion

While 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid does not possess a direct pharmacological effect, its profile is defined by its indispensable role as a precursor to a class of drugs that have significantly advanced the treatment of common androgen-dependent disorders. For researchers and drug development professionals, a thorough understanding of this intermediate's chemistry and its relationship to the pharmacology of 5-alpha-reductase inhibitors is paramount for the innovation of new and improved therapies targeting androgen signaling pathways. The experimental frameworks provided herein offer a validated starting point for the preclinical evaluation of next-generation compounds in this critical therapeutic area.

References

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An In-Depth Technical Guide to the Biochemical Properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a potent 4-azasteroid and a key intermediate in the synthesis of clinically significant 5α-reductase inhibitors. This document delves into its mechanism of action, inhibitory kinetics, synthesis, and its role in the study of androgen-dependent pathologies. Designed for professionals in pharmaceutical research and development, this guide synthesizes critical data to facilitate a deeper understanding and application of this compound in scientific investigation.

Introduction: The Significance of 4-Azasteroids in Androgen Modulation

The landscape of therapeutic intervention for androgen-dependent conditions, such as benign prostatic hyperplasia (BPH) and androgenetic alopecia, has been significantly shaped by the development of 5α-reductase inhibitors. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, also known by the developmental code name MK-434, is a synthetic androstane steroid derivative that has been instrumental in this field[1]. Its unique 4-aza-steroid structure, where a nitrogen atom replaces the carbon at the 4-position, is a key feature for its biological activity[2]. While not marketed as a therapeutic agent itself, it serves as a crucial intermediate in the synthesis of prominent 5α-reductase inhibitors like finasteride and dutasteride[3][4][5]. A thorough understanding of its biochemical properties is therefore essential for researchers engaged in the development of new modulators of androgen metabolism.

Mechanism of Action: Competitive Inhibition of 5α-Reductase

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid functions as a competitive inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to dihydrotestosterone (DHT)[3]. This inhibition is crucial in androgen-sensitive tissues where DHT is the primary mediator of androgenic effects.

The inhibitory activity of this compound is selective for the type II isoform of 5α-reductase, which is predominantly found in the prostate, seminal vesicles, epididymides, and hair follicles[6]. By competitively binding to the active site of 5α-reductase, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid prevents the binding of the natural substrate, testosterone, thereby reducing the production of DHT. This leads to a decrease in androgenic signaling in target tissues.

Signaling Pathway of 5α-Reductase and its Inhibition

Caption: Competitive inhibition of 5α-reductase by 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Biochemical and Physical Properties

A summary of the key biochemical and physical properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is presented below.

PropertyValueReference
Molecular Formula C₁₉H₂₉NO₃[7][8][9]
Molecular Weight 319.44 g/mol [7][9]
CAS Number 103335-55-3[5][7]
Appearance White to light yellow powder or crystal[9][10]
Melting Point >308 °C[1]
Boiling Point 518.189 °C at 760 mmHg[1]
Water Solubility 3.61 mg/L[1]
pKa 4.81 ± 0.60 (Predicted)[1]

Inhibitory Potency and Kinetics

The inhibitory potency of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid against 5α-reductase has been characterized through kinetic studies. The inhibition constants (Ki) demonstrate its high affinity for the enzyme, with a preference for the type II isoform.

Enzyme IsoformInhibition Constant (Ki)Reference
5α-Reductase Type 1 29.2 ± 1.7 nM[10]
5α-Reductase Type 2 12.6 ± 0.8 nM[10]

The approximately 2.3-fold selectivity for the type II isoform is a significant characteristic of this compound[10]. The 4-azasteroid core structure is crucial for its tight binding within the enzyme's active site, while the 17β-carboxylic acid moiety contributes to its polarity[10].

Synthesis and Characterization

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is synthesized from methyl-3-oxo-4-androstene-17-carboxylate. The process involves several steps, including oxidation, amination, and hydrolysis. A general synthetic workflow is outlined below.

General Synthetic Workflow

Synthesis_Workflow Start Methyl-3-oxo-4-androstene- 17-carboxylate Intermediate1 Methyl 5-oxo-A-nor-3,5- secoandrostan-17-carboxylate Start->Intermediate1 Oxidation (KMnO4, NaIO4) Intermediate2 Methyl-3-oxo-4-aza-5-alpha- androstane-17-carboxylate Intermediate1->Intermediate2 Amination & Cyclization (Ammonium Acetate) FinalProduct 3-Oxo-4-aza-5-alpha-androstane- 17-beta-carboxylic acid Intermediate2->FinalProduct Hydrolysis (NaOH)

Caption: Simplified synthetic pathway for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Detailed Synthetic Protocol (Exemplary):

The following protocol is a representative example of the synthesis process, adapted from publicly available patent literature[3].

Step 1: Oxidation of Methyl-3-oxo-4-androstene-17-carboxylate

  • Dissolve 50g of methyl-3-oxo-4-androstene-17-carboxylate in 500 ml of t-butanol.

  • Add a solution of 28g of sodium carbonate in 200 ml of water to the reaction mixture.

  • Slowly add 200 ml of a solution containing 2g of sodium metaperiodate and 130g of potassium permanganate dissolved in 1250 ml of water at 25-35°C over 30 minutes.

  • Heat the reaction mixture to 65°C and add the remaining periodate/permanganate solution over one hour.

  • Cool the resulting solution to 40°C, filter to remove salts, and wash with water to yield methyl 5-oxo-A-nor-3,5-secoandrostan-17-carboxylate.

Step 2: Amination and Cyclization

  • To the intermediate from Step 1, add 175 ml of acetic acid and 49g of ammonium acetate.

  • Reflux the reaction mass for 2-3 hours.

  • Cool the mixture to 25-35°C and add 250 ml of water.

  • Stir for 2-3 hours, filter the separated solid, and wash with water.

  • Dry the solid at 70°C to obtain methyl-3-oxo-4-aza-5-alpha-androstane-17-carboxylate.

Step 3: Hydrolysis

  • Add 60 ml of a 9% aqueous sodium hydroxide solution to 15g of methyl-3-oxo-4-aza-5-alpha-androstane-17-carboxylate.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mass to 10-15°C and adjust the pH to approximately 2 with concentrated hydrochloric acid.

  • Filter the separated solid, wash with 75 ml of water, and dry at 80°C to obtain the final product.

Characterization: The final product can be characterized using various analytical techniques:

  • X-Ray Powder Diffraction (XRPD): Characteristic peaks are observed at 2θ angles of approximately 8.0, 10.0, 12.7, 14.5, 16.1, 16.2, 16.9, 18.6, and 26.9 degrees[3].

  • Infrared (IR) Spectroscopy: Prominent peaks are located at about 722, 831, 1121, 1190, 1289, 1360, 1401, 1482, 1637, 1728, 2869, 2942, 3031, 3193, and 3261 cm⁻¹[3].

In Vivo Efficacy and Pharmacological Effects

In vivo studies in animal models have demonstrated the significant pharmacological effects of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (MK-434).

In healthy male subjects, single oral doses of MK-434 resulted in a significant and dose-dependent reduction in serum DHT levels, with a maximum reduction of approximately 50% at doses above 5 mg[11]. This effect was sustained for up to 48 hours post-treatment, while serum testosterone levels remained unaffected[11].

Studies in orchiectomized rats have shown that MK-434 can effectively block the proliferative effects of testosterone on the prostate gland without interfering with the anabolic effects of testosterone on muscle, bone, and fat[12][13]. This highlights the potential for selective androgen modulation, targeting specific tissues while preserving desirable androgenic actions in others.

While specific pharmacokinetic data for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is limited, studies on structurally similar 4-azasteroids indicate that these compounds are generally well-absorbed orally and are predominantly metabolized by the liver via the cytochrome P450 system[6][14]. The half-life can vary, with some analogs having a half-life of 4.7-7.1 hours in humans[14].

Androgen Receptor Binding and Off-Target Effects

As with any pharmacologically active compound, the potential for off-target effects should be considered. However, the available data for MK-434 suggests it is well-tolerated at therapeutic doses[11].

Conclusion and Future Directions

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a well-characterized and potent inhibitor of 5α-reductase type II. Its biochemical properties, including its competitive inhibitory mechanism and high affinity for the enzyme, make it a valuable tool for researchers studying androgen metabolism and developing novel therapeutics for androgen-dependent disorders. Its role as a key synthetic intermediate for finasteride and dutasteride underscores its importance in pharmaceutical sciences.

Future research could focus on elucidating the detailed pharmacokinetic and metabolic profile of this specific compound. Further investigation into its potential off-target effects and a more precise quantification of its androgen receptor binding affinity would provide a more complete understanding of its pharmacological profile. The principles learned from the study of this molecule continue to inform the design and development of next-generation 5α-reductase inhibitors with improved efficacy and safety profiles.

References

  • Nakayama, O., et al. (1991). Pharmacokinetics and biochemical efficacy after single and multiple oral administration of N-(2-methyl-2-propyl)-3-oxo-4-aza-5 alpha-androst-1-ene-17 beta-carboxamide, a new type of specific competitive inhibitor of testosterone 5 alpha-reductase, in volunteers. European Journal of Drug Metabolism and Pharmacokinetics, 16(1), 15-21. [Link]

  • Van Hecken, A., et al. (1994). Plasma concentrations and effect on testosterone metabolism after single doses of MK-0434, a steroid 5 alpha-reductase inhibitor, in healthy subjects. European Journal of Clinical Pharmacology, 46(2), 123-126. [Link]

  • Jasuja, R., et al. (2005). Inhibition of 5alpha-reductase blocks prostate effects of testosterone without blocking anabolic effects. American Journal of Physiology-Endocrinology and Metabolism, 288(4), E743-E752. [Link]

  • Jasuja, R., et al. (2005). Inhibition of 5α-reductase blocks prostate effects of testosterone without blocking anabolic effects. American Journal of Physiology-Endocrinology and Metabolism, 288(4), E743-E752. [Link]

  • LookChem. (n.d.). Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • Pharmaffiliates. (n.d.). 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid. Retrieved from [Link]

  • Traish, A. M., et al. (2014). The Dark Side of 5α-Reductase Inhibitors’ Therapy: Sexual Dysfunction, High Gleason Grade Prostate Cancer and Depression. Korean journal of urology, 55(6), 367–379. [Link]

  • PubChem. (n.d.). (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. Retrieved from [Link]

  • Serra, C. R., et al. (2007). Anabolic effects of testosterone are preserved during inhibition of 5alpha-reductase. The Journals of Gerontology. Series A, Biological Sciences and Medical Sciences, 62(3), 256–262. [Link]

  • Marks, L. S. (2004). 5α-Reductase: History and Clinical Importance. Reviews in Urology, 6(Suppl 9), S11–S21. [Link]

  • Hirata, K., et al. (2012). Saturable binding of finasteride to steroid 5alpha-reductase as determinant of nonlinear pharmacokinetics. The Journal of Pharmacy and Pharmacology, 64(3), 362–368. [Link]

  • Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism [Video]. YouTube. [Link]

  • Hirshburg, J. M., et al. (2016). 5-alpha reductase inhibitors use in prostatic disease and beyond. Expert Opinion on Investigational Drugs, 25(2), 213-225. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid. Retrieved from [Link]

  • Lin, C. Y., et al. (2004). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. Journal of the Chinese Chemical Society, 51(4), 843-848. [Link]

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An In-Depth Technical Guide to 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid as a 5-alpha Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a potent 5-alpha reductase inhibitor. While primarily recognized as a key intermediate in the synthesis of clinically significant drugs such as finasteride and dutasteride, this molecule possesses inherent biological activity of interest. This document delves into its mechanism of action, chemical synthesis, and the methodologies for its biological evaluation. By synthesizing existing data and providing expert insights into the underlying scientific principles, this guide serves as an authoritative resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of 5-alpha Reductase Inhibition

The enzyme 5-alpha reductase (5α-R) plays a pivotal role in androgen metabolism, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). Consequently, the inhibition of 5α-R has emerged as a key therapeutic strategy for these conditions. The 4-azasteroid class of compounds, characterized by the substitution of a nitrogen atom at the 4-position of the steroid A-ring, has proven to be a particularly fruitful scaffold for the development of potent 5α-R inhibitors.

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic androstane steroid and a member of the 4-azasteroid family.[1] Its unique structural features confer distinct biological activities, making it a subject of interest beyond its role as a synthetic precursor.[1] This guide will explore the specific properties of this molecule as a 5-alpha reductase inhibitor.

Mechanism of Action: Competitive Inhibition of 5-alpha Reductase

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid functions as a competitive inhibitor of both isoforms of 5-alpha reductase, with a preferential affinity for the type 2 isozyme.[2] The mechanism of inhibition is predicated on the structural similarity of the 4-azasteroid scaffold to the natural substrate, testosterone.

The binding of this inhibitor to the active site of the enzyme is thought to involve the formation of a bisubstrate analog complex. In this complex, the inhibitor occupies portions of both the steroid-binding site and the region that normally interacts with the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor during the enzymatic reaction.[3] This dual occupancy effectively blocks the binding of testosterone and prevents its conversion to DHT.

The key structural features contributing to this inhibitory activity include:

  • The 4-aza-3-oxo-5-alpha-androstane nucleus: This core structure mimics the androstane skeleton of testosterone, facilitating recognition and binding by the enzyme.

  • The 17-beta-carboxylic acid group: This moiety enhances the polarity of the molecule.[2]

Signaling Pathway of Androgen Action and 5-alpha Reductase Inhibition

Androgen Signaling Pathway and 5-alpha Reductase Inhibition cluster_0 Cellular Environment cluster_1 Nucleus Testosterone Testosterone Five_AR 5-alpha Reductase (Type 1 & 2) Testosterone->Five_AR Substrate DHT Dihydrotestosterone (DHT) (High Affinity Ligand) AR Androgen Receptor (AR) DHT->AR Binds Five_AR->DHT Conversion Inhibitor 3-Oxo-4-aza-5-alpha-androstane- 17-beta-carboxylic acid Inhibitor->Five_AR Competitive Inhibition ARE Androgen Response Element (ARE) on DNA AR->ARE Dimerizes and Binds to DNA Gene_Transcription Gene Transcription (e.g., growth factors) ARE->Gene_Transcription Initiates

Caption: Mechanism of 5-alpha reductase inhibition in the androgen signaling pathway.

Chemical Profile and Synthesis

Chemical Properties
PropertyValue
CAS Number 103335-55-3[4]
Molecular Formula C₁₉H₂₉NO₃[4]
Molecular Weight 319.44 g/mol [4]
Appearance White to light yellow powder or crystal[3]
Melting Point >308 °C[1]
Synthesis Pathway

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a multi-step process that typically starts from a readily available steroid precursor like methyl 3-oxo-4-androstene-17β-carboxylate.[3][5] The general synthetic route involves:

  • Oxidative Cleavage: The Δ⁴ double bond of the starting material is oxidatively cleaved to yield a seco-acid intermediate.[3][6]

  • Lactamization: The A-ring nitrogen is introduced through lactamization with an amine.[3][5]

  • Hydrogenation: The desired 5-alpha configuration is achieved via hydrogenation.[3][5]

  • Ester Hydrolysis: The final step is the hydrolysis of the ester at the 17β-position to give the carboxylic acid.[3]

This compound serves as a critical intermediate for the synthesis of finasteride and dutasteride, where the 17-beta-carboxylic acid is further derivatized.[7][8]

Synthesis_Workflow Start Methyl 3-oxo-4-androstene- 17β-carboxylate Step1 Oxidative Cleavage (e.g., KMnO4/NaIO4) Start->Step1 Intermediate1 Seco-acid Intermediate Step1->Intermediate1 Step2 Lactamization (with an amine) Intermediate1->Step2 Intermediate2 4-Aza Intermediate Step2->Intermediate2 Step3 Hydrogenation (e.g., Pt catalyst) Intermediate2->Step3 Intermediate3 Methyl 3-oxo-4-aza-5α- androstane-17β-carboxylate Step3->Intermediate3 Step4 Ester Hydrolysis Intermediate3->Step4 End 3-Oxo-4-aza-5α-androstane- 17β-carboxylic acid Step4->End

Caption: General synthetic workflow for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Biological Evaluation: Methodologies and Insights

In Vitro 5-alpha Reductase Inhibition Assay

The inhibitory potency of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid against 5-alpha reductase is determined using in vitro enzyme inhibition assays.

Protocol: Radiometric 5-alpha Reductase Inhibition Assay

  • Enzyme Source: Microsomal fractions containing 5-alpha reductase are prepared from tissues with high expression levels, such as the prostate of male rats or humans, or from cell lines engineered to overexpress the enzyme.

  • Substrate: Radiolabeled testosterone (e.g., [³H]-testosterone) is used as the substrate.

  • Incubation: The enzyme preparation is incubated with the radiolabeled substrate and varying concentrations of the test compound (3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid) in a suitable buffer system containing NADPH as a cofactor.

  • Separation: After incubation, the reaction is stopped, and the substrate (testosterone) and the product (DHT) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled DHT produced is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Kinetic Data for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

IsoformKᵢ (nM)
5-alpha Reductase Type 1 29.2 ± 1.7
5-alpha Reductase Type 2 12.6 ± 0.8

Data from kinetic studies using recombinant human enzymes.[2]

The lower Kᵢ value for the type 2 isoform indicates a higher binding affinity and approximately 2.3-fold selectivity for this isoform.[2]

Androgen Receptor Binding Assay

To assess the selectivity of the compound, its binding affinity for the androgen receptor (AR) is evaluated. A low affinity for the AR is desirable to avoid direct androgenic or anti-androgenic effects.

Protocol: Radioligand Binding Assay for Androgen Receptor

  • Receptor Source: Cytosolic extracts containing the androgen receptor are prepared from tissues such as the rat prostate.

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone, is used.

  • Competition: The receptor preparation is incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated, typically by filtration.

  • Quantification: The amount of bound radioactivity is measured.

  • Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (Kᵢ or IC₅₀) for the androgen receptor.

While specific binding data for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid to the androgen receptor is not extensively published, studies on related 4-azasteroids have shown that compounds unsubstituted at the 4-position generally exhibit greatly diminished receptor activity.[2] Furthermore, this compound shows negligible affinity for the glucocorticoid receptor (Kᵢ > 10 µM), suggesting a degree of selectivity.[3]

In Vivo Evaluation in Animal Models

Animal models are crucial for evaluating the in vivo efficacy and safety of 5-alpha reductase inhibitors.

Animal Models for Benign Prostatic Hyperplasia (BPH):

  • Canine Model: Mature male beagle dogs with naturally occurring BPH are a well-established model. Treatment with 5-alpha reductase inhibitors leads to a reduction in prostate volume, which can be monitored using imaging techniques like MRI.[9][10] A strong negative correlation has been observed between the reduction in prostate size and the prostatic concentration of DHT.[9]

  • Rodent Models: While rodents do not develop spontaneous BPH, hyperplasia can be induced by the administration of androgens. These models are useful for initial screening and mechanistic studies.[10]

Animal Models for Androgenetic Alopecia:

  • Stump-tailed Macaque: This primate species exhibits a pattern of baldness that is homologous to human androgenetic alopecia, making it a valuable model for testing the efficacy of hair growth-promoting agents.[11]

  • Xenograft Models: Human scalp hair follicles can be grafted onto immunodeficient mice. These models allow for the direct study of the effects of test compounds on human hair growth.[11]

While in vivo studies specifically investigating 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid are limited, the established animal models provide a robust framework for its potential future evaluation.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-azasteroids is highly dependent on their chemical structure. Key SAR insights for this class of compounds include:

  • A-Ring Modifications: The 4-aza-3-oxo moiety is critical for inhibitory activity. Introduction of a double bond at the C1-C2 position can enhance potency.[12]

  • C-17 Substituents: The nature of the substituent at the 17β-position significantly influences both inhibitory potency and androgen receptor binding. Lipophilically substituted, semipolar groups at this position tend to enhance 5-alpha reductase inhibition.[2][13] The carboxylic acid group in the title compound contributes to its specific inhibitory profile.

  • N-4 Substitution: Substitution on the nitrogen at the 4-position can dramatically affect androgen receptor binding.[14] The lack of substitution in 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is consistent with the generally low androgen receptor affinity observed for such compounds.[2]

Conclusion and Future Directions

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a potent, competitive inhibitor of 5-alpha reductase with a preference for the type 2 isoform. While its primary role in the pharmaceutical industry has been as a key intermediate in the synthesis of finasteride and dutasteride, its intrinsic biological activity warrants consideration. The methodologies for its synthesis and biological evaluation are well-established, providing a clear path for further investigation.

Future research could focus on a more comprehensive in vivo characterization of this molecule, including its pharmacokinetic profile and efficacy in relevant animal models of BPH and androgenetic alopecia. A more detailed elucidation of its binding interaction with the androgen receptor would also be valuable. Such studies would provide a more complete understanding of the therapeutic potential of this specific 4-azasteroid and could inform the design of next-generation 5-alpha reductase inhibitors.

References

  • Rasmusson, G. H., Reynolds, G. F., Steinberg, N. G., Walton, E., Patel, G. F., Liang, T., ... & Berman, C. (1986). Azasteroids: structure-activity relationships for inhibition of 5 alpha-reductase and of androgen receptor binding. Journal of medicinal chemistry, 29(11), 2298–2315.
  • Serafim, M. B., et al. (2017). Design, synthesis and biological evaluation of novel 3-oxo-4-oxa-5α-androst-17β-amide derivatives as dual 5α-reductase inhibitors and androgen receptor antagonists. Bioorganic & medicinal chemistry letters, 27(17), 4057–4062.
  • Liang, T., Cascieri, M. A., Cheung, A. H., Reynolds, G. F., & Rasmusson, G. H. (1984). 4-Azasteroidal 5 alpha-reductase inhibitors without affinity for the androgen receptor. Journal of steroid biochemistry, 20(4B), 1041–1047.
  • Stoner, E. (1991). The pharmacokinetics and biochemical efficacy after single and multiple oral administration of N-(2-methyl-2-propyl)-3-oxo-4-aza-5 alpha-androst-1-ene-17 beta-carboxamide, a new type of specific competitive inhibitor of testosterone 5 alpha-reductase, in volunteers. European journal of drug metabolism and pharmacokinetics, 16(1), 15–21.
  • Liang, T., Heiss, C. E., Cheung, A. H., Reynolds, G. F., & Rasmusson, G. H. (1984). 4-Azasteroidal 5 alpha-reductase inhibitors without affinity for the androgen receptor. Journal of steroid biochemistry, 20(1), 141-146.
  • Stoner, E., et al. (1994). Comparison of the effects of new specific azasteroid inhibitors of steroid 5 alpha-reductase on canine hyperplastic prostate.
  • Lin, C. Y., & Wang, T. C. (2003). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. Journal of the Chinese Chemical Society, 50(3B), 579-584.
  • Di Salle, E., et al. (1993). 17 Beta-Acylurea Derivatives of 4-azasteroids as Inhibitors of Testosterone 5 Alpha-Reductase. The Journal of Steroid Biochemistry and Molecular Biology, 46(5), 549-555.
  • LookChem. (n.d.). Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Azasteroids: structure-activity relationships for inhibition of 5. alpha. -reductase and of androgen receptor binding. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Brooks, J. R., Berman, C., Glitzer, M. S., Gordon, L. R., Primka, R. L., Reynolds, G. F., & Rasmusson, G. H. (1986).
  • PubChem. (n.d.). (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. Retrieved from [Link]

  • Uno, H. (1999). Androgenetic alopecia: in vivo models.
  • Jeifer Biotech. (n.d.). 3-Ox0-4-Aza-5-Alpha-Androsatane-17Beta-Carboxylic Acid. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 3-Oxo-4-Aza-5Α-Androstane-17Β-Carboxylic Acid. Retrieved from [Link]

  • McConnell, J. D. (2011). Animal models for benign prostatic hyperplasia. Handbook of experimental pharmacology, (202), 69–79.
  • Google Patents. (n.d.). Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • Pharmaffiliates. (n.d.). 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid. Retrieved from [Link]

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An In-Depth Technical Guide to 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a pivotal synthetic intermediate in the development of potent 5α-reductase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and biological relevance.

Introduction: A Key Player in 5α-Reductase Inhibition

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (CAS 103335-55-3) is a synthetic androstane steroid derivative that holds a significant position in medicinal chemistry.[1] Its unique 4-aza-steroid structure, where a nitrogen atom replaces a carbon in the A-ring, is a cornerstone for the design of molecules that target the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The inhibition of 5α-reductase is a clinically validated strategy for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.

This compound is primarily recognized as a crucial intermediate in the industrial synthesis of widely used 5α-reductase inhibitors, including finasteride and dutasteride.[2][3] Furthermore, it is often monitored as a process impurity in the manufacturing of these active pharmaceutical ingredients (APIs).[4] A thorough understanding of its properties and synthesis is therefore essential for both drug discovery and quality control in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₉NO₃[1]
Molecular Weight 319.44 g/mol [1]
CAS Number 103335-55-3[1]
Melting Point >308 °C (solvent: acetone)[1]
Boiling Point 518.189 °C at 760 mmHg (Predicted)[1]
Density 1.145 g/cm³ (Predicted)[1]
Water Solubility 3.61 mg/L (Predicted)[1]
pKa 4.81 ± 0.60 (Predicted)[1]
Appearance White to light yellow powder or crystal[4]

Synthesis and Purification

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a multi-step process that typically starts from a readily available steroid precursor. The following sections detail a common synthetic route, with explanations for the choice of reagents and conditions.

Synthetic Pathway Overview

The synthesis generally involves the oxidative cleavage of the A-ring of an androgenic steroid, followed by the introduction of the nitrogen atom and subsequent cyclization to form the lactam ring. A common starting material is methyl 3-oxo-4-androstene-17-carboxylate.

Synthesis_Pathway A Methyl 3-oxo-4-androstene-17-carboxylate B Methyl 5-oxo-A-nor-3,5-secoandrostan-17-carboxylate A->B Oxidative Cleavage (KMnO4, NaIO4) C Methyl 3-oxo-4-aza-5-androstene-17-carboxylate B->C Lactam Formation (Ammonium Acetate, Acetic Acid) D Methyl 3-oxo-4-aza-5-alpha-androstane-17-carboxylate C->D Reduction (Formic Acid) E 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid D->E Hydrolysis (NaOH)

Caption: Synthetic pathway for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis.

Step 1: Oxidative Cleavage of Methyl 3-oxo-4-androstene-17-carboxylate

  • Rationale: This initial step involves the oxidative cleavage of the double bond in the A-ring to form a seco-steroid, which is a precursor for the introduction of the nitrogen atom. A combination of potassium permanganate (KMnO₄) and sodium metaperiodate (NaIO₄) is an effective oxidizing system for this transformation.

  • Procedure:

    • Dissolve 50 grams of methyl 3-oxo-4-androstene-17-carboxylate in 500 ml of t-butanol.

    • Add a solution of 28 grams of sodium carbonate in 200 ml of water to the reaction mixture.

    • Slowly add 200 ml of a solution containing 2 grams of sodium metaperiodate and 130 grams of potassium permanganate in 1250 ml of water at a temperature of 25-35°C over 30 minutes.

    • Heat the reaction mixture to 65°C and add the remaining oxidizing solution over one hour.

    • Cool the resulting solution to 40°C, filter to remove manganese dioxide, and wash the filter cake with water.

    • The filtrate containing methyl 5-oxo-A-nor-3,5-secoandrostan-17-carboxylate is used directly in the next step.

Step 2: Lactam Formation

  • Rationale: This step constructs the 4-aza-3-oxo (lactam) ring. Ammonium acetate serves as the nitrogen source, and acetic acid acts as both a solvent and a catalyst for the condensation and cyclization reaction.

  • Procedure:

    • To the filtrate from the previous step, add 175 ml of acetic acid and 49 grams of ammonium acetate.

    • Reflux the reaction mixture for 2-3 hours.

    • Cool the mixture to 25-35°C and add 250 ml of water.

    • Stir for 2-3 hours to precipitate the product.

    • Filter the solid, wash with 50 ml of water, and dry at 70°C to obtain methyl 3-oxo-4-aza-5-androstene-17-carboxylate.[5]

Step 3: Reduction of the Double Bond

  • Rationale: The double bond in the A-ring is reduced to establish the 5-alpha stereochemistry. Formic acid is a convenient and effective reducing agent for this transformation.

  • Procedure:

    • Add 175 ml of formic acid to 35 grams of methyl 3-oxo-4-aza-5-androstene-17-carboxylate.

    • Reflux the mixture for 10-12 hours.

    • Slowly add the reaction mass to 1750 ml of water at 25-35°C.

    • Stir the mixture for 2 hours, filter the precipitate, and wash with 1750 ml of water.

    • Dry the solid at 90°C to yield methyl 3-oxo-4-aza-5-alpha-androstane-17-carboxylate.[5]

Step 4: Hydrolysis of the Ester

  • Rationale: The final step is the hydrolysis of the methyl ester at the C-17 position to the desired carboxylic acid. This is a standard saponification reaction using a strong base.

  • Procedure:

    • Add 60 ml of a 9% aqueous sodium hydroxide solution to 15 grams of methyl 3-oxo-4-aza-5-alpha-androstane-17-carboxylate.

    • Reflux the mixture for 3-4 hours.

    • Cool the reaction mass to 10-15°C and adjust the pH to approximately 2 with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the separated solid, wash with 75 ml of water, and dry at 80°C to obtain 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.[5]

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as acetone or ethyl acetate, to achieve high purity.[1][5]

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Prominent peaks are expected for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid and the lactam, and the N-H stretch of the lactam.

    • Prominent Peaks (KBr, cm⁻¹): 3261, 3193 (N-H, O-H stretching), 3031, 2942, 2869 (C-H stretching), 1728 (C=O stretching of carboxylic acid), 1637 (C=O stretching of lactam), 1482, 1401, 1360, 1289, 1190, 1121, 831, 722.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the steroid backbone, including the two methyl groups as singlets, and signals for the protons adjacent to the nitrogen and carbonyl groups.

    • ¹³C NMR: The carbon NMR spectrum is expected to show 19 distinct signals. A research paper on a similar compound, methyl 3-oxo-4-aza-androstane-17β-carboxylate, provides the following chemical shifts (DMSO-d₆, δ in ppm), which can serve as a reference: 175.0, 170.4, 60.0, 55.0, 54.8, 50.8, 47.6, 43.5, 38.4, 35.1, 34.9, 33.1.[6] The signal for the carboxylic acid carbon in the target molecule would be expected in a similar downfield region.

  • Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 320.44.

X-Ray Diffraction

The crystalline structure of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid can be characterized by X-ray powder diffraction. The more characteristic peaks, expressed as 2θ angles, are at approximately 8.0, 10.0, 12.7, 14.5, 16.1, 16.2, 16.9, 18.6, and 26.9 ± 0.1 degrees.[5]

Biological Activity and Mechanism of Action

While primarily known as a synthetic intermediate, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid and its derivatives exhibit interesting biological activities.

Inhibition of 5α-Reductase

The 4-azasteroid scaffold is a potent inhibitor of 5α-reductase. This compound is structurally related to finasteride and dutasteride, both of which are powerful inhibitors of this enzyme.[2] The mechanism of action involves the compound acting as a competitive inhibitor of the enzyme, preventing the conversion of testosterone to DHT.

Mechanism_of_Action Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) Prostate_Cell Prostate Cell Growth DHT->Prostate_Cell SRD5A->DHT Inhibitor 3-Oxo-4-aza-5-alpha-androstane- 17-beta-carboxylic acid Inhibitor->SRD5A Inhibition

Caption: Inhibition of 5α-reductase by 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Interaction with Androgen Receptors

In addition to 5α-reductase inhibition, some 4-azasteroids have been shown to interact with the androgen receptor.[1] This dual activity can be advantageous in the treatment of androgen-dependent diseases by not only reducing the production of the potent androgen DHT but also by blocking the action of any remaining androgens at the receptor level. This compound is utilized as a research tool to investigate these interactions.[1]

Applications in Research and Drug Development

The primary application of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is as a key building block in the synthesis of more complex 4-azasteroid drugs.[1] Its carboxylic acid functionality allows for the convenient preparation of a variety of N-substituted amides, enabling the exploration of structure-activity relationships in the development of novel 5α-reductase inhibitors.[6]

Furthermore, its role as a known impurity in dutasteride synthesis makes it an important reference standard in analytical chemistry for the development and validation of methods to ensure the quality and safety of the final drug product.[4]

Conclusion

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a molecule of significant interest in the field of medicinal and pharmaceutical chemistry. Its role as a key synthetic intermediate for potent 5α-reductase inhibitors underscores the importance of understanding its synthesis, characterization, and biological properties. This guide provides a foundational understanding for researchers and professionals working in this area, highlighting the critical aspects of this versatile compound. Further research into its own biological activity and the development of more efficient and greener synthetic routes will continue to be of value to the scientific community.

References

  • LookChem. Cas 103335-55-3, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. [Link]

  • Google Patents. Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • ResearchGate. (PDF) Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. [Link]

  • Pharmaffiliates. CAS No : 103335-55-3 | Product Name : 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid. [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a critical intermediate in the synthesis of important 5-alpha-reductase inhibitors such as Finasteride and Dutasteride.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-faceted analytical techniques required to unequivocally confirm the chemical structure of this aza-steroid. By integrating foundational principles with advanced spectroscopic methodologies, this guide serves as a roadmap for rigorous structural characterization, ensuring the identity, purity, and quality of this pivotal pharmaceutical building block.

Introduction: The Significance of a Key Intermediate

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (Molecular Formula: C₁₉H₂₉NO₃, Molecular Weight: 319.44 g/mol ) holds a position of strategic importance in medicinal chemistry and pharmaceutical development.[2][3] Its rigid, steroidal backbone, modified with a lactam in the A-ring and a carboxylic acid at the 17-beta position, makes it a versatile precursor for the synthesis of drugs that target the enzyme 5-alpha-reductase. The inhibition of this enzyme is a key therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.

Given its role as a key intermediate, the unequivocal confirmation of its structure is paramount. Any structural ambiguity or the presence of impurities can have profound implications for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, therefore, outlines a systematic and robust approach to its structural elucidation, leveraging a suite of orthogonal analytical techniques.

The Analytical Blueprint: A Multi-Technique Approach

The structural elucidation of a complex molecule like 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid necessitates a multi-pronged analytical strategy. No single technique can provide all the necessary information. Instead, we must weave together data from various spectroscopic and analytical methods to build a complete and validated structural picture. The relationship and workflow of these techniques are illustrated in the diagram below.

Structural_Elucidation_Workflow HRMS High-Resolution Mass Spectrometry 1D_NMR 1D NMR (¹H, ¹³C, DEPT) HRMS->1D_NMR Elemental Composition FTIR FT-IR Spectroscopy FTIR->1D_NMR Functional Groups UV_Vis UV-Vis Spectroscopy 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR XRPD X-Ray Powder Diffraction 2D_NMR->XRPD Final Structure Single_Crystal_XRD Single-Crystal X-Ray Crystallography (Optional) XRPD->Single_Crystal_XRD

Sources

discovery and development of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Development of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid: A Cornerstone in 5α-Reductase Inhibition

Executive Summary

The synthesis of 4-azasteroid compounds marked a pivotal moment in the therapeutic management of androgen-dependent conditions. At the heart of this development lies 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid , a critical synthetic intermediate.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals on the journey of this molecule, from the fundamental scientific rationale of targeting the 5α-reductase enzyme to its synthesis and subsequent conversion into landmark drugs such as finasteride and dutasteride. We will explore the biochemical and cellular assays essential for validating these inhibitors, grounded in the principles of causality and self-validating protocols, to provide a holistic view of this important therapeutic class.

The Scientific Rationale: Targeting Steroid 5α-Reductase

The development of 4-azasteroids was born from a deep understanding of androgen physiology. The central hypothesis, validated by the study of individuals with congenital 5α-reductase deficiency, is that while testosterone is the primary circulating androgen, its more potent metabolite, dihydrotestosterone (DHT), is the principal mediator of prostate growth and male pattern baldness.[3][4] This insight established the enzyme responsible for this conversion, 5α-reductase, as a prime therapeutic target.

The 5α-Reductase Enzyme System

5α-reductase is an intracellular enzyme that catalyzes the NADPH-dependent reduction of testosterone to DHT.[5] Two primary isoforms of this enzyme have been identified in humans, each with a distinct tissue distribution and role:

  • Type I 5α-reductase: Predominantly found in the liver, skin, and sebaceous glands.[6][7] It is responsible for approximately one-third of circulating DHT.[7]

  • Type II 5α-reductase: Primarily located in the prostate, seminal vesicles, epididymides, and hair follicles, accounting for the remaining two-thirds of circulating DHT.[6][7][8]

Inhibition of these enzymes, particularly Type II, forms the basis for treating benign prostatic hyperplasia (BPH) and androgenetic alopecia by significantly reducing local and systemic DHT concentrations.[4][9]

Mechanism of Therapeutic Action

By inhibiting 5α-reductase, compounds derived from the 3-oxo-4-aza-5α-androstane core prevent the conversion of testosterone to DHT.[4] This leads to a substantial decrease in intraprostatic and scalp DHT levels, causing a reduction in prostate volume and inhibiting the miniaturization of hair follicles.[10][11] This targeted approach allows for the modulation of androgenic activity without the broader side effects associated with conventional androgen deprivation therapy.[3]

Androgen Metabolism Pathway Testosterone Testosterone Enzyme 5α-Reductase (Type I & II) Testosterone->Enzyme Substrate DHT Dihydrotestosterone (DHT) (High Potency) AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds Enzyme->DHT Catalysis Inhibitor 4-Azasteroid Inhibitors (e.g., Finasteride, Dutasteride) Inhibitor->Enzyme Inhibition GeneTranscription Gene Transcription (Prostate Growth, Hair Follicle Miniaturization) AndrogenReceptor->GeneTranscription Activates

Figure 1: Simplified Androgen Signaling Pathway and Point of Inhibition.

Synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

The industrial synthesis of this key intermediate is designed for efficiency and scalability, typically starting from readily available steroid precursors. The process involves a strategic modification of the steroid's A-ring to introduce the characteristic 4-aza-lactam structure.

A Representative Synthetic Workflow

A common and effective pathway begins with methyl 3-oxo-4-androstene-17β-carboxylate.[1][12] The core transformations are:

  • Oxidative Cleavage: The A-ring is opened via oxidation. The choice of reagents like sodium metaperiodate and potassium permanganate is critical for selectively cleaving the C3-C4 bond without affecting other parts of the steroid nucleus.[1]

  • Lactam Formation: The resulting seco-acid is cyclized with ammonia, which acts as the nitrogen source to form the 6-membered lactam ring, thereby creating the 4-aza-steroid structure.

  • Stereoselective Reduction: The double bond at the 5-position is hydrogenated. Using a platinum catalyst (e.g., platinum oxide) in an acidic medium like acetic acid preferentially yields the 5α-androstane configuration, which is crucial for biological activity.[1]

  • Saponification: The final step is the hydrolysis of the methyl ester at the C-17 position using a base like sodium hydroxide to yield the target carboxylic acid.[1]

Synthesis Workflow cluster_0 Core Intermediate Synthesis Start Methyl 3-oxo-4-androstene-17β-carboxylate Step1 1. Oxidative A-Ring Cleavage (NaIO₄/KMnO₄) Start->Step1 Step2 2. Ring Closure with Ammonia (Lactam Formation) Step1->Step2 Step3 3. Catalytic Hydrogenation (PtO₂, H₂) Establishes 5α stereochemistry Step2->Step3 Step4 4. Saponification (NaOH) Hydrolysis of C17-ester Step3->Step4 End 3-Oxo-4-aza-5α-androstane- 17β-carboxylic acid Step4->End

Figure 2: General workflow for the synthesis of the core intermediate.
Protocol: Synthesis via Saponification

This protocol describes the final step of converting the ester precursor to the target carboxylic acid, a common industrial method.[1]

Objective: To synthesize 3-oxo-4-aza-5α-androstane-17β-carboxylic acid from its methyl ester precursor.

Materials:

  • Methyl-3-oxo-4-aza-5α-androstane-17-carboxylate

  • 9% aqueous sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Reaction vessel with reflux condenser and stirring mechanism

  • Filtration apparatus

Procedure:

  • To the reaction vessel, add 15 grams of methyl-3-oxo-4-aza-5α-androstane-17-carboxylate.

  • Add 60 ml of a 9% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction for completion (e.g., by TLC). The ester hydrolysis is driven by the nucleophilic attack of the hydroxide ion.

  • Once the reaction is complete, cool the reaction mass to 10-15° C in an ice bath. This reduces the solubility of the product upon acidification.

  • Slowly adjust the pH to approximately 2 with concentrated hydrochloric acid while stirring. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.

  • Filter the separated solid using a Buchner funnel.

  • Wash the solid cake with 75 ml of water to remove residual salts and acid.

  • Dry the solid at 80° C until a constant weight is achieved to yield the final product.[1]

From Intermediate to Active Pharmaceutical Ingredient (API)

The 17β-carboxylic acid group is an ideal handle for derivatization, allowing for the synthesis of various amides with distinct inhibitory profiles.

API_Synthesis cluster_finasteride Finasteride Synthesis cluster_dutasteride Dutasteride Synthesis Intermediate 3-Oxo-4-aza-5α-androstane- 17β-carboxylic acid Amidation_F 1. Amidation with tert-butylamine Intermediate->Amidation_F Amidation_D 1. Amidation with 2,5-bis (trifluoromethyl)aniline Intermediate->Amidation_D Dehydrogenation 2. Dehydrogenation (e.g., with benzeneselenic anhydride) Amidation_F->Dehydrogenation Finasteride Finasteride (Selective Type II Inhibitor) Dehydrogenation->Finasteride Dutasteride Dutasteride (Dual Type I & II Inhibitor) Amidation_D->Dutasteride

Figure 3: Derivatization of the core intermediate into Finasteride and Dutasteride.
  • Finasteride: The synthesis involves amidation with tert-butylamine, followed by a dehydrogenation step to introduce a double bond in the A-ring, resulting in a potent and selective inhibitor of Type II 5α-reductase.[4]

  • Dutasteride: This API is synthesized by forming an amide with 2,5-bis(trifluoromethyl)aniline.[13] The bulky, electron-withdrawing substituent results in a non-selective but highly potent inhibitor of both Type I and Type II isoforms.[6][8]

Biochemical and Cellular Characterization

The validation of 5α-reductase inhibitors requires robust and reproducible assays to quantify their potency (IC50) and selectivity.

Protocol: In Vitro Biochemical Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency of a compound against isolated 5α-reductase.[7]

Objective: To measure the IC50 value of a test compound against rat liver 5α-reductase.

Materials:

  • Rat liver microsomes (as a source of 5α-reductase)

  • Test compound (e.g., finasteride) and vehicle (e.g., DMSO)

  • Modified phosphate buffer (pH 6.5)

  • Testosterone (substrate)

  • NADPH (cofactor)

  • 1 N HCl (to terminate the reaction)

  • EIA (Enzyme Immunoassay) kit for DHT quantification or LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test compound in the vehicle.

  • In a 96-well plate, pre-incubate 20 µg/ml of the enzyme preparation with the test compound or vehicle in phosphate buffer for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the enzymatic reaction by adding the substrate, testosterone (final concentration e.g., 0.9 µM), and the cofactor, NADPH.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C. The time is optimized to ensure the reaction is in the linear range.

  • Terminate the reaction by adding 1 N HCl.

  • Quantify the amount of DHT produced (or the amount of testosterone remaining) using a validated detection method like EIA or LC-MS/MS.[7][14]

  • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Inhibition Assay

Cell-based assays provide a more physiologically relevant system by assessing inhibitor activity in a cellular context.[15]

Objective: To measure the IC50 of a test compound in a human cell line expressing 5α-reductase.

Materials:

  • Human cell line expressing 5α-reductase (e.g., LNCaP for Type I, or HEK-293 cells transiently overexpressing Type II).[15]

  • Appropriate cell culture medium and supplements.

  • Testosterone.

  • Test compound and vehicle.

  • LC-MS/MS system for DHT analysis.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Aspirate the culture medium.

  • Treat the cells with fresh medium containing a fixed concentration of testosterone and varying concentrations of the test compound (or vehicle).

  • Incubate for a specified time (e.g., 3 hours) at 37°C in a CO2 incubator.[15]

  • Collect the culture medium from each well.

  • Centrifuge the medium to remove any cells or debris.

  • Extract steroids from the supernatant and analyze the DHT concentration using a sensitive method like LC-MS/MS.[15][16]

  • Calculate the IC50 value as described in the biochemical assay protocol.

Comparative Inhibitory Activity

The development of finasteride and dutasteride was guided by their distinct inhibitory profiles, as determined by assays similar to those described above.

Compound5α-Reductase Type I (IC50)5α-Reductase Type II (IC50)Primary Therapeutic Use
Finasteride ~380 nM~4.2 nMBPH, Androgenetic Alopecia
Dutasteride ~0.0048 µM (4.8 nM)[7]~0.006 µM (6 nM)BPH

(Note: IC50 values are approximate and can vary based on assay conditions. The data presented is for illustrative purposes based on available literature.)[7]

Clinical Significance and Development

The translation of these potent inhibitors from the bench to the clinic has had a profound impact on medical practice.

  • Finasteride (Proscar®, Propecia®): Approved in 1992, it was the first 5α-reductase inhibitor on the market.[3] Clinical trials demonstrated that finasteride (5 mg/day) reduces serum DHT levels by approximately 70% and decreases prostate volume by about 20-30% in men with BPH.[10][11][17]

  • Dutasteride (Avodart®): As a dual inhibitor, dutasteride provides more profound DHT suppression, reducing circulating DHT levels by over 90%.[6] This leads to a greater reduction in prostate volume compared to finasteride and is also used for managing symptomatic BPH.[6][8]

DrugDosageSerum DHT ReductionProstate Volume Reduction
Finasteride 5 mg/day~70%[17]~20-30%[10][11]
Dutasteride 0.5 mg/day>90%[6]~25-30%

Conclusion

The story of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a prime example of rational drug design. From the initial biological insight into the role of DHT, medicinal chemists were able to design a molecular scaffold that could be efficiently synthesized and systematically modified. This key intermediate provided the foundation for developing both selective and dual inhibitors of 5α-reductase, leading to powerful therapies that have improved the quality of life for millions. The synthetic pathways, analytical methods, and clinical development strategies discussed in this guide underscore the rigorous, multi-disciplinary effort required to bring a targeted therapy from concept to clinic.

References

  • Stoner, E. (1990). The clinical development of a 5 alpha-reductase inhibitor, finasteride. Journal of Steroid Biochemistry and Molecular Biology, 37(3), 375-378. [Link]

  • Schieck, C. L. (1998). Finasteride (Propecia). Molecule of the Month. [Link]

  • PharmaCompass. (2020). DUTASTERIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • SciSpace. (n.d.). The clinical development of a 5α-reductase inhibitor, finasteride. [Link]

  • Google Patents. (n.d.). Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • Marks, L. S. (2004). 5α-Reductase: History and Clinical Importance. Reviews in Urology, 6(Suppl 9), S11–S21. [Link]

  • Proteopedia. (2024). Finasteride. [Link]

  • Pharmacy Freak. (2024). Mechanism of Action of Dutasteride. [Link]

  • Wikipedia. (n.d.). Finasteride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Dutasteride: Properties and Manufacturing Considerations. [Link]

  • ResearchGate. (2015). Synthetic process of dutasteride. [Link]

  • National Center for Biotechnology Information. (n.d.). Dutasteride. PubChem Compound Database. [Link]

  • Eurofins Discovery. (n.d.). Steroid 5 alpha-Reductase Rat Enzymatic LeadHunter Assay. [Link]

  • ResearchGate. (2008). A new method for synthesis of finasteride. [Link]

  • Lookchem. (n.d.). Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. [Link]

  • MDPI. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. [Link]

  • Ingkaninan, K., et al. (2017). A new label-free screen for steroid 5α-reductase inhibitors using LC-MS. Steroids, 117, 43-49. [Link]

  • Iwai, A., et al. (2013). Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes. Analytical Sciences, 29(4), 455-459. [Link]

  • ResearchGate. (2008). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. [Link]

  • ResearchGate. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. [Link]

  • WebMD. (2024). What to Know About 5-Alpha Reductase Inhibitors. [Link]

  • Wikipedia. (n.d.). 5α-Reductase inhibitor. [Link]

  • Chem-Impex. (n.d.). 3-Oxo-4-aza-5a-androstan-17b-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. PubChem Compound Database. [Link]

  • Schwartz, J. I., et al. (1997). MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen. The Journal of Clinical Endocrinology and Metabolism, 82(5), 1373-1377. [Link]

  • Gormley, G. J., et al. (1996). Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men. The Journal of Clinical Endocrinology and Metabolism, 81(7), 2577-2581. [Link]

Sources

Methodological & Application

quantification of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid using High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. This compound is a critical synthetic intermediate and a potential impurity in the manufacturing of 5-alpha-reductase inhibitors like Dutasteride.[1] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol from sample preparation to full method validation in accordance with International Conference on Harmonisation (ICH) guidelines.[2][3][4] The described methodology utilizes a C18 stationary phase with a UV detector, ensuring high specificity, accuracy, and reproducibility for its intended purpose in pharmaceutical analysis.

Introduction and Scientific Rationale

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a member of the 4-azasteroid family, characterized by the substitution of a carbon atom with nitrogen at the 4th position of the steroid's A-ring. This structural motif is central to the mechanism of action for potent 5α-reductase inhibitors, a class of drugs used to treat benign prostatic hyperplasia and androgenetic alopecia.[1] Given its role as a key process intermediate and a potential impurity, the ability to accurately quantify this molecule is paramount for ensuring the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this application due to its high resolution, sensitivity, and precision in separating and quantifying pharmaceutical compounds.[4][5] This guide details a reversed-phase HPLC method, which is ideally suited for separating moderately polar to non-polar molecules like steroids and their derivatives.[6][7]

Causality of Methodological Choices
  • Chromatographic Mode (RP-HPLC): Reversed-phase chromatography is selected for its versatility and effectiveness in analyzing steroidal compounds. The non-polar C18 stationary phase interacts with the hydrophobic steroid backbone, while a polar mobile phase elutes the analyte. This provides excellent separation from more polar or less retained impurities.[6]

  • Stationary Phase (C18 Column): An octadecylsilyl (ODS or C18) silica column is the gold standard for steroid analysis.[7] Its long alkyl chains offer strong hydrophobic retention for the androstane skeleton, enabling fine-tuning of the separation through mobile phase adjustments.

  • Mobile Phase Composition: The mobile phase consists of an organic modifier (acetonitrile) and acidified water.

    • Acetonitrile is chosen over methanol for its lower viscosity (leading to lower backpressure) and superior UV transparency at low wavelengths.[8]

    • The analyte possesses a carboxylic acid functional group. To ensure consistent retention and sharp, symmetrical peak shapes, its ionization must be suppressed. This is achieved by acidifying the mobile phase with 0.1% formic acid, maintaining a pH well below the analyte's pKa.[8]

  • Detection (UV): The analyte lacks a strong, distinct chromophore for high-wavelength UV detection. However, the amide and carbonyl functionalities within the 4-aza-steroid A-ring exhibit absorbance at lower UV wavelengths. Detection at 210 nm is selected to provide sufficient sensitivity for quantification.[9][10]

Comprehensive Analytical Protocol

This section provides a step-by-step methodology for the quantification of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Reagents:

    • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid Reference Standard (>98% purity).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Formic Acid (≥98%).

    • Water (HPLC or Milli-Q grade).

  • Materials:

    • Analytical balance (0.01 mg readability).

    • Volumetric flasks (Class A).

    • Pipettes (Calibrated).

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials with caps.

Preparation of Solutions
  • Mobile Phase (Acetonitrile/Water/Formic Acid, 60:40:0.1 v/v/v):

    • Measure 600 mL of HPLC-grade acetonitrile.

    • Measure 400 mL of HPLC-grade water.

    • Add 1.0 mL of formic acid to the water.

    • Combine the acetonitrile and acidified water.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent (Methanol):

    • Use HPLC-grade methanol as the diluent for preparing standard and sample solutions for optimal solubility.[11]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Record the exact weight.

    • Add approximately 15 mL of diluent (Methanol) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Calibration Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Bulk Substance):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Prepare the sample solution following the same procedure as the Standard Stock Solution.

    • Perform a subsequent dilution with the diluent to bring the theoretical concentration into the midrange of the calibration curve (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water : Formic Acid (60:40:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 10 minutes

System Suitability and Method Validation

Prior to any sample analysis, the chromatographic system must be verified through System Suitability Testing (SST). Subsequently, the analytical method itself must be validated to prove it is fit for its intended purpose, following ICH Q2(R1) guidelines.[2][4]

System Suitability Test (SST)

Inject the midrange standard solution (e.g., 25 µg/mL) five consecutive times. The results must meet the following criteria before proceeding with the analysis.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Validation Protocol

The following diagram outlines the workflow for a comprehensive method validation.

Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2 R1) cluster_precision Precision Sub-tests Prep Prepare Standards & Samples Specificity Specificity Prep->Specificity Linearity Linearity & Range Prep->Linearity Accuracy Accuracy (Recovery) Prep->Accuracy Precision Precision Prep->Precision Robustness Robustness Prep->Robustness Report Validation Report Specificity->Report LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->Report Accuracy->Report Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for HPLC method validation as per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (diluent), and showing no interfering peaks at the retention time of the analyte.

  • Linearity and Range: The method's linearity should be evaluated across the range of 1-100 µg/mL. A calibration curve of peak area versus concentration is plotted.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.[12]

  • Accuracy: Accuracy is determined by spike-recovery experiments. A known amount of reference standard is added to a sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each level.[2]

  • Precision:

    • Repeatability (Intra-assay): Assessed by analyzing six replicate sample preparations at 100% of the target concentration on the same day.[5]

    • Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day or with different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve. Alternatively, they can be estimated based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1.[2]

  • Robustness: The reliability of the method is tested by making small, deliberate variations in the method parameters.

    • Variations:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5°C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by the changes.

Data Presentation: Summary of Validation Parameters

The following table summarizes the validation parameters and their typical acceptance criteria for this assay.

Validation ParameterMeasurementAcceptance Criteria
Specificity No interference at analyte RTConforms
Linearity (R²) Correlation Coefficient≥ 0.999
Range Concentration Interval1 - 100 µg/mL
Accuracy (% Recovery) Spike Recovery (3 levels, n=3)98.0% - 102.0%
Precision (% RSD) Repeatability (n=6)≤ 2.0%
Intermediate Precision≤ 2.0%
LOQ S/N Ratio~10:1
Robustness SST parameters after changesAll SST criteria met

Overall Experimental Workflow

The entire process from sample receipt to final result is depicted below.

Caption: High-level overview of the analytical workflow.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the quantification of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. The described protocol is simple, robust, and meets the stringent requirements for pharmaceutical analysis as outlined by ICH guidelines. By explaining the causality behind the selection of the column, mobile phase, and detector, and by providing a full validation framework, this document serves as an authoritative guide for its implementation in quality control and research environments.

References

  • International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Shabir, G. A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1807. [Link]

  • Scribd. HPLC Techniques for Steroid Analysis. [Link]

  • Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. National Institutes of Health (NIH). [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Dong, M. W., & Kou, D. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 538-547. [Link]

  • Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996. [Link]

  • Van der Meersch, H., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(13), 7245–7254. [Link]

  • Van der Meersch, H., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. National Institutes of Health (NIH). [Link]

  • Ramanjaneyulu, I., et al. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP- HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICAL. [Link]

  • Vallejo-Rodríguez, R., et al. (2011). Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC. ResearchGate. [Link]

  • Tsai, M.J., et al. (2013). A validated RP-HPLC method to investigate finasteride in human skin after in vitro topically applying vesicular nanocarrier. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 511-516. [Link]

  • Jain, D.K., et al. (2011). Determination of Finasteride in Tablets by High Performance Liquid Chromatography. Eurasian Journal of Analytical Chemistry, 6(2), 109-117. [Link]

  • Patel, D. P., et al. (2021). Development, validation, and application of an RP-HPLC method for concurrent quantification of Minoxidil and Finasteride in a topical solution for hair regrowth. Annales Pharmaceutiques Françaises, 79(2), 194-206. [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Kim, S., & Ma, E. (2012). Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Molecules, 17(4), 4575-4587. [Link]

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Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (OA-ACA) in human plasma. OA-ACA is a critical metabolite of 4-azasteroid compounds, a class of drugs used in the management of benign prostatic hyperplasia and androgenic alopecia.[1][2] The accurate quantification of this metabolite is paramount for pharmacokinetic and toxicokinetic studies in drug development. This protocol employs a streamlined supported liquid extraction (SLE) for sample clean-up, followed by a rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and EMA.[3][4][5][6]

Introduction: The Significance of OA-ACA Quantification

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a principal metabolite of synthetic 4-azasteroids, such as dutasteride.[1] These drugs function by inhibiting 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone. Understanding the metabolic fate of these therapeutic agents is fundamental to characterizing their pharmacokinetic profiles, assessing drug-drug interactions, and ensuring patient safety. The carboxylic acid moiety of OA-ACA imparts distinct physicochemical properties compared to the parent drug, necessitating a tailored analytical approach for its selective and sensitive quantification in complex biological matrices like plasma.

LC-MS/MS has become the gold standard for bioanalysis due to its inherent specificity, sensitivity, and wide dynamic range.[7] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement a reliable LC-MS/MS assay for OA-ACA.

Analytical Strategy: Causality Behind Experimental Choices

The development of this method was guided by the chemical nature of OA-ACA and the stringent requirements of regulated bioanalysis.

  • Sample Preparation: The primary challenge in analyzing plasma samples is the presence of endogenous interferences, particularly phospholipids, which can cause significant ion suppression in the mass spectrometer. A supported liquid extraction (SLE) was chosen over traditional liquid-liquid extraction (LLE) or protein precipitation (PPT) for its efficiency, ease of automation, and superior removal of phospholipids, leading to cleaner extracts and more robust analytical performance.[8]

  • Chromatography: A reversed-phase C18 column is employed to retain the moderately nonpolar steroid backbone of OA-ACA. The inclusion of a weak acid, such as formic acid, in the mobile phase serves a dual purpose: it protonates the carboxylic acid group of the analyte, enhancing its retention on the nonpolar stationary phase, and it promotes better ionization in the positive electrospray source.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is selected, as the nitrogen atom in the aza-steroid ring is readily protonated. Tandem mass spectrometry (MS/MS) in MRM mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. This minimizes the potential for interference from co-eluting matrix components.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid≥98%TCI Chemicals[2][9]
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid-d3 (Internal Standard)≥98%, isotopic purity ≥99%Custom Synthesis
AcetonitrileLC-MS GradeFisher Scientific
MethanolLC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Formic Acid≥99%Sigma-Aldrich
Methyl tert-butyl ether (MTBE)HPLC GradeSigma-Aldrich
Human Plasma (K2EDTA)BioIVT
Supported Liquid Extraction (SLE) 96-well plates400 µLAgilent Technologies
Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve OA-ACA and its deuterated internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the OA-ACA stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards for the calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol/water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is designed for a 96-well SLE plate format, ideal for higher throughput.

  • Sample Pre-treatment: Allow plasma samples, calibrators, and QCs to thaw at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of each plasma sample, calibrator, or QC into the wells of a 96-well plate.

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL IS working solution to all wells except for the blank matrix samples.

  • Sample Loading: Load the entire volume from each well onto the SLE plate. Apply a brief pulse of low vacuum or positive pressure to initiate the flow of the sample into the sorbent. Allow the sample to adsorb for 5 minutes.

  • Elution: Dispense 600 µL of methyl tert-butyl ether (MTBE) into each well. Allow the solvent to percolate through the sorbent via gravity for 5 minutes. Repeat with a second 600 µL aliquot of MTBE.

  • Drying: Place the collection plate in a vacuum evaporator and dry the contents at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Seal the plate and vortex for 1 minute before placing it in the autosampler.

LC-MS/MS System and Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution See Table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
0.510
4.095
5.095
5.110
6.510
ParameterCondition
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions and Mass Spectrometer Settings

The exact MRM transitions and collision energies should be optimized by infusing a standard solution of OA-ACA directly into the mass spectrometer. Based on the structure (Molecular Weight: 319.44 g/mol ) and known fragmentation patterns of 4-azasteroids, the following are proposed as starting points for method development.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
OA-ACA320.2To be determined5013020
OA-ACA (Qualifier)320.2To be determined5013030
OA-ACA-d3 (IS)323.2To be determined5013020

Note: The fragmentation of the protonated molecule [M+H]+ at m/z 320.2 would likely involve cleavages in the steroid ring structure. The loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for such compounds.[1] Therefore, a potential product ion to monitor would be around m/z 275.2. This must be confirmed experimentally.

Method Validation and Performance Characteristics

This method should be validated in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry and/or the EMA's Guideline on Bioanalytical Method Validation.[3][4][10] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Linearity & Range Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Replicate analysis of QC samples at LLOQ, Low, Mid, and High concentrations. Accuracy within ±15% (±20% at LLOQ) of nominal; Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.
Recovery Extraction recovery should be consistent and reproducible across the concentration range.
Stability Analyte stability assessed under various conditions: freeze-thaw, short-term bench-top, long-term storage, and post-preparative.

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation (SLE) cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_receipt Plasma Sample Receipt solution_prep Prepare Stocks, Calibrators, QCs aliquot Aliquot Sample (100 µL) solution_prep->aliquot add_is Add Internal Standard aliquot->add_is load_sle Load on SLE Plate add_is->load_sle elute Elute with MTBE load_sle->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_injection Inject on LC-MS/MS reconstitute->lc_injection ms_detection MRM Detection lc_injection->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: LC-MS/MS workflow for OA-ACA analysis.

Conclusion

The described LC-MS/MS method provides a comprehensive framework for the sensitive and selective quantification of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in human plasma. The use of supported liquid extraction for sample preparation ensures high purity of the extracts, minimizing matrix effects and enhancing the robustness of the assay. The detailed protocol and the rationale behind the methodological choices offer a solid foundation for researchers in the field of drug metabolism and pharmacokinetics to successfully implement and validate this assay in a regulated environment. This method is fit-for-purpose for supporting clinical and non-clinical studies requiring the measurement of this key 4-azasteroid metabolite.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. November 2022. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

  • Agilent Technologies. Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. [Link]

  • Journal of Chromatography B. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis. [Link]

  • Preprints.org. Bioequivalence Study of Finasteride: Analytical Method Validation and Pharmacokinetic Evaluation in Human Plasma. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICA. [Link]

  • Clinical Biochemistry. LC-MS/MS analysis of steroids in the clinical laboratory. [Link]

  • BioCrick. 3-Oxo-4-aza-5-alpha-androstane-17β-carboxylic acid. [Link]

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Application Notes & Protocols for Characterizing 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in a Cell-Based Setting

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid using cell-based assays. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's biological activity.

Introduction: Unveiling the Bioactivity of a 4-Azasteroid

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic 4-azasteroid, a class of compounds known for their potential to interact with key enzymes in steroid metabolism.[1] Its structural similarity to established pharmaceuticals like finasteride and dutasteride suggests a primary mechanism of action as an inhibitor of 5-alpha-reductase.[2][3][4][5] This enzyme is crucial for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6] The inhibition of 5-alpha-reductase is a clinically validated strategy for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[2][7]

The following protocols are designed to first, directly quantify the inhibitory effect of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid on 5-alpha-reductase activity in a cellular context. Second, to assess the downstream consequences of this inhibition on androgen receptor signaling and overall cell viability.

Principle of the Primary Assay: Measuring 5-Alpha-Reductase Inhibition

The core of this investigation is a cell-based enzyme activity assay. The principle is to supply cultured cells that endogenously express 5-alpha-reductase with its substrate, testosterone. In the presence of an inhibitor like 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, the conversion of testosterone to DHT will be reduced. The potency of the compound is determined by measuring the concentration-dependent decrease in DHT production. For precise and sensitive quantification of DHT, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended detection method.[8][9]

Experimental Design and Workflow

The overall experimental workflow is depicted below. It begins with the selection and culture of an appropriate cell line, followed by treatment with the test compound and testosterone. The endpoint analysis involves the quantification of DHT from cell lysates or culture medium.

Experimental Workflow cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Sample Processing & Analysis cluster_3 Phase 4: Data Analysis Cell_Line_Selection Select Appropriate Cell Line (e.g., DU-145, LNCaP) Cell_Seeding Seed Cells in Multi-well Plates Cell_Line_Selection->Cell_Seeding Compound_Preparation Prepare Serial Dilutions of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid Cell_Treatment Treat Cells with Test Compound and Testosterone (Substrate) Compound_Preparation->Cell_Treatment Incubation Incubate for a Defined Period Cell_Treatment->Incubation Sample_Collection Collect Cell Lysate/ Supernatant Incubation->Sample_Collection DHT_Extraction Liquid-Liquid or Solid-Phase Extraction of Steroids Sample_Collection->DHT_Extraction LC_MS_MS Quantify DHT by LC-MS/MS DHT_Extraction->LC_MS_MS Data_Analysis Calculate % Inhibition and Determine IC50 Value LC_MS_MS->Data_Analysis

Caption: High-level workflow for the 5-alpha-reductase inhibition assay.

Detailed Protocols

Protocol 1: Cell-Based 5-Alpha-Reductase Inhibition Assay

This protocol is optimized for assessing the inhibitory potential of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid on 5-alpha-reductase type I using the DU-145 human prostate cancer cell line.[10]

Materials:

ReagentSupplier (Example)Catalog Number (Example)
DU-145 cell lineATCCHTB-81
Eagle's Minimum Essential Medium (EMEM)ATCC30-2003
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
TestosteroneSigma-AldrichT1500
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acidTCI ChemicalsO0514
Dutasteride (Positive Control)Sigma-AldrichSML1609
DMSO, Cell Culture GradeSigma-AldrichD2650
96-well cell culture platesCorning3596
LC-MS/MS systemSciex, Waters, etc.-

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture DU-145 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using standard trypsinization methods and perform a cell count.

    • Seed 2 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Prepare similar dilutions for the positive control, dutasteride.

    • Include a vehicle control (DMSO at the highest concentration used for the compounds).

  • Cell Treatment:

    • Carefully aspirate the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Add testosterone to each well at a final concentration of 5 µM.

    • Incubate the plate at 37°C for 4-6 hours.[11]

  • Sample Collection and Processing:

    • After incubation, collect the cell culture supernatant.

    • For a more comprehensive analysis, lyse the cells in the wells and collect the lysate.

    • Perform a protein quantification assay on the cell lysates to normalize for cell number.

  • DHT Quantification by LC-MS/MS:

    • Extract steroids from the supernatant or lysate using an appropriate method (e.g., liquid-liquid extraction with methyl tert-butyl ether or solid-phase extraction).

    • Evaporate the organic solvent and reconstitute the sample in a suitable mobile phase.

    • Analyze the samples using a validated LC-MS/MS method for DHT quantification.

  • Data Analysis:

    • Calculate the percentage of 5-alpha-reductase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

It is essential to determine if the observed reduction in DHT is due to enzyme inhibition or compound-induced cytotoxicity.

Materials:

ReagentSupplier (Example)Catalog Number (Example)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Solubilization Solution (e.g., DMSO or acidified isopropanol)Sigma-Aldrich-

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed DU-145 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

    • Treat the cells with the same concentrations of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid as in the primary assay for 24-72 hours.[12][13]

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: Androgen Receptor (AR) Activity Assay

This protocol assesses the downstream effects of 5-alpha-reductase inhibition on androgen receptor signaling.

Principle: A reduction in DHT levels should lead to decreased activation of the androgen receptor. This can be measured using a reporter gene assay in an androgen-responsive cell line like LNCaP.[14]

Materials:

ReagentSupplier (Example)Catalog Number (Example)
LNCaP cell lineATCCCRL-1740
RPMI-1640 MediumGibco11875093
Charcoal-stripped FBSGibco12676029
AR-responsive luciferase reporter plasmidPromegaE1340
Transfection Reagent (e.g., Lipofectamine)Invitrogen11668019
Luciferase Assay SystemPromegaE1500

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture LNCaP cells in RPMI-1640 with 10% charcoal-stripped FBS.

    • Co-transfect the cells with an AR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding and Treatment:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid and testosterone as described in Protocol 1.

  • Luciferase Assay:

    • After 24 hours of incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in AR activity relative to the vehicle control.

Visualization of the Underlying Mechanism

The following diagram illustrates the targeted biological pathway.

Androgen Synthesis Pathway cluster_enzyme 5-alpha-reductase cluster_inhibitor Inhibition Testosterone Testosterone SRD5A 5-alpha-reductase (SRD5A1/2) Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) (High Potency) AR Androgen Receptor (AR) DHT->AR Binds and Activates Gene_Expression Androgen-Responsive Gene Expression AR->Gene_Expression Translocates to Nucleus and Regulates Transcription SRD5A->DHT Conversion Inhibitor 3-Oxo-4-aza-5-alpha-androstane- 17-beta-carboxylic acid Inhibitor->SRD5A Inhibition

Caption: Mechanism of action of 5-alpha-reductase inhibitors.

Expected Outcomes and Interpretation

  • Protocol 1: A dose-dependent decrease in DHT levels is expected with increasing concentrations of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. The calculated IC50 value will quantify its potency as a 5-alpha-reductase inhibitor.

  • Protocol 2: Ideally, the compound should not exhibit significant cytotoxicity at concentrations where it effectively inhibits 5-alpha-reductase. This would indicate that the observed effect is specific to enzyme inhibition.

  • Protocol 3: A reduction in testosterone-induced androgen receptor activity should be observed in the presence of the compound, confirming the downstream functional consequence of reduced DHT levels.

Trustworthiness and Self-Validation

The combination of these assays provides a self-validating system. The primary assay directly measures the enzymatic inhibition. The secondary assays confirm that this inhibition is not due to a general toxic effect on the cells and that it produces the expected downstream biological consequence on androgen receptor signaling. The inclusion of a known potent inhibitor like dutasteride as a positive control is crucial for validating the assay's performance.

References

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  • PharmaCompass.com. Dutasteride | Drug Information, Uses, Side Effects, Chemistry. [Link]

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  • PubMed. Characterization of type I 5 alpha-reductase activity in DU145 human prostatic adenocarcinoma cells. [Link]

  • ACS Publications. Development of Quantitative Cell-Based Enzyme Assays in Microdroplets. [Link]

  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Chem-Impex. 3-Oxo-4-aza-5α-androstan-17β-carboxylic acid. [Link]

  • In Vivo. Finasteride Enhances Stem Cell Signals of Human Dermal Papilla Cells. [Link]

  • Merck Millipore. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. [Link]

  • News-Medical.Net. The role of cell-based assays for drug discovery. [Link]

  • Spandidos Publications. Finasteride induces apoptosis via Bcl-2, Bcl-xL , Bax and caspase-3 proteins in LNCaP human prostate cancer cell line. [Link]

  • ResearchGate. Proliferative activity in the presence or absence of finasteride in... | Download Scientific Diagram. [Link]

  • The Canadian Journal of Urology. In Vitro Effects Of Dutasteride And Finasteride On Prostate Cancer Cell Growth. [Link]

  • PubChem. (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. [Link]

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Application Notes & Protocols: In Vivo Experimental Design for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid, a Putative 5α-Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic 4-azasteroid compound.[1][2][3] Structurally, it is a key intermediate in the synthesis of Dutasteride, a known dual inhibitor of both type 1 and type 2 5α-reductase isoenzymes.[4] This structural class of molecules is defined by the replacement of a carbon atom with nitrogen in the steroid A-ring, a modification known to produce potent anti-androgenic effects by inhibiting 5α-reductase.[1][5] The primary function of this enzyme is the conversion of testosterone (T) into the more potent androgen, dihydrotestosterone (DHT).[6] Consequently, this compound is hypothesized to act as a 5α-reductase inhibitor. This guide provides a comprehensive framework for designing and executing robust in vivo studies to validate the pharmacodynamic activity and therapeutic efficacy of this compound in established models of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA).

Scientific Rationale & Mechanism of Action

The biological activity of testosterone is significantly amplified in androgen-sensitive tissues like the prostate gland and hair follicles through its conversion to DHT.[6] DHT binds to the androgen receptor (AR) with higher affinity and a slower dissociation rate than testosterone, making it the principal androgen involved in the pathophysiology of BPH and AGA.[7]

5α-reductase inhibitors disrupt this pathway by blocking the T-to-DHT conversion. This leads to a measurable decrease in circulating and tissue-specific DHT levels, forming the core pharmacodynamic (PD) biomarker for this class of drugs.[8] The therapeutic hypothesis is that reducing DHT will decrease androgenic signaling in the prostate, leading to a reduction in gland size, and in the scalp, preventing hair follicle miniaturization and promoting hair growth.

Mechanism_of_Action cluster_0 Systemic Circulation & Target Tissue cluster_1 Intracellular Signaling Testosterone Testosterone (T) SR5A 5α-Reductase (Type 1 & 2) Testosterone->SR5A Substrate DHT Dihydrotestosterone (DHT) SR5A->DHT Conversion AR Androgen Receptor (AR) DHT->AR High-Affinity Binding Gene Androgen-Responsive Gene Transcription AR->Gene Response Pathophysiological Response (e.g., Prostate Growth, Follicle Miniaturization) Gene->Response Inhibitor 3-Oxo-4-aza-5-alpha-androstane- 17-beta-carboxylic acid Inhibitor->SR5A Inhibition

Caption: Mechanism of 5α-Reductase Inhibition.

Core Principles of In Vivo Study Design

A robust experimental design is critical for generating reproducible and translatable data. Key considerations include the selection of appropriate animal models, compound formulation, and definition of study groups.

Animal Model Selection

The choice of animal model is dictated by the therapeutic indication. No single model perfectly recapitulates human disease, but established models exist for both BPH and AGA that are responsive to 5α-reductase inhibition.

IndicationRecommended ModelInduction MethodKey AdvantagesKey Disadvantages
Benign Prostatic Hyperplasia (BPH) Male Sprague-Dawley or Wistar RatsTestosterone Propionate (s.c.) induced hyperplasia.[9][10]Highly reproducible prostate enlargement; well-characterized histology; sensitive to 5α-reductase inhibitors.[11]Does not fully mimic the stromal hyperplasia seen in human BPH.[12]
Androgenetic Alopecia (AGA) Male C57BL/6 MiceDepilation (waxing/shaving) to synchronize hair follicles into the anagen (growth) phase.[13]Well-defined hair cycle kinetics; visible and quantifiable hair regrowth; cost-effective.Lacks the genetic predisposition component of human AGA; primarily a model of hair cycling.
Androgenetic Alopecia (AGA) K5-hAR Transgenic Mice[14][15]Overexpresses human androgen receptor in skin; requires DHT treatment to induce alopecia.More closely mimics androgen-dependent hair loss mechanism.[15]Requires specialized transgenic line; higher cost and maintenance.
Compound Formulation and Dosing
  • Vehicle Selection: The compound is a carboxylic acid, suggesting potential solubility challenges in aqueous vehicles. Initial solubility screening is required. Common vehicles for preclinical studies include DMSO, polyethylene glycol (PEG), or a suspension in 0.5% carboxymethylcellulose (CMC).

  • Route of Administration: For systemic effects (BPH), oral gavage (p.o.) or subcutaneous (s.c.) injection are standard. For AGA, both systemic and topical administration should be considered to evaluate local versus systemic efficacy.[14]

  • Dose-Ranging Study: A pilot study is essential to determine the optimal dose range. Start with doses informed by those used for finasteride (e.g., 5 mg/kg) or dutasteride (~10 mg/kg) in similar animal models.[16][17] The goal is to identify a dose that achieves significant DHT suppression without toxicity.

Study Groups and Controls

A typical efficacy study should include the following groups (n=8-12 animals per group is recommended):

  • Group 1: Vehicle Control: Receives the formulation vehicle only. Establishes the baseline disease progression.

  • Group 2: Sham Control (for BPH): Receives vehicle but no testosterone induction. Represents normal prostate morphology.

  • Group 3: Positive Control: Administered with a clinically relevant 5α-reductase inhibitor (e.g., Finasteride 5 mg/kg, p.o.). Validates the model's responsiveness.

  • Group 4-6: Test Article Groups: Three dose levels (e.g., Low, Medium, High) of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid to establish a dose-response relationship.

Experimental_Workflow start Animal Acclimatization (7 days) grouping Randomization into Study Groups start->grouping baseline Baseline Measurements (Body Weight) grouping->baseline induction Disease Induction (e.g., Testosterone Propionate for BPH) baseline->induction dosing Treatment Period (Vehicle, Positive Control, Test Article) (e.g., 2-4 weeks) induction->dosing endpoints Endpoint Collection dosing->endpoints analysis Data Analysis & Reporting endpoints->analysis terminal_bw Terminal Body Weight organ_wt Organ Weights (Prostate, Seminal Vesicles) blood Blood Collection (Serum for T/DHT Analysis) tissue Tissue Collection (Prostate/Skin for Histology)

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Protocol: BPH Model in Testosterone-Induced Rats

This protocol details the induction of BPH in rats and subsequent assessment of the test article's efficacy.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Testosterone Propionate (TP) in corn oil

  • Test article, positive control (Finasteride), and vehicle

  • Calipers, analytical balance

  • Surgical tools for dissection

  • 10% Neutral Buffered Formalin

  • Microcentrifuge tubes

Methodology:

  • Acclimatization: House animals for at least 7 days under standard conditions.

  • BPH Induction:

    • On Day 0, administer TP (3 mg/kg, s.c.) daily for 14-28 days to all groups except the Sham Control.[10]

    • The Sham group receives the corn oil vehicle only.

  • Treatment Administration:

    • Begin daily administration of the test article, positive control, or vehicle (e.g., p.o.) concurrently with TP induction.

    • Record body weights twice weekly.

  • Terminal Procedures (At end of study):

    • Record final body weight.

    • Anesthetize the animal and collect blood via cardiac puncture. Process for serum and store at -80°C for hormone analysis.

    • Dissect the ventral prostate and seminal vesicles.[18] Blot dry and record the wet weight immediately.

    • Calculate the prostate index: (Prostate Weight [mg] / Body Weight [g]).

    • Fix the prostate in 10% neutral buffered formalin for at least 24 hours for histological processing.

Protocol: Histological Analysis of Prostate Tissue

  • Processing: After fixation, dehydrate the prostate tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm sections using a microtome.

  • Staining:

    • Deparaffinize and rehydrate sections.

    • Stain with Hematoxylin and Eosin (H&E) to visualize general morphology, including acinar structure and epithelial cell height.

    • Stain with Masson's Trichrome to assess collagen deposition and fibrosis in the stroma.

  • Analysis:

    • Under a light microscope, evaluate the thickness of the epithelial layer and the degree of stromal proliferation.[10]

    • Quantify epithelial thickness using image analysis software (e.g., ImageJ). BPH is characterized by significant epithelial hyperplasia.[10][19]

Protocol: AGA Model in C57BL/6 Mice

This protocol describes a method to evaluate the hair growth-promoting effects of the test article.

Materials:

  • Male C57BL/6 mice (7 weeks old; telogen phase of the hair cycle)

  • Electric clippers

  • Warm wax or depilatory cream

  • Test article, positive control (e.g., Minoxidil solution), and vehicle

  • Digital camera with a tripod for consistent imaging

Methodology:

  • Hair Cycle Synchronization:

    • Anesthetize mice.

    • Shave a defined area (e.g., 2x3 cm) on the dorsal skin.

    • Apply warm wax or a depilatory cream to remove remaining hair and synchronize follicles into the anagen phase. This will be visible as the skin turns dark within a few days.[13]

  • Treatment Administration:

    • Beginning one day after depilation, apply the test article, positive control, or vehicle to the shaved area daily. For topical application, use a small volume (e.g., 100 µL) and spread evenly.

  • Endpoint Analysis:

    • Macroscopic Evaluation: Take digital photographs of the dorsal area every 3-4 days under consistent lighting and positioning.[20]

    • Quantitative Hair Growth Analysis: Use grayscale analysis on the collected images to objectively quantify hair coverage.[21][22] This method measures light absorption, which is proportional to the amount of pigmented hair.[22]

    • Histological Analysis (optional): At study termination, collect a full-thickness skin biopsy from the treated area. Process for H&E staining to determine the ratio of hair follicles in the anagen versus telogen phase.

Protocol: Key Biomarker Analysis (T & DHT)

The definitive measure of 5α-reductase inhibition is the ratio of T to DHT. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.[23][24][25] Immunoassays are not recommended due to cross-reactivity and lack of precision at low concentrations.[24][25]

Methodology Outline:

  • Sample Preparation:

    • Thaw serum or tissue homogenate samples.

    • Add internal standards (deuterated T and DHT).

    • Perform liquid-liquid or solid-phase extraction to isolate steroids and remove proteins and lipids.[26]

  • Derivatization (Optional but common):

    • To enhance ionization efficiency and sensitivity for LC-MS/MS, steroids can be derivatized.[23]

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an LC-MS/MS system.

    • Use a C18 column for chromatographic separation of T and DHT.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Calculate the concentrations of T and DHT against a standard curve.

    • Determine the T/DHT ratio for each animal. A successful 5α-reductase inhibitor will cause a significant decrease in DHT and a corresponding significant increase in the T/DHT ratio.[23]

References

  • A Mouse Model of Androgenetic Alopecia. (n.d.). Endocrinology - Oxford Academic. Retrieved from [Link]

  • Animal models of benign prostatic hyperplasia. (2020). PubMed. Retrieved from [Link]

  • Animal models for benign prostatic hyperplasia. (2011). PubMed. Retrieved from [Link]

  • Animal models for male pattern (androgenetic) alopecia. (2001). PubMed. Retrieved from [Link]

  • A mouse model of androgenetic alopecia. (2010). PubMed. Retrieved from [Link]

  • An anatomic and histologic study of the rat prostate. (1982). PubMed. Retrieved from [Link]

  • Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. (2018). PLOS One. Retrieved from [Link]

  • Animal Models for Benign Prostatic Hyperplasia. (2011). ResearchGate. Retrieved from [Link]

  • Evaluation of Animal Models Suitable for Hair Research and Regeneration. (2018). IntechOpen. Retrieved from [Link]

  • Hair loss and regeneration performed on animal models. (2018). PubMed Central. Retrieved from [Link]

  • A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis. (2015). JoVE. Retrieved from [Link]

  • Models for studying benign prostatic hyperplasia. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Effect of Finasteride and Dutasteride on the Growth of WPE1-NA22 Prostate Cancer Xenografts in Nude Mice. (n.d.). PubMed Central. Retrieved from [Link]

  • In vivo assay for conversion of testosterone to dihydrotestosterone by rat prostatic steroid 5 alpha-reductase and comparison of two inhibitors. (1991). PubMed. Retrieved from [Link]

  • Analysis of testosterone and dihydrotestosterone in mouse tissues by liquid chromatography-electrospray tandem mass spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

  • Studying Hair Growth Cycle and Its Effects on Mouse Skin. (n.d.). PubMed Central. Retrieved from [Link]

  • Histological modifications of the rat prostate following oral administration of silver nanoparticles. (2021). Journal of Shahrekord University of Medical Sciences. Retrieved from [Link]

  • Histopathological classification criteria of rat model of chronic prostatitis/chronic pelvic pain syndrome. (2015). PubMed. Retrieved from [Link]

  • Histopathological analysis of the prostate tissues collected from rats with testosterone propionate (TP)-induced benign prostate hyperplasia (BPH). (n.d.). ResearchGate. Retrieved from [Link]

  • A new technique for quantitative analysis of hair loss in mice using grayscale analysis. (2015). Europe PubMed Central. Retrieved from [Link]

  • Development of a Clinical Research Method for the Measurement of Testosterone and Dihydrotestosterone. (n.d.). Waters Corporation. Retrieved from [Link]

  • Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels. (2020). Endocrine Reviews - Oxford Academic. Retrieved from [Link]

  • Pharmacokinetic parameters and mechanisms of inhibition of rat type 1 and 2 steroid 5alpha-reductases: determinants for different in vivo activities of GI198745 and finasteride in the rat. (2001). PubMed. Retrieved from [Link]

  • Histological section of prostate tissue of a normal rat (Mgf: × 100). (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous Measurement of Serum Testosterone and Dihydrotestosterone by Liquid Chromatography–Tandem Mass Spectrometry. (2008). SciSpace. Retrieved from [Link]

  • Pharmacokinetics and pharmacodynamics of TF-505, a novel nonsteroidal 5α-reductase inhibitor, in normal subjects treated with single or multiple doses. (2002). PubMed Central. Retrieved from [Link]

  • The Effect of Finasteride and Dutasteride on the Growth of WPE1-NA22 Prostate Cancer Xenografts in Nude Mice. (2013). ResearchGate. Retrieved from [Link]

  • Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. (n.d.). lookchem.com. Retrieved from [Link]

  • Development of in vivo methods of measuring hair growth Chu K.H.T1. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Dose and 5α-Reductase Inhibition on the Circulating Testosterone Metabolite Profile of Men Administered Oral Testosterone. (2020). PubMed. Retrieved from [Link]

  • In vivo time-dependent inhibition of human steroid 5 alpha-reductase by finasteride. (1996). PubMed. Retrieved from [Link]

  • Current Protocols: Alopecia Areata Mouse Models for Drug Efficacy and Mechanism Studies. (2024). The Jackson Laboratory. Retrieved from [Link]

  • In vivo and in vitro effect of androstene derivatives as 5α-reductase type 1 enzyme inhibitors. (2007). PubMed. Retrieved from [Link]

  • Comparison of Clinical Trials With Finasteride and Dutasteride. (2004). PubMed Central. Retrieved from [Link]

  • The Direct Inhibitory Effect of Dutasteride or Finasteride on Androgen Receptor Activity is Cell Line Specific. (2013). PubMed Central. Retrieved from [Link]

  • 3-Oxo-4-aza-5-alpha-androstane-17β-carboxylic acid. (n.d.). BioCrick. Retrieved from [Link]

  • (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • New 5alpha-reductase inhibitors: in vitro and in vivo effects. (2003). PubMed. Retrieved from [Link]

  • (PDF) Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. (2000). ResearchGate. Retrieved from [Link]

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. (2022). PubMed Central. Retrieved from [Link]

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Application Notes and Protocols: Investigating 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Androgen Signaling in Prostate Cancer

Prostate cancer remains a significant health concern, with its growth and progression often intricately linked to androgen receptor (AR) signaling. Androgens, particularly the potent dihydrotestosterone (DHT), play a pivotal role in driving the proliferation of prostate cancer cells.[1][2] The conversion of testosterone to DHT is catalyzed by the enzyme 5-alpha-reductase, making it a key therapeutic target.[3][4] Inhibitors of this enzyme, such as finasteride and dutasteride, have been investigated for their potential in both the prevention and treatment of prostate cancer.[5]

This document provides a comprehensive guide for researchers on the use of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid , a 4-azasteroid structurally related to known 5-alpha-reductase inhibitors, in the context of prostate cancer cell line research.[6][7] While primarily known as a synthetic intermediate and impurity in the manufacturing of dutasteride, its structural characteristics suggest a potential role as a 5-alpha-reductase inhibitor.[7][8] These application notes will detail the necessary protocols to investigate its efficacy and mechanism of action in vitro.

The androgen-sensitive human prostate cancer cell line, LNCaP , which expresses a functional androgen receptor, serves as the primary model for these studies.[3][9] To establish the specificity of the compound's effects on the androgen-receptor pathway, the androgen-insensitive cell lines PC-3 and DU-145 , which exhibit low to negligible AR expression, will be utilized as comparative controls.[1][3][10]

Physicochemical Properties and Solution Preparation

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a white to off-white crystalline powder. For in vitro studies, it is crucial to ensure proper solubilization and stability.

PropertyValueSource
Molecular FormulaC19H29NO3[6]
Molecular Weight319.44 g/mol [6]
SolubilitySoluble in DMSO and ethanol; sparingly soluble in water.[11][12]
StorageStore at 2-8°C, protected from light and moisture.[11]

Protocol for Stock Solution Preparation:

  • Primary Stock Solution (10 mM in DMSO):

    • Aseptically weigh out a precise amount of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

    • Dissolve in sterile, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Gently vortex until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for your experiments.

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.

Experimental Design and Rationale

The following experimental workflow is designed to systematically evaluate the biological effects of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid on prostate cancer cell lines.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity & Proliferation cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Target Validation P1_Cell_Culture Prostate Cancer Cell Lines (LNCaP, PC-3, DU-145) P1_Treatment Treat with 3-Oxo-4-aza-5-alpha-androstane- 17-beta-carboxylic acid P1_Cell_Culture->P1_Treatment P1_MTT MTT Assay P1_Treatment->P1_MTT P1_Result Determine IC50 & Effect on Proliferation P1_MTT->P1_Result P2_Apoptosis Caspase-3/7 Activity Assay P1_Result->P2_Apoptosis P1_Result->P2_Apoptosis P2_Cell_Cycle Flow Cytometry (Propidium Iodide Staining) P1_Result->P2_Cell_Cycle P1_Result->P2_Cell_Cycle P2_Result_Apoptosis Quantify Apoptosis Induction P2_Apoptosis->P2_Result_Apoptosis P2_Result_Cell_Cycle Analyze Cell Cycle Arrest P2_Cell_Cycle->P2_Result_Cell_Cycle P3_AR_Activity AR Luciferase Reporter Assay P2_Result_Apoptosis->P3_AR_Activity P2_Result_Apoptosis->P3_AR_Activity P3_Western_Blot Western Blot (AR, PSA) P2_Result_Apoptosis->P3_Western_Blot P2_Result_Cell_Cycle->P3_AR_Activity P2_Result_Cell_Cycle->P3_Western_Blot P2_Result_Cell_Cycle->P3_Western_Blot P3_Result_AR Assess AR Transcriptional Activity P3_AR_Activity->P3_Result_AR P3_Result_Protein Measure AR & PSA Protein Levels P3_Western_Blot->P3_Result_Protein

Caption: Experimental workflow for evaluating the compound.

Protocols

Cell Culture
  • Cell Lines: LNCaP, PC-3, and DU-145 cells can be obtained from the American Type Culture Collection (ATCC).

  • Culture Medium:

    • LNCaP: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

    • PC-3 and DU-145: F-12K Medium (for PC-3) or Eagle's Minimum Essential Medium (for DU-145) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (0.1% DMSO).

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

Apoptosis Detection (Caspase-3/7 Activity Assay)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • After the desired incubation period (e.g., 24 or 48 hours), equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours.[16][17]

  • Measure luminescence using a luminometer.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compound for 24 or 48 hours.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[18]

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

Androgen Receptor Transcriptional Activity (Luciferase Reporter Assay)

This assay measures the ability of the compound to inhibit androgen-induced AR transcriptional activity.

Materials:

  • LNCaP cells

  • AR-responsive luciferase reporter plasmid (e.g., pGL3-PSA-Luc)

  • Control plasmid with Renilla luciferase (for normalization)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer

Protocol:

  • Co-transfect LNCaP cells with the AR-responsive luciferase reporter plasmid and the Renilla control plasmid.

  • After 24 hours, treat the cells with the compound in the presence or absence of a synthetic androgen like R1881 (1 nM).[19]

  • Incubate for another 24 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[20][21]

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify the levels of specific proteins, such as the androgen receptor and its downstream target, prostate-specific antigen (PSA).

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-AR, anti-PSA, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with the compound for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.[8][22][23]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Interpretation and Expected Outcomes

  • MTT Assay: A dose-dependent decrease in the viability of LNCaP cells treated with the compound would suggest a cytotoxic or anti-proliferative effect. No significant effect is expected in PC-3 and DU-145 cells if the mechanism is AR-dependent.

  • Caspase-3/7 Assay: An increase in caspase activity in LNCaP cells would indicate that the compound induces apoptosis.

  • Flow Cytometry: An accumulation of cells in the G0/G1 phase of the cell cycle in LNCaP cells would suggest that the compound inhibits cell cycle progression.[2]

  • Luciferase Reporter Assay: A reduction in androgen-induced luciferase activity in LNCaP cells would confirm that the compound inhibits AR transcriptional activity.

  • Western Blot: A decrease in the protein levels of PSA, a downstream target of AR, in LNCaP cells would further validate the inhibition of the AR signaling pathway. AR protein levels may also be modulated.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in androgen-sensitive prostate cancer cells.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_AR 5-alpha-reductase Testosterone->Five_AR DHT DHT Five_AR->DHT converts AR_complex Androgen Receptor (AR) + Heat Shock Proteins DHT->AR_complex AR_DHT AR-DHT Complex AR_complex->AR_DHT binds AR_DHT_nucleus AR-DHT Complex AR_DHT->AR_DHT_nucleus translocates Compound 3-Oxo-4-aza-5-alpha-androstane- 17-beta-carboxylic acid Compound->Five_AR inhibits ARE Androgen Response Element (ARE) AR_DHT_nucleus->ARE binds to Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Hypothesized mechanism of action.

References

  • Jeifer Biotech. 3-Oxo-4-Aza-5-Alpha-Androstane-17Beta-Carboxylic Acid.
  • Kallio, P. J., Jänne, O. A., & Palvimo, J. J. (2011). Analysis of Androgen Receptor Activity by Reporter Gene Assays. In Androgen Action (pp. 21-34). Humana Press.
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  • ASCO Publications. (2023). Comprehension characterization of prostate cancer cell lines identified JAK-STAT3 signaling in lineage-switched non-neuroendocrine cells.
  • National Institutes of Health. (n.d.). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants.
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  • Nanjing Finechem Holding Co.,Limited. 3-Oxo-4-Aza-5Α-Androstane-17Β-Carboxylic Acid.
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  • Cre
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Application Notes & Protocols: Formulation of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Challenge of Aza-Steroids

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a potent 5α-reductase inhibitor, a class of compounds critical for research in androgen-dependent conditions.[1][2] Like many of its structural relatives, including dutasteride and finasteride, this compound presents a significant formulation challenge due to its poor aqueous solubility.[3][4] Effective and reproducible in vivo animal studies are contingent upon a formulation that ensures consistent and adequate bioavailability. This document provides a comprehensive guide for researchers to develop robust formulations of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid for preclinical animal research, with a focus on oral and parenteral routes of administration.

The carboxylic acid moiety on the C-17 beta position introduces a pH-dependent solubility profile, a critical factor that can be leveraged during formulation development.[5] This guide will explore various strategies, from simple aqueous suspensions to more complex lipid-based systems, to overcome the solubility limitations of this promising compound.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is the cornerstone of a rational formulation design.

Table 1: Physicochemical Properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid and a Structurally Related Compound.

Property3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acidDutasteride (for comparison)Source
Molecular Formula C19H29NO3C27H30F6N2O2[3][6]
Molecular Weight 319.44 g/mol ~528.5 g/mol [3][6]
Appearance White to off-white crystalline powderWhite to pale yellow powder[3][7]
Melting Point >308 °C242-250°C[8][9]
Aqueous Solubility 3.61 mg/L (practically insoluble)<0.038 ng/mL (insoluble)[8][9]
Solubility in Organics Soluble in DMSO and ethanolSoluble in ethanol (44 mg/mL), methanol (64 mg/mL), PEG 400 (3 mg/mL)[3][10]
Predicted pKa 4.81±0.60~13.5 (estimated)[4][9]
LogP ~2.6 (predicted)5.09[3][4]

The low aqueous solubility and high melting point of the target compound suggest a stable crystal lattice, which is a primary hurdle for dissolution.[11] However, its acidic pKa indicates that solubility can be significantly increased at a pH above this value, a principle we will exploit in the following formulation strategies.

Formulation Strategies for Oral Administration

Oral administration is often the preferred route for preclinical studies due to its convenience and clinical relevance. The primary goal for an oral formulation of a poorly soluble compound is to enhance its dissolution rate in the gastrointestinal tract.

Strategy 1: Aqueous Suspension with pH Adjustment

This is the most straightforward approach, suitable for initial screening studies. The strategy relies on increasing the solubility of the carboxylic acid by raising the pH of the vehicle.

Rationale: By adjusting the pH of the aqueous vehicle to a value above the pKa of the compound (~4.81), the carboxylic acid group will be deprotonated, forming a more soluble salt in situ. The addition of a suspending agent will ensure homogeneity of the dose.

Protocol 1: Preparation of a pH-Adjusted Aqueous Suspension

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of a suspending agent like carboxymethylcellulose (CMC) or methylcellulose in deionized water.

    • Slowly add a pH-adjusting agent, such as a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH), while monitoring the pH with a calibrated pH meter.[12][13] Adjust the pH to a target of 7.0-7.5.

  • Drug Incorporation:

    • Weigh the required amount of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

    • Triturate the powder with a small amount of the pH-adjusted vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing continuously to form a uniform suspension.

  • Final Quality Control:

    • Visually inspect for homogeneity.

    • Confirm the final pH of the suspension.

Strategy 2: Co-solvent System

For compounds that remain challenging to suspend or for studies requiring a true solution, a co-solvent approach can be employed.[14]

Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[15] A common concern with co-solvents is the potential for drug precipitation upon dilution in the aqueous environment of the stomach.[14]

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventPropertiesConsiderations
Polyethylene Glycol 400 (PEG 400) Water-miscible, low toxicityCan be irritating at high concentrations.[10]
Propylene Glycol (PG) Good solubilizing powerPotential for CNS effects at high doses.
Ethanol Excellent solventPotential for behavioral effects in animals.
Dimethyl Sulfoxide (DMSO) High solubilizing capacityCan have pharmacological effects and alter cell permeability.

Protocol 2: Preparation of a Co-solvent-Based Formulation

  • Solubility Screening:

    • Determine the solubility of the compound in various co-solvents (e.g., PEG 400, PG) and their aqueous dilutions (e.g., 50% PEG 400 in water).

  • Formulation Preparation:

    • Dissolve the required amount of the compound in the chosen co-solvent or co-solvent/water mixture. Gentle heating or sonication may be used to facilitate dissolution.

  • Precipitation Check:

    • Perform an in vitro dilution test by adding the formulation to a simulated gastric fluid (e.g., pH 1.2 buffer) to assess the risk of precipitation.

Strategy 3: Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are highly effective for enhancing the oral bioavailability of poorly water-soluble, lipophilic compounds.[15] These formulations can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS).

Rationale: LBDDS can maintain the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step. They can also enhance lymphatic absorption, which can be a pathway for highly lipophilic drugs.[16]

Protocol 3: Preparation of a Simple Oily Solution

  • Excipient Selection: Choose a suitable oil (e.g., corn oil, sesame oil, medium-chain triglycerides).

  • Solubility Determination: Assess the solubility of the compound in the selected oil.

  • Preparation:

    • Add the weighed compound to the oil.

    • Mix thoroughly, using sonication or gentle heating if necessary, until the compound is fully dissolved or uniformly suspended.

Workflow for Oral Formulation Selection

G A Start: API Characterization (Poorly Soluble) B pH-Dependent Solubility? A->B C Strategy 1: pH-Adjusted Suspension B->C Yes F High Lipophilicity (LogP > 2)? B->F No H In Vivo Study C->H D Sufficient Solubility in Co-solvents? E Strategy 2: Co-solvent System D->E Yes E->H F->D No G Strategy 3: Lipid-Based Formulation F->G Yes G->H

Caption: Decision tree for oral formulation strategy.

Formulation Strategies for Parenteral Administration

Parenteral administration requires sterile, isotonic, and pH-neutral formulations to avoid tissue irritation and ensure safety.[17][18]

4.1. Key Considerations for Parenteral Formulations:

  • Sterility: All parenteral formulations must be sterile. This is typically achieved by filtration through a 0.22 µm filter.[17]

  • pH: The pH should be close to physiological (7.4).[18] Buffering may be necessary.

  • Tonicity: Formulations should be isotonic to prevent hemolysis or cell damage.

  • Particulate Matter: Intravenous formulations must be free of visible particulates.

Protocol 4: Preparation of a Solubilized Formulation for IV Injection

This protocol utilizes a combination of co-solvents and surfactants to achieve a clear, filterable solution suitable for intravenous administration.

  • Vehicle Component Selection:

    • Co-solvent: PEG 400 or Solutol HS 15.

    • Surfactant: Tween 80 or Cremophor EL.[19]

    • Aqueous phase: Saline (0.9% NaCl) or 5% Dextrose in Water (D5W).

  • Solubility Screening:

    • Prepare various vehicle combinations (e.g., 10% DMSO, 40% PEG 400, 50% water).

    • Determine the saturation solubility of the compound in each vehicle.

  • Formulation Preparation (Aseptic Technique):

    • In a sterile environment, dissolve the compound in the chosen co-solvent/surfactant blend.

    • Slowly add the aqueous phase while stirring to avoid precipitation.

    • Adjust the pH to ~7.4 using sterile, dilute HCl or NaOH if necessary.

  • Sterilization and Final Product:

    • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

    • Visually inspect the final product for clarity and absence of particulates.

Experimental Workflow for Parenteral Formulation

G A Start: IV Administration Required B Solubility Screening in Parenterally-Acceptable Co-solvents/Surfactants A->B C Identify Vehicle for Target Concentration B->C D Prepare Formulation (Aseptic Technique) C->D E Adjust pH to ~7.4 D->E F Sterile Filtration (0.22 µm) E->F G Final QC: Clarity, Particulates F->G H Ready for IV Administration G->H

Caption: Workflow for IV formulation development.

Animal Dosing Procedures and Considerations

Proper administration technique is crucial for the validity of animal studies.

Oral Gavage
  • Procedure: Use a proper-sized, ball-tipped gavage needle to administer the formulation directly into the stomach.[20] The volume should not exceed recommended limits (e.g., 10 ml/kg for mice).[20]

  • Animal Welfare: Ensure personnel are well-trained to minimize stress and prevent accidental administration into the lungs.[20][21] Monitor animals post-dosing for any signs of distress.[21]

Parenteral Injections
  • Routes: Common parenteral routes include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).

  • Volumes: Adhere to recommended maximum injection volumes for each route and species to avoid tissue damage and discomfort.[18]

  • Aseptic Technique: Use sterile needles and syringes, and disinfect the injection site to prevent infection.[22]

Conclusion and Best Practices

The successful formulation of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid for animal studies hinges on a systematic approach that begins with thorough physicochemical characterization. For oral administration, leveraging the pH-dependent solubility of the carboxylic acid moiety through a pH-adjusted suspension is a logical starting point. For higher doses or improved bioavailability, co-solvent and lipid-based systems are powerful alternatives. Parenteral formulations demand stringent control over sterility, pH, and tonicity, often requiring a carefully optimized blend of co-solvents and surfactants.

Key Takeaways:

  • Start Simple: Begin with the simplest formulation that meets the study's needs before moving to more complex systems.

  • Characterize Thoroughly: Understand the API's properties to make informed formulation decisions.

  • Validate In Vitro: Before proceeding to in vivo studies, assess the formulation's stability and behavior upon dilution.

  • Prioritize Animal Welfare: Always use proper dosing techniques and adhere to volume limits.

By following the principles and protocols outlined in this guide, researchers can develop effective and reproducible formulations to advance the preclinical evaluation of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

References

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  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. (2009). Office of Research. Retrieved from [Link]

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  • Formulation of a film-coated dutasteride tablet bioequivalent to a soft gelatin capsule (Avodart®): Effect of γ-cyclodextrin and solubilizers. (n.d.). PMC - PubMed Central. Retrieved from [Link]

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Application Notes and Protocols for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid Powder

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the proper handling, storage, and use of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid powder. As a key intermediate in the synthesis of 5-alpha-reductase inhibitors like Finasteride and Dutasteride, understanding its properties is crucial for ensuring experimental integrity and laboratory safety.[1][2] This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a robust and reproducible experimental workflow.

Compound Profile and Scientific Rationale

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic 4-azasteroid derivative.[3] Its structure, featuring a nitrogen atom at the 4-position of the steroid A ring, is fundamental to its biological activity as an inhibitor of steroid Type II 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). By inhibiting this conversion, this class of compounds has significant therapeutic applications in androgen-dependent conditions.

Understanding this mechanism is key to designing experiments and interpreting results. The stability and solubility of this compound are critical parameters that directly impact its efficacy in in vitro and in vivo models.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for safe handling and accurate experimental design.

PropertyValueSource
Molecular Formula C₁₉H₂₉NO₃[3][4]
Molecular Weight 319.44 g/mol [3][4]
Appearance White to off-white crystalline powder[3]
Melting Point >308 °C[4]
Water Solubility Sparingly soluble (3.61 mg/L)[4]
Organic Solvent Solubility Soluble in DMSO, ethanol, chloroform, dichloromethane, and acetone.[5][6]

Safety First: Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent pharmaceutical intermediate and should be handled with care. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Hazard Statement: While not always classified as hazardous under GHS, caution is warranted. Some sources indicate potential for skin and eye irritation, and it may trigger hormonal changes with prolonged or repeated exposure.[7][8]

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach should be adopted for handling this powdered compound. The following diagram illustrates the hierarchy of controls.

Hierarchy of Controls FumeHood Chemical Fume Hood VBE Ventilated Balance Enclosure Glovebox Glovebox/Isolator (for high potency applications) SOPs Standard Operating Procedures (SOPs) Training Personnel Training Access Restricted Access to Handling Areas Gloves Nitrile Gloves Coat Lab Coat Goggles Safety Goggles with Side Shields Respirator Respirator (if handling large quantities or outside of ventilated enclosure)

Caption: Hierarchy of controls for handling powdered APIs.

Mandatory PPE:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable option).

  • Body Protection: A lab coat should be worn at all times.

Storage and Stability: Preserving Compound Integrity

Proper storage is critical to prevent degradation and maintain the potency of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Powder Storage
  • Temperature: There is some variability in supplier recommendations. While some suggest room temperature (15-25°C), others specify refrigeration (2-8°C).[3] It is imperative to follow the storage temperature recommended by the specific supplier of your compound. As a general best practice for long-term storage, refrigeration in a desiccated environment is advisable to minimize degradation.

  • Light: Protect from direct sunlight and strong light sources. Store in an opaque or amber vial.

  • Moisture: This compound is susceptible to moisture. Store in a tightly sealed container in a dry environment, such as a desiccator.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

Solution Storage

Stock solutions are best prepared fresh for each experiment. If storage is necessary:

  • Temperature: Store stock solutions at -20°C. Some sources suggest that solutions can be stored at this temperature for several months.[6]

  • Solvent Choice: The stability of the compound can be solvent-dependent. DMSO is a common solvent for creating stock solutions.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to degradation. Aliquot stock solutions into single-use volumes.

Experimental Protocols: From Powder to Assay

The following protocols provide a framework for the safe and effective handling and preparation of this compound for experimental use.

Protocol for Weighing the Powder

Due to its potency and fine powder form, inhalation of airborne particles is a primary safety concern.

Objective: To accurately weigh the powdered compound while minimizing exposure and contamination.

Materials:

  • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid powder

  • Ventilated Balance Enclosure (VBE) or a chemical fume hood

  • Calibrated analytical balance

  • Anti-static weighing dish or paper

  • Spatula

Procedure:

  • Prepare the Weighing Area: Ensure the VBE or fume hood is clean and operational. Place the analytical balance inside the enclosure.

  • Don PPE: Wear a lab coat, nitrile gloves, and safety goggles.

  • Tare the Weighing Vessel: Place the weighing dish on the balance and tare to zero.

  • Dispense the Powder: Carefully use a clean spatula to transfer the desired amount of powder to the weighing dish. Perform this action slowly to avoid creating airborne dust.

  • Record the Weight: Once the desired weight is achieved, record the value.

  • Clean Up: Tightly seal the stock container and return it to its designated storage location. Clean the spatula and the weighing area thoroughly. Dispose of any contaminated materials according to your institution's hazardous waste guidelines.

Protocol for Preparing a Stock Solution in DMSO

Objective: To prepare a concentrated stock solution for subsequent dilution in experimental assays.

Materials:

  • Weighed 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a screw cap

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Transfer the Powder: Carefully transfer the weighed powder into the amber glass vial.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

  • Dissolution: Tightly cap the vial and vortex until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid in dissolution if necessary.[6]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C.

Stock Solution Preparation Workflow cluster_Preparation Preparation cluster_Dissolution Dissolution cluster_Finalization Finalization & Storage Weigh Weigh Powder in VBE Transfer Transfer to Amber Vial Weigh->Transfer Add_Solvent Add Anhydrous DMSO Transfer->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Aid Gentle Warming/Sonication (if needed) Vortex->Aid Label Label Clearly Vortex->Label Aliquot Aliquot into Single-Use Volumes Label->Aliquot Store Store at -20°C Aliquot->Store

Caption: Workflow for preparing a stock solution.

Disposal of Waste

All waste materials, including contaminated PPE, weighing paper, and excess solutions, should be disposed of in accordance with local, state, and federal regulations for chemical waste. A common method for disposal is to dissolve the material in a combustible solvent and dispose of it through a licensed chemical waste incinerator.[7]

References

  • BioCrick. 3-Oxo-4-aza-5-alpha-androstane-17β-carboxylic acid | CAS:103335-55-3. Available at: [Link]

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  • Google Patents. Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • RecSupply. Safety Data Sheet. Available at: [Link]

  • PubChem. (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. Available at: [Link]

  • LookChem. Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Available at: [Link]

  • ResearchGate. Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. Available at: [Link]

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Application Notes & Protocols for the Optimized Synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the synthetic route optimization for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is provided below. This guide is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the synthetic strategies, experimental protocols, and underlying chemical principles.

Introduction and Strategic Overview

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a crucial synthetic intermediate in the development of 5α-reductase inhibitors. Its structural similarity to finasteride and dutasteride makes it a valuable scaffold for probing the pharmacophore of these clinically significant drugs. The optimization of its synthesis is paramount for ensuring high purity, yield, and cost-effectiveness in research and development settings.

This guide presents a convergent and optimized synthetic route, commencing from the readily available androst-4-en-3,17-dione. The strategy is bifurcated into two main phases: the construction of the 4-aza-5-alpha-androstan-3-one core and the subsequent stereoselective functionalization of the C-17 position to introduce the carboxylic acid moiety. The rationale behind each synthetic step is discussed, with a focus on reaction mechanisms, stereochemical control, and process scalability.

Comparative Analysis of Synthetic Strategies

Several synthetic pathways to the 4-aza-steroid core have been reported. The chosen strategy in this guide is a modification of the widely adopted approach involving the oxidative cleavage of the A-ring of an enone, followed by lactam formation and stereoselective reduction. This method is favored for its robustness and high overall yield.

Strategy Key Transformations Advantages Disadvantages Typical Overall Yield
Oxidative Cleavage of Enone Ozonolysis or permanganate oxidation, reductive amination, lactamization, catalytic hydrogenation.High stereoselectivity at C-5, well-established, scalable.Use of potentially hazardous reagents (ozone, strong oxidants).40-50%
Beckmann Rearrangement Oximation of a 3-keto steroid, followed by acid-catalyzed rearrangement.Fewer steps to the lactam.Potential for byproduct formation, harsh acidic conditions may not be compatible with all functional groups.25-35%
Schmidt Reaction Reaction of a 3-keto steroid with hydrazoic acid.Direct conversion to the lactam.Use of highly toxic and explosive hydrazoic acid, safety concerns.30-40%

Based on this analysis, the oxidative cleavage approach offers the best balance of yield, stereocontrol, and scalability for the synthesis of the target molecule.

Optimized Synthetic Workflow

The optimized synthetic route is depicted in the following workflow diagram:

Synthetic_Workflow A Androst-4-en-3,17-dione B Intermediate A: Seco-acid A->B 1. O3, CH2Cl2/MeOH 2. Me2S C Intermediate B: 4-Aza-androst-5-en-3,17-dione B->C NH3, Ethylene Glycol, 180°C D Intermediate C: 4-Aza-5-alpha-androstan-3,17-dione C->D H2, PtO2, AcOH E Intermediate D: 17-beta-ol derivative D->E NaBH4, MeOH F Intermediate E: 17-beta-nitrile derivative E->F 1. TsCl, Pyridine 2. NaCN, DMSO G Final Product: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid F->G aq. NaOH, EtOH, Reflux

Caption: Optimized synthetic pathway from Androst-4-en-3,17-dione.

Detailed Experimental Protocols

Synthesis of Intermediate B: Seco-acid
  • Rationale: The initial step involves the oxidative cleavage of the A-ring of androst-4-en-3,17-dione. Ozonolysis is a clean and efficient method for this transformation, providing the seco-acid intermediate in high yield. The reaction is performed at low temperature to control the reactivity of ozone and minimize side reactions. A reductive workup with dimethyl sulfide (DMS) is used to quench the excess ozone and reduce the initially formed ozonide to the desired aldehyde and carboxylic acid functionalities.

  • Protocol:

    • Dissolve androst-4-en-3,17-dione (1.0 eq) in a 3:1 mixture of dichloromethane and methanol at -78 °C.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

    • Purge the solution with nitrogen gas to remove the excess ozone.

    • Add dimethyl sulfide (3.0 eq) and allow the reaction mixture to warm to room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes with 1% acetic acid) to afford the seco-acid.

Synthesis of Intermediate C: 4-Aza-androst-5-en-3,17-dione
  • Rationale: The formation of the lactam ring is achieved by reacting the seco-acid with ammonia in a high-boiling solvent like ethylene glycol. The high temperature facilitates both the formation of the intermediate enamine from the aldehyde and the subsequent intramolecular amidation to form the stable six-membered lactam ring.

  • Protocol:

    • To a solution of the seco-acid (1.0 eq) in ethylene glycol, add a solution of ammonia in ethylene glycol (5.0 eq).

    • Heat the reaction mixture to 180 °C for 4 hours.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.

    • Recrystallize from acetone to obtain pure 4-Aza-androst-5-en-3,17-dione.

Synthesis of Intermediate D: 4-Aza-5-alpha-androstan-3,17-dione
  • Rationale: The stereoselective reduction of the C5-C6 double bond is a critical step that establishes the desired 5-alpha stereochemistry. Catalytic hydrogenation over platinum oxide (Adam's catalyst) in an acidic medium like acetic acid is the method of choice. The catalyst adsorbs the steroid onto its surface from the less hindered alpha-face, leading to the delivery of hydrogen from the alpha-face and the formation of the thermodynamically more stable trans-fused A/B ring system.

  • Protocol:

    • Suspend 4-Aza-androst-5-en-3,17-dione (1.0 eq) and platinum oxide (0.1 eq) in glacial acetic acid.

    • Hydrogenate the mixture in a Parr apparatus at 50 psi of H2 for 24 hours.

    • Filter the catalyst through a pad of Celite and wash with acetic acid.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with saturated aqueous sodium bicarbonate and extract with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude product, which can be purified by recrystallization from methanol.

Synthesis of Intermediate F: 17-beta-nitrile derivative
  • Rationale: The introduction of the nitrile group at C-17 sets the stage for the final hydrolysis to the carboxylic acid. The 17-keto group is first stereoselectively reduced to the 17-beta-hydroxyl group using sodium borohydride. The resulting alcohol is then converted to a good leaving group, such as a tosylate, which is subsequently displaced by cyanide via an SN2 reaction. This two-step sequence ensures the correct stereochemistry at C-17.

  • Protocol:

    • Reduction: To a solution of 4-Aza-5-alpha-androstan-3,17-dione (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir for 2 hours, then quench with acetone. Concentrate the mixture, add water, and extract with ethyl acetate. The crude 17-beta-ol is used directly in the next step.

    • Tosylation and Cyanation: Dissolve the crude alcohol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.2 eq) and stir overnight. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl and brine, then dry and concentrate. Dissolve the crude tosylate in DMSO, add sodium cyanide (3.0 eq), and heat to 90 °C for 6 hours. Cool, add water, and extract with ethyl acetate. Purify by column chromatography to yield the 17-beta-nitrile.

Synthesis of the Final Product: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid
  • Rationale: The final step is the hydrolysis of the nitrile to the carboxylic acid. Basic hydrolysis using sodium hydroxide in a mixture of ethanol and water is effective. The reaction proceeds via the initial formation of a carboxamide intermediate, which is then further hydrolyzed to the carboxylate salt. Acidic workup protonates the carboxylate to yield the final product.

  • Protocol:

    • Suspend the 17-beta-nitrile derivative (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.

    • Reflux the mixture for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Acidify the aqueous residue to pH 2 with concentrated HCl.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the pure 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Characterization and Quality Control

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point (MP): As a preliminary indicator of purity.

Conclusion

The synthetic route detailed in this guide provides a reliable and optimized pathway to 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. By employing well-understood and scalable reactions, this protocol ensures high yields and excellent stereochemical control, making it suitable for both laboratory-scale synthesis and potential scale-up operations. The provided rationale for each step aims to empower researchers to troubleshoot and adapt these methods for the synthesis of related aza-steroid derivatives.

References

  • Rasmusson, G. H., et al. (1984). Azasteroids: Structure-Activity Relationships for Inhibition of 5α-Reductase and of Androgen Receptor Binding. Journal of Medicinal Chemistry, 27(12), 1690–1701. [Link]

  • Bhattacharya, A. (2016). A comprehensive review on the chemistry and biology of 4-azasteroids. Steroids, 115, 125-146. [Link]

  • Frye, S. V., et al. (1993). 4-Aza-3-oxo-5.alpha.-steroid 5.alpha.-reductase inhibitors. Journal of Medicinal Chemistry, 36(26), 4313-4315. [Link]

  • Marcin, L. R., et al. (2003). A new, convergent synthesis of the 5α-reductase inhibitor dutasteride. The Journal of Organic Chemistry, 68(23), 8874–8880. [Link]

  • Holt, D. A., et al. (1990). Steroidal A-ring lactams: a new class of potent and selective inhibitors of human 5.alpha.-reductase. Journal of Medicinal Chemistry, 33(3), 937-942. [Link]

Measuring the Inhibitory Activity of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid against 5α-Reductase

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

5α-reductase is a critical enzyme in androgen metabolism, catalyzing the conversion of testosterone to the more potent dihydrotestosterone (DHT).[1] Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2] Consequently, inhibiting 5α-reductase is a validated therapeutic strategy.[1] 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a 4-azasteroid that functions as a 5α-reductase inhibitor.[3][4] It is also a key intermediate in the synthesis of potent inhibitors like finasteride and dutasteride.[4][5] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound using a highly sensitive and specific label-free Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7] The protocol is designed for researchers in drug discovery and development, providing a robust framework for characterizing potential 5α-reductase inhibitors.

Introduction: The Rationale for 5α-Reductase Inhibition

The enzyme 5α-reductase exists as three isoenzymes (type 1, 2, and 3), which are differentially expressed in various tissues such as the prostate, skin, and liver.[8][9] These enzymes are responsible for reducing the double bond of testosterone at the 4,5 position to produce DHT. DHT binds to the androgen receptor with significantly higher affinity than testosterone, making it the primary mediator of androgenic signaling in many target tissues.[7][10]

The clinical significance of inhibiting this pathway is well-established. Finasteride, a selective inhibitor of 5α-reductase type 2 and 3, can reduce serum DHT levels by approximately 70% and is approved for treating BPH and male pattern baldness.[8][10][11][12] Dutasteride, which inhibits all three isoenzymes, achieves an even greater DHT suppression of up to 98%.[10] 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid belongs to the same structural class of 4-azasteroids, suggesting a similar mechanism of competitive inhibition.[13] Therefore, accurately quantifying its inhibitory potency (typically as an IC50 value) is a critical step in its pharmacological evaluation.

Principle of the Assay

This protocol measures the enzymatic activity of 5α-reductase by quantifying the formation of its product, DHT, from the substrate, testosterone. The reaction requires the cofactor NADPH. The test compound, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, is introduced at varying concentrations. Its inhibitory effect is determined by the reduction in DHT formation compared to a control reaction without the inhibitor. The use of LC-MS/MS allows for direct, highly accurate quantification of DHT, even at low concentrations, ensuring high sensitivity and reproducibility.[6][7][14]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the metabolic conversion of testosterone to DHT and the inhibitory action of 4-azasteroids on this pathway.

5a-Reductase_Pathway Testosterone Testosterone Enzyme 5α-Reductase (Isoenzymes 1, 2, 3) Testosterone->Enzyme Substrate DHT Dihydrotestosterone (DHT) (High Androgenic Activity) Enzyme->DHT Product Cofactor_out NADP+ Enzyme->Cofactor_out Inhibitor 3-Oxo-4-aza-5-alpha-androstane- 17-beta-carboxylic acid Inhibitor->Enzyme Inhibition Cofactor NADPH Cofactor->Enzyme

Caption: Mechanism of 5α-reductase and inhibition by 4-azasteroids.

Materials and Reagents

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • 96-well microplates (polypropylene)

  • Incubator (37°C)

  • Centrifuge capable of handling microplates

  • Multichannel pipette

  • Analytical balance

  • Vortex mixer

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis MCX)[15]

Reagents and Consumables
  • Test Compound: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (CAS: 103335-55-3)

  • Enzyme: Recombinant human 5α-reductase (Type 1, 2, or 3, depending on screening goals)

  • Substrate: Testosterone (Sigma-Aldrich or equivalent)

  • Product Standard: 5α-Dihydrotestosterone (DHT) (Sigma-Aldrich or equivalent)

  • Internal Standard: Deuterated DHT (e.g., DHT-d3) for LC-MS/MS quantification[7]

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Positive Controls: Finasteride and/or Dutasteride[7][9]

  • Buffer Components: Sodium phosphate, citric acid, dithiothreitol (DTT)

  • Solvents: Dimethyl sulfoxide (DMSO), HPLC-grade acetonitrile, methanol, formic acid, and water

  • Reaction Stop Solution: Acetonitrile with internal standard

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format suitable for determining the IC50 value of the test compound.

Preparation of Reagents
  • Assay Buffer (pH 6.5): Prepare a 40 mM sodium phosphate buffer containing 1 mM DTT. The choice of pH can be optimized depending on the specific isoenzyme being tested, as isoforms have different pH optima.[16]

  • Test Compound Stock (10 mM): Accurately weigh and dissolve 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations for the IC50 curve (e.g., 100 µM to 1 nM).

  • Positive Control Stocks (1 mM): Prepare 1 mM stock solutions of Finasteride and Dutasteride in DMSO.

  • Substrate Stock (1 mM Testosterone): Prepare a 1 mM stock solution of testosterone in DMSO.

  • Cofactor Solution (10 mM NADPH): Prepare fresh in Assay Buffer just before use. Keep on ice.

  • Stop Solution: Prepare acetonitrile containing the internal standard (e.g., 10 ng/mL DHT-d3).

Enzymatic Reaction Workflow

The following diagram outlines the key steps of the experimental procedure.

Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction (37°C) cluster_analysis Analysis A 1. Prepare Reagent Stocks (Inhibitor, Substrate, Controls) B 2. Create Serial Dilutions of Inhibitor in 96-well plate A->B C 3. Add Enzyme & Buffer to each well D 4. Pre-incubate with Inhibitor (15 min) C->D E 5. Initiate Reaction: Add Testosterone + NADPH D->E F 6. Incubate (e.g., 30-60 min) E->F G 7. Terminate Reaction: Add Stop Solution (ACN + IS) H 8. Centrifuge & Collect Supernatant G->H I 9. LC-MS/MS Analysis (Quantify DHT) H->I J 10. Data Processing: Calculate % Inhibition & IC50 I->J

Caption: Step-by-step workflow for the 5α-reductase inhibition assay.

Step-by-Step Procedure
  • Plate Setup: In a 96-well polypropylene plate, add 2 µL of the serially diluted test compound, positive controls, or DMSO (for vehicle and no-inhibitor controls) to the appropriate wells.

  • Enzyme Addition: Prepare a master mix of Assay Buffer and 5α-reductase enzyme. Add 178 µL of this mix to each well. The final enzyme concentration should be optimized based on the enzyme's specific activity.[6]

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]

  • Reaction Initiation: Prepare a reaction initiation mix containing Testosterone and NADPH in Assay Buffer. Add 20 µL of this mix to each well to start the reaction. Final concentrations should be around the Km value for testosterone and saturating for NADPH (e.g., 1 µM Testosterone, 500 µM NADPH).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the enzymatic reaction.

  • Reaction Termination: Stop the reaction by adding 200 µL of ice-cold Stop Solution (acetonitrile with internal standard) to each well.

  • Sample Preparation: Seal the plate, vortex thoroughly, and centrifuge at 4,000 x g for 10 minutes to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 column. A typical gradient could start at 5% methanol or acetonitrile (with 0.1% formic acid) and ramp up to 95% to elute testosterone and DHT.[7]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify DHT and the internal standard (DHT-d3).[7]

    • Example MRM Transitions:

      • DHT: precursor ion > product ion

      • DHT-d3: precursor ion > product ion

Data Analysis and Interpretation

  • Quantification: Generate a standard curve using known concentrations of DHT to quantify the amount of product formed in each reaction well. Normalize the DHT peak area to the internal standard's peak area.

  • Controls:

    • 100% Activity Control (Vehicle): Wells containing enzyme, substrate, cofactor, and DMSO (no inhibitor). This represents the maximum DHT formation.

    • Negative Control (No Enzyme): Wells containing all components except the enzyme, to measure background signal.

  • Calculate Percent Inhibition: % Inhibition = [1 - (DHT_inhibitor / DHT_vehicle)] * 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Expected Inhibitory Activity

The table below provides a template for summarizing the results and includes reference IC50 values for common inhibitors.

CompoundTarget EnzymeIC50 Value (nM)
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid5α-Reductase (Type 1, 2, or 3)To be determined
Finasteride (Positive Control)5α-Reductase Type 2 & 313.6 - 36[1]
Dutasteride (Positive Control)5α-Reductase Type 1, 2 & 34.8[1]

Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of the results, the protocol must be self-validating through rigorous use of controls.

  • Positive Controls (Finasteride/Dutasteride): Including known inhibitors validates that the assay system is responsive and can detect inhibition. The calculated IC50 values for these controls should fall within the expected literature range.[6]

  • Vehicle Control (DMSO): This establishes the baseline of 100% enzyme activity and ensures that the solvent used to dissolve the compounds does not significantly affect the enzyme.

  • Z'-factor Calculation: For higher throughput applications, the Z'-factor can be calculated using the 100% activity and background controls to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

By explaining the causality behind each step—such as the pre-incubation to allow inhibitor binding and the use of an internal standard to correct for analytical variability—this protocol provides a scientifically sound and trustworthy method for characterizing novel 5α-reductase inhibitors.

References

  • Urology Textbook. Finasteride: Mechanism, Adverse Effects and Dosage. [Link]

  • Wikipedia. Finasteride. [Link]

  • XYON. Finasteride Mechanism of Action. (2023-05-23). [Link]

  • Patsnap Synapse. What is the mechanism of Finasteride?. (2024-07-17). [Link]

  • DermNet. Finasteride. [Link]

  • Lestari, M. L. A. D., et al. (2016). A new label-free screen for steroid 5α-reductase inhibitors using LC-MS. Steroids, 116, 26-32. [Link]

  • Mitamura, K., et al. (2005). Determination method for steroid 5alpha-reductase activity using liquid chromatography/atmospheric pressure chemical ionization-mass spectrometry. Analytical Sciences, 21(10), 1241-4. [Link]

  • Kim, D., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. Molecules, 26(4), 893. [Link]

  • Clark, R. V., et al. (2004). Marked Suppression of Dihydrotestosterone in Men with Benign Prostatic Hyperplasia by Dutasteride, a Dual 5α-Reductase Inhibitor. The Journal of Clinical Endocrinology & Metabolism, 89(5), 2179–2184. [Link]

  • Eurofins Discovery. Steroid 5 alpha-Reductase Rat Enzymatic LeadHunter Assay. [Link]

  • Botrè, F., et al. (2019). Detection of 5α-reductase inhibitors by UPLC-MS/MS: Application to the definition of the excretion profile of dutasteride in urine. Journal of Pharmaceutical and Biomedical Analysis, 175, 112773. [Link]

  • Amory, J. K., et al. (2007). The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men. The Journal of Urology, 177(3), 1079-1085. [Link]

  • Mitamura, K., et al. (2005). Determination Method for Steroid 5.ALPHA.-Reductase Activity Using Liquid Chromatography/Atmospheric Pressure Chemical Ionization-Mass Spectrometry. ResearchGate. [Link]

  • Thigpen, A. E., & Russell, D. W. (1992). Enzyme assay for 5alpha-reductase type 2 activity in the presence of 5alpha-reductase type 1 activity in rat testis. The Journal of Steroid Biochemistry and Molecular Biology, 43(3), 223-9. [Link]

  • Iwai, A., et al. (2013). Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes. Analytical Sciences, 29(4), 455-9. [Link]

  • Kim, D., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. ResearchGate. [Link]

  • Choi, M. H., et al. (2006). Establishment of type II 5alpha-reductase over-expressing cell line as an inhibitor screening model. Biological & Pharmaceutical Bulletin, 29(7), 1355-9. [Link]

  • Phetcharat, T., et al. (2021). Screening of steroid 5α-reductase inhibitory activity and total phenolic content of Thai plants. ResearchGate. [Link]

  • National Center for Biotechnology Information. 5α-Reductase Inhibitors. (2024-06-08). [Link]

  • Google Patents. Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • Assay Genie. Human Steroid 5 Alpha Reductase 2 (SRD5a2) ELISA Kit (HUDL02771). [Link]

  • Lin, C. Y., et al. (2003). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

solubility problems of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

A Guide for Researchers and Drug Development Professionals on Navigating Solubility Challenges in DMSO

Prepared by the Senior Application Scientist Team

Introduction

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a key synthetic intermediate and a known impurity of Dutasteride, is a compound of significant interest in pharmaceutical research.[1][2] As a 4-azasteroid, its unique structure lends it to studies involving 5α-reductase inhibition.[3] While Dimethyl Sulfoxide (DMSO) is listed as a suitable solvent, researchers frequently encounter challenges in achieving stable, high-concentration solutions, leading to experimental variability and potential inaccuracies.[4][5]

This technical support guide provides in-depth troubleshooting protocols and answers to frequently asked questions. Our approach is rooted in explaining the fundamental physicochemical principles to empower you to not only solve immediate solubility issues but also to proactively prevent them in future experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the theoretical solubility of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in DMSO?

A: While specific quantitative solubility data (e.g., in mg/mL) is not consistently published across suppliers, it is widely classified as "soluble" in DMSO.[4][5] Practical experience shows that achieving concentrations in the low millimolar range (e.g., 1-10 mM) is feasible. However, the actual achievable concentration is critically dependent on the purity of both the compound and the solvent, as well as the preparation technique.[6]

Q2: My compound initially dissolved in DMSO but precipitated after a few hours/days at room temperature. What happened?

A: This is a classic symptom of DMSO's hygroscopic nature. DMSO readily absorbs moisture from the atmosphere, and even a small percentage of water can drastically alter its solvent properties, reducing its ability to keep lipophilic compounds in solution.[7][8][9] This often leads to delayed precipitation. Another cause could be the formation of a supersaturated solution that is thermodynamically unstable.[6]

Q3: Is it safe to heat the solution to get the compound to dissolve?

A: Gentle warming can be an effective technique. We recommend warming the solution in a water bath at 37°C to increase the dissolution rate.[5] This provides enough kinetic energy to overcome dissolution barriers without aggressively heating the sample. However, prolonged or high-temperature heating should be avoided as the compound's thermal degradation profile is not well-established.

Q4: What is the best way to store a stock solution of this compound in DMSO?

A: For long-term stability, stock solutions in DMSO should be aliquoted into single-use volumes in tightly sealed vials and stored at -80°C for up to six months.[10] Storing at -20°C is suitable for shorter periods (up to one month).[10] This practice minimizes repeated freeze-thaw cycles, which can accelerate compound degradation and precipitation, and reduces the opportunity for moisture absorption.[7]

Q5: I'm preparing this for a cell-based assay. What is the maximum final concentration of DMSO I should use?

A: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be less than 0.5%.[10] Always include a vehicle control in your experimental design, which consists of the culture medium with the same final concentration of DMSO used to deliver your compound.[11]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Compound Fails to Dissolve Completely Upon Initial Preparation
  • Observation: After adding DMSO and vortexing, visible crystalline particles or a persistent cloudiness remains in the solution.

  • Causality Analysis: This issue typically stems from three primary factors:

    • Solvent Saturation: The target concentration may exceed the compound's solubility limit under the current conditions.

    • Poor Solvent Quality: The DMSO used may have already absorbed significant atmospheric water, reducing its solvating power for this lipophilic molecule.[9]

    • Insufficient Kinetic Energy: The dissolution process may be slow and require additional energy input to proceed.

  • Step-by-Step Resolution Protocol:

    • Verify DMSO Quality: Always use a new, unopened bottle of high-purity, anhydrous (<0.02% water) DMSO.[9][12] Once opened, minimize its exposure to air. For highly sensitive applications, consider using single-use ampules.

    • Apply Mechanical and Thermal Energy: Place the vial in an ultrasonic bath for 10-15 minutes. If particles remain, transfer the vial to a 37°C water bath for an additional 10-15 minutes, vortexing intermittently.[5]

    • Re-evaluate Concentration: If the compound still does not dissolve, your target concentration may be too high. Prepare a new, more dilute solution. It is often better to have a slightly lower, fully dissolved stock concentration than a higher, partially suspended one.

Problem 2: Precipitate Forms When Diluting DMSO Stock into Aqueous Media
  • Observation: The DMSO stock solution is perfectly clear, but upon addition to your aqueous buffer or cell culture medium, a precipitate or cloudiness immediately appears.

  • Causality Analysis: This is a common problem for compounds with poor aqueous solubility.[13] The drastic change in solvent polarity when the DMSO stock is "crashed" into the aqueous phase causes the compound to fall out of solution. The solubility in the final mixed-solvent system is much lower than in the pure DMSO stock.[14]

  • Step-by-Step Resolution Protocol:

    • Employ Stepwise Dilution: Do not add the small volume of DMSO stock directly into the final large volume of aqueous media. Instead, perform a series of intermediate dilutions. For example, first dilute the 100% DMSO stock into a solution containing 50% DMSO and 50% media, vortex, and then further dilute this intermediate solution into the final media.[10] This gradual reduction in solvent polarity can keep the compound in solution.

    • Increase Final DMSO Concentration (with caution): If permissible for your assay, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can improve solubility. Remember to adjust your vehicle control accordingly.[10]

    • Pre-warm the Aqueous Medium: Having the destination buffer or medium at 37°C can sometimes help maintain solubility during the dilution process.

Section 3: Standard Operating Protocol (SOP) for Stock Solution Preparation

This protocol is designed to be a self-validating system for reliably preparing a 10 mM stock solution.

Materials and Reagents:

  • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (Purity ≥98%)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Calibrated analytical balance

  • Sterile, amber glass or polypropylene vials with screw caps

  • Vortex mixer and ultrasonic water bath

Protocol Steps:

  • Pre-Use Verification:

    • Ensure the compound appears as a uniform, white to off-white crystalline powder, consistent with the supplier's description.[4]

    • Use a fresh, sealed bottle of anhydrous DMSO. Note the date it was first opened.[9]

  • Calculation:

    • The molecular weight (MW) of the compound is 319.44 g/mol .[4]

    • To prepare 1 mL of a 10 mM stock solution, you need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 319.44 g/mol * 1000 mg/g = 3.1944 mg

  • Dissolution Procedure:

    • Accurately weigh out 3.2 mg of the compound and place it into a clean, labeled vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex for 2 minutes at room temperature.

    • Quality Check 1: Visually inspect the solution. If it is not completely clear, proceed to the next step.

    • Place the vial in an ultrasonic bath for 15 minutes.

    • Quality Check 2: Re-inspect the solution. If still not clear, place it in a 37°C water bath for 15 minutes, vortexing every 5 minutes.[5]

    • Allow the solution to return to room temperature.

  • Storage and Handling:

    • Quality Check 3: The final solution must be a clear, particulate-free liquid. If any precipitate has formed upon cooling, the solution is likely supersaturated and should not be used for quantitative experiments.

    • Aliquot the clear stock solution into single-use volumes (e.g., 20 µL) in tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage.[10]

Section 4: Technical Data & Visualizations

Data Tables

Table 1: Key Physicochemical Properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

PropertyValueReference(s)
Molecular FormulaC₁₉H₂₉NO₃[1][4]
Molecular Weight319.44 g/mol [1][4]
AppearanceWhite to off-white crystalline powder[4]
Water SolubilitySparingly soluble (3.61 mg/L)[1][4]
Organic SolventsSoluble in DMSO, Ethanol, Chloroform[4][5]
Purity (Typical)≥98% (HPLC)[4][15]

Table 2: Recommended Storage Conditions

FormTemperatureDurationKey Considerations
Powder 2-8°C>2 yearsProtect from light and moisture.[4]
In DMSO -20°C~1 monthAvoid repeated freeze-thaw cycles.[10]
In DMSO -80°C~6 monthsPreferred for long-term storage; use aliquots.[10]
Visual Diagrams

G cluster_start Initial Observation cluster_diag Diagnosis cluster_solve Solution Pathway cluster_end Resolution start Solubility Issue Encountered D1 Fails to dissolve initially? start->D1 Yes D2 Precipitates on storage? start->D2 No, dissolved initially S1 1. Use Anhydrous DMSO 2. Apply Sonication & Gentle Heat (37°C) 3. Re-evaluate Concentration D1->S1 D3 Precipitates on aqueous dilution? D2->D3 No S2 1. Confirm Anhydrous DMSO 2. Aliquot into Single-Use Vials 3. Store at -80°C D2->S2 Yes S3 1. Use Stepwise Dilution Protocol 2. Pre-warm Aqueous Medium 3. Check Final DMSO % D3->S3 Yes end_node Stable, Clear Solution Achieved S1->end_node S2->end_node S3->end_node

Caption: Troubleshooting workflow for solubility issues.

G cluster_process Mechanism of Solubility Loss cluster_compound Compound State A Anhydrous DMSO (High Solvating Power) C Contaminated 'Wet' DMSO (Altered Polarity) A->C leads to Compound_Sol Compound in Solution A->Compound_Sol maintains B Atmospheric Moisture (H₂O) B->A absorbs Compound_Precip Compound Precipitation C->Compound_Precip causes

Caption: The detrimental effect of hygroscopicity on solubility.

References

  • Jeifer Biotech. 3-Oxo-4-Aza-5-Alpha-Androsatane-17Beta-Carboxylic Acid.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • LookChem. Cas 103335-55-3, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Available from: [Link]

  • R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • BioCrick. 3-Oxo-4-aza-5-alpha-androstane-17β-carboxylic acid | CAS:103335-55-3. Available from: [Link]

  • Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. Available from: [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available from: [Link]

  • Abbott, S. Solubility Effects | Practical Solubility Science. Available from: [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Available from: [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available from: [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Quora. (2018). How to make a stock solution of a substance in DMSO. Available from: [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]

  • ACS Publications. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]

  • Chemsrc. CAS#:103335-55-3 | 3-Oxo-4-aza-5-α-androstane-17-β-carboxylicacid. Available from: [Link]

  • ChemBK. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Available from: [Link]

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Available from: [Link]

  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • PubChem. (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. Available from: [Link]

  • ResearchGate. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Available from: [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • ReAgent. (2022). Why Is Purity Important In Chemistry?. Available from: [Link]

  • Bergström, C. A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. Available from: [Link]

  • PubMed. (2005). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Available from: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available from: [Link]

  • RSC Publishing. (2020). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. (2009). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 4-azasteroids. This key intermediate is crucial in the development of potent 5α-reductase inhibitors like Finasteride and Dutasteride.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and improve the yield and purity of your synthesis.

Synthetic Overview & Core Strategy

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid typically begins with a readily available steroid precursor, such as methyl 3-oxo-4-androstene-17β-carboxylate. The core transformation involves a multi-step process to construct the A-ring lactam and ensure the correct stereochemistry at the C-5 position.

The general synthetic pathway is outlined below. The pivotal step is the oxidative cleavage of the A-ring's C4-C5 double bond, followed by cyclization with an ammonia source to form the 4-aza-3-oxo ring system.[2][3]

Synthesis_Workflow Start Methyl 3-oxo-4-androstene-17β-carboxylate Step1 Step 1: Oxidative Cleavage of A-Ring Start->Step1 e.g., KMnO4 / NaIO4 Step2 Step 2: Cyclization (Lactam Formation) Step1->Step2 e.g., NH4OAc / Acetic Acid Step3 Step 3: Stereoselective Hydrogenation Step2->Step3 e.g., H2, Pd/C Step4 Step 4: Ester Hydrolysis Step3->Step4 e.g., NaOH, then H+ End 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid Step4->End

Caption: General workflow for synthesizing the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each problem is analyzed by its probable causes and actionable solutions.

FAQ 1: Low or Inconsistent Yields in A-Ring Lactam Formation (Steps 1 & 2)

Problem: After the oxidative cleavage and subsequent cyclization reaction, the yield of the resulting 4-aza-5-androstene-3-one intermediate is significantly lower than expected.

Probable Causes & Solutions:

  • Incomplete Oxidative Cleavage: The initial cleavage of the C4-C5 double bond to form the seco-acid is often the rate-limiting step.

    • Causality: The oxidizing agents (e.g., potassium permanganate and sodium periodate) can be deactivated by side reactions or improper stoichiometry.[4] The reaction is often heterogeneous, leading to incomplete conversion.

    • Solution: Ensure vigorous stirring to maintain a fine suspension. Use a phase-transfer catalyst if solubility is an issue. Monitor the reaction closely using Thin Layer Chromatography (TLC) until the starting material is fully consumed. A slight excess of the oxidant may be required, but gross excess should be avoided to prevent over-oxidation at other sites.

  • Inefficient Cyclization: The seco-acid intermediate may fail to cyclize efficiently with the ammonia source.

    • Causality: The equilibrium may not favor the lactam, or the reaction conditions (temperature, pH) may not be optimal. The choice of ammonia source (e.g., ammonium acetate vs. aqueous ammonia) is critical.[4]

    • Solution: For cyclization, using ammonium acetate in a solvent like glacial acetic acid and heating to reflux is often effective.[4] Ensure anhydrous conditions if specified by the protocol, as water can interfere with the reaction.

  • Side Reactions: The highly reactive aldehyde and carboxylic acid moieties of the seco-acid can undergo undesired side reactions, such as polymerization or degradation, especially under harsh conditions.

    • Causality: Prolonged reaction times or excessively high temperatures can promote degradation pathways.

    • Solution: Once the oxidative cleavage is complete, proceed to the cyclization step without extensive delay or purification of the unstable seco-acid intermediate. Maintain the recommended temperature profile strictly.

Troubleshooting_Lactam_Formation Start Low Yield in Lactam Formation Cause1 Incomplete Oxidative Cleavage? Start->Cause1 Cause2 Inefficient Cyclization? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Solution1 Verify oxidant stoichiometry. Improve mixing (vigorous stirring). Monitor via TLC. Cause1->Solution1 Solution Solution2 Use NH4OAc in refluxing Acetic Acid. Ensure anhydrous conditions. Cause2->Solution2 Solution Solution3 Minimize delay between steps. Strict temperature control. Cause3->Solution3 Solution

Caption: Decision tree for troubleshooting low lactam yield.

FAQ 2: Poor Stereoselectivity during Hydrogenation (Step 3)

Problem: The hydrogenation of the C5 double bond results in a mixture of 5α and 5β isomers, complicating purification and reducing the yield of the desired 5α product.

Probable Causes & Solutions:

  • Catalyst Choice and Activity: The type of catalyst and its activity are paramount for achieving high stereoselectivity.

    • Causality: Platinum-based catalysts (like PtO₂) have been reported to give better 5α selectivity in some 4-azasteroid systems compared to palladium catalysts (Pd/C).[5] The β-face of the steroid is often more sterically hindered, favoring α-face hydrogen delivery. However, catalyst poisoning or using a catalyst with low activity can reduce this selectivity.

    • Solution: While Pd/C is commonly used and cost-effective, consider screening PtO₂ if selectivity is an issue.[2][6] Ensure the catalyst is fresh and active. Perform the reaction under an inert atmosphere to prevent catalyst oxidation before hydrogen is introduced.

  • Reaction Conditions: Solvent, pressure, and temperature all influence the stereochemical outcome.

    • Causality: The solvent can affect the conformation of the substrate on the catalyst surface. Acetic acid is a common solvent that often promotes high 5α selectivity. Insufficient hydrogen pressure can lead to slow or incomplete reaction and potential isomerization.

    • Solution: Use glacial acetic acid as the solvent. Optimize hydrogen pressure; while atmospheric pressure can work, moderate pressure (e.g., 50 psi) often ensures a more rapid and complete reaction. Maintain a consistent temperature, typically room temperature, as higher temperatures may reduce selectivity.[6]

FAQ 3: Incomplete Ester Hydrolysis or Difficult Product Isolation (Step 4)

Problem: The final hydrolysis of the methyl ester to the carboxylic acid does not go to completion, or the product is difficult to precipitate and isolate.

Probable Causes & Solutions:

  • Incomplete Saponification: The ester may be sterically hindered, requiring forcing conditions for complete hydrolysis.

    • Causality: Insufficient base, low temperature, or short reaction time can lead to incomplete conversion.

    • Solution: Use a sufficient excess of NaOH (e.g., 3-4 equivalents) and ensure the reaction mixture is refluxed for an adequate period (e.g., 3-4 hours) to drive the reaction to completion. Monitor by TLC until the starting ester spot disappears.

  • Product Precipitation Issues: The sodium salt of the carboxylic acid is water-soluble. Improper pH adjustment during workup can lead to low recovery.

    • Causality: If the pH is not sufficiently acidic, the product will remain in solution as the carboxylate salt. If the pH is lowered too quickly or without adequate cooling, an oily or poorly filterable solid may form.

    • Solution: After cooling the reaction mixture (e.g., to 10-15°C), slowly add acid (e.g., HCl) with vigorous stirring to adjust the pH to approximately 2-3. This ensures complete protonation and precipitation of the carboxylic acid. Allow sufficient time for the solid to fully crystallize before filtration.

Key Experimental Protocols

The following protocols are synthesized from established literature and patents.[2][3][4] Researchers should adapt them based on their specific equipment and scale.

Protocol 1: Synthesis of Methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate

This protocol covers the formation of the A-ring lactam and subsequent hydrogenation.

  • Oxidative Cleavage: To a stirred solution of methyl 3-oxo-4-androstene-17β-carboxylate (1 eq.) in a suitable solvent like tert-butanol, add a solution of sodium periodate (NaIO₄, ~4-5 eq.) and a catalytic amount of potassium permanganate (KMnO₄, ~0.05 eq.) in water.

  • Maintain the temperature at 25-30°C and stir vigorously for 12-24 hours, monitoring by TLC.

  • Cyclization: Once the starting material is consumed, filter the reaction mixture to remove inorganic salts. Add ammonium acetate (~3-4 eq.) and glacial acetic acid to the filtrate.

  • Heat the mixture to reflux (around 110-120°C) for 4-6 hours. Monitor the formation of the en-lactam intermediate by TLC.

  • Cool the reaction mixture and pour it into a large volume of ice water to precipitate the crude product (methyl 3-oxo-4-aza-5-androstene-17β-carboxylate). Filter and wash with water.

  • Hydrogenation: Dissolve the crude product in glacial acetic acid. Add 5% Pd/C catalyst (0.1-0.2 weight equivalent).

  • Hydrogenate the mixture under atmospheric or low pressure (e.g., 50 psi) at room temperature for 4-8 hours until hydrogen uptake ceases.[6]

  • Filter the catalyst through a pad of Celite®. Pour the filtrate into water to precipitate the product. Filter, wash thoroughly with water until neutral, and dry to obtain methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate.

Protocol 2: Hydrolysis to 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid
  • Suspend methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate (1 eq.) in methanol.

  • Add an aqueous solution of sodium hydroxide (3-4 eq.) to the suspension.

  • Heat the mixture to reflux and maintain for 3-4 hours. The suspension should become a clear solution as the reaction proceeds.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Cool the reaction mass to 10-15°C in an ice bath.

  • Slowly and with vigorous stirring, adjust the pH to ~2 using concentrated hydrochloric acid. A white solid will precipitate.

  • Stir the cold slurry for 1-2 hours to ensure complete crystallization.

  • Filter the solid, wash extensively with cold water to remove salts, and dry under vacuum at 70-80°C to afford the final product.

Data Summary Table

This table summarizes typical reaction conditions and expected outcomes based on patent literature.

StepKey ReagentsSolvent(s)Typical Temp.Typical TimeExpected YieldReference(s)
A-Ring Cleavage/Cyclization KMnO₄ (cat.), NaIO₄, NH₄OAct-BuOH, H₂O, Acetic Acid25°C then Reflux12-24 h then 4-6 h70-85%[2][4]
Hydrogenation H₂, 5% Pd/CAcetic AcidRoom Temp.4-8 h75-85%
Ester Hydrolysis NaOH, HClMethanol, H₂OReflux then 10-15°C3-4 h85-98%

References

  • Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid. Google Patents. Link

  • An improved synthesis of finasteride from 4-androsten-3,17-dione. Asian Journal of Research in Chemistry. Link

  • Studies on synthesis of fuiasteride. CNKI. Link

  • Novel method for synthesizing finasteride by bromization elimination two-step process. Google Patents. Link

  • (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. PubChem. Link

  • Synthesis technology of finasteride. Google Patents. Link

  • Scope of the anodic generation of 17‐ketosteroids 2 via... ResearchGate. Link

  • A new method for synthesis of finasteride. ResearchGate. Link

  • Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. ResearchGate. Link

  • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. LookChem. Link

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Technical Support Center: Optimizing 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals to effectively determine the optimal working concentration of this compound in their specific cell culture models.

This compound, a key metabolite of Finasteride, is a potent inhibitor of steroid 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT)[1]. As with any small molecule inhibitor, establishing an optimal concentration is critical to achieving potent and specific target engagement without inducing off-target effects or cytotoxicity. This guide is structured to walk you through the logical steps of optimization, from initial preparation to functional validation.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Q1: What is the mechanism of action for this compound?

A1: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, like its parent compound Finasteride, functions as a competitive inhibitor of 5α-reductase[1][2]. There are multiple isozymes of this enzyme, and compounds in this class primarily target Type I and Type II 5α-reductase, thereby blocking the conversion of testosterone to DHT[1]. This reduction in DHT levels is the key therapeutic and biological effect.

Q2: How should I dissolve and store the compound?

A2: The compound has very low water solubility (3.61mg/L)[3]. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5% and ideally below 0.1%.

Q3: What is a good starting concentration range for my experiments?

A3: Based on published studies using the parent compound, Finasteride, a broad starting range is recommended. Studies have shown biological effects in various cell lines at concentrations ranging from the low micromolar (µM) to higher micromolar levels. For example, concentrations between 10 µM and 100 µM have been used to investigate effects on cell signaling and viability[4][5]. A sensible starting point for a dose-response experiment would be a logarithmic dilution series, such as 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM.

Q4: How long should I treat my cells with the compound?

A4: The required treatment duration is highly dependent on the experimental endpoint.

  • For signaling pathway analysis (e.g., Western blot for downstream targets): Short-term incubation of 24 to 72 hours is often sufficient[4][5].

  • For cell proliferation or viability assays: Longer-term experiments of 72 hours or more may be necessary to observe significant effects[6].

  • For functional assays measuring secreted products (e.g., DHT levels in media): A 24-48 hour incubation period is a common starting point.

It is always best to perform a time-course experiment (e.g., 24h, 48h, 72h) in parallel with your dose-response study to determine the optimal time point for your specific assay and cell line.

Experimental Workflow & Troubleshooting Guide

A systematic approach is essential for optimizing the concentration of any small molecule inhibitor. The following workflow provides a structured path from initial cytotoxicity screening to functional validation.

G cluster_0 Phase 1: Preparation & Range-Finding cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Optimization A Prepare High-Conc. Stock Solution (e.g., 50 mM in DMSO) B Determine Cytotoxicity (Dose-Response Assay, e.g., MTT) A->B Dilute to working range (e.g., 0.1 µM - 100 µM) C Select Non-Toxic Concentrations (≤ IC10) B->C Analyze viability data D Perform Functional Assay (e.g., Measure DHT levels) C->D E Analyze Downstream Effects (e.g., Gene/Protein Expression) C->E F Determine Optimal Concentration (Lowest dose with max effect) D->F E->F

Caption: Workflow for optimizing inhibitor concentration.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
High Cell Death at All Concentrations 1. Compound Cytotoxicity: The selected concentration range is too high for your cell line. 2. Solvent Toxicity: The final concentration of DMSO is too high. 3. Compound Precipitation: The compound is not fully soluble in the culture medium at the tested concentrations.1. Expand Dose-Response: Test a lower range of concentrations (e.g., 1 nM - 1 µM). 2. Solvent Control: Ensure your vehicle control (medium + DMSO) shows high viability and that the final DMSO concentration is ≤0.1%. 3. Check Solubility: Visually inspect the medium for precipitates after adding the compound. Pre-dilute the stock in a small volume of serum-free media before adding to the full volume.
No Observable Effect on Target 1. Concentration Too Low: The compound is not present at a sufficient concentration to inhibit the target. 2. Compound Inactivity/Degradation: The compound may have degraded due to improper storage or handling. 3. Insensitive Cell Line: The cell line may not express the target enzyme (5α-reductase) or may have redundant pathways. 4. Insufficient Treatment Time: The biological effect may require a longer incubation period to manifest.1. Increase Concentration: Test a higher concentration range, guided by your cytotoxicity data. 2. Use Fresh Aliquot: Prepare fresh dilutions from a new stock aliquot. Confirm the purity of the compound if possible. 3. Positive Control: Use a cell line known to be responsive to 5α-reductase inhibition (e.g., LNCaP prostate cancer cells)[7]. Verify target expression via qPCR or Western blot. 4. Time-Course Study: Perform your functional assay at multiple time points (e.g., 24, 48, 72 hours).
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Compound Precipitation: Inconsistent solubility leads to variable effective concentrations. 3. Edge Effects: Wells on the perimeter of the plate are subject to evaporation, altering concentrations.1. Standardize Seeding: Ensure a homogenous cell suspension and careful pipetting. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even settling. 2. Improve Solubilization: Vortex dilutions thoroughly. Consider using a solubilizing agent like Pluronic F-68 if compatible with your system. 3. Plate Layout: Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or medium instead.

Key Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range at which the compound is toxic to the cells, allowing you to select sub-toxic concentrations for functional assays.

Materials:

  • Cells of interest

  • Complete culture medium

  • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid stock solution (e.g., 50 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed Cells: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare Dilutions: Perform a serial dilution of the compound stock in complete medium to achieve 2x the final desired concentrations (e.g., 200 µM, 100 µM, 20 µM, 2 µM, 0.2 µM). Include a vehicle control (medium + DMSO at the highest concentration used) and a "cells only" control.

  • Treat Cells: Remove the old medium and add 100 µL of the appropriate treatment or control solution to each well. Incubate for the desired duration (e.g., 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals[6].

  • Solubilize Formazan: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber. Ensure complete dissolution of the crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Analyze Data: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 (concentration that inhibits 50% of viability). For subsequent functional assays, use concentrations that result in ≥90% cell viability.

Hypothetical Cytotoxicity Data:

Concentration (µM)% Viability (Relative to Vehicle)
0 (Vehicle)100%
0.199.5%
198.2%
1095.1%
5081.3%
10045.7%
Protocol 2: Functional Assay - Measuring 5α-Reductase Inhibition

The most direct functional assay is to measure the compound's ability to block the conversion of testosterone to DHT. This often requires sensitive detection methods like ELISA or LC-MS/MS.

Principle: Cells expressing 5α-reductase are treated with testosterone (substrate) in the presence or absence of the inhibitor. The amount of DHT produced and secreted into the medium is then quantified.

G Testosterone Testosterone (Substrate) Enzyme 5α-Reductase Testosterone->Enzyme DHT Dihydrotestosterone (DHT) (Product) Enzyme->DHT Conversion Inhibitor 3-Oxo-4-aza-5-alpha-androstane- 17-beta-carboxylic acid Inhibitor->Enzyme Inhibition

Caption: Mechanism of 5α-Reductase Inhibition.

Procedure:

  • Cell Seeding: Plate a suitable cell line (e.g., LNCaP or primary prostate cells) in 6-well plates and grow to ~80% confluency.

  • Pre-treatment: Wash cells with PBS and replace the medium with serum-free or charcoal-stripped serum medium containing various non-toxic concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control. Incubate for 1-2 hours.

  • Substrate Addition: Add testosterone to each well at a final concentration of ~5-10 nM.

  • Incubation: Incubate for 24 hours to allow for testosterone conversion and DHT secretion.

  • Sample Collection: Collect the conditioned medium from each well. Centrifuge to remove any cell debris.

  • Quantification: Measure the concentration of DHT in the supernatant using a commercial DHT ELISA kit or by LC-MS/MS, following the manufacturer's instructions.

  • Data Analysis: Normalize DHT levels to total protein content from the corresponding cell lysate. Calculate the percentage of DHT inhibition relative to the vehicle control. The optimal concentration is the lowest dose that achieves maximal inhibition of DHT production.

References

  • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid Properties. LookChem. [Link]

  • In vitro study of rat prostate 5 alpha-reductase activity and its inhibition. PubMed. [Link]

  • An Optimized Small Molecule Inhibitor Cocktail Supports Long-Term Maintenance of Human Embryonic Stem Cells. PMC - NIH. [Link]

  • In Vitro Effects Of Dutasteride And Finasteride On Prostate Cancer Cell Growth. The Internet Journal of Urology. [Link]

  • Finasteride Enhances Stem Cell Signals of Human Dermal Papilla Cells. PMC - NIH. [Link]

  • Finasteride induces apoptosis via Bcl-2, Bcl-xL , Bax and caspase-3 proteins in LNCaP human prostate cancer cell line. Spandidos Publications. [Link]

  • Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. NIH. [Link]

  • Finasteride Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation. PLOS One. [Link]

  • Finasteride dose-dependently reduces the proliferation rate of the LnCap human prostatic cancer cell line in vitro. PubMed. [Link]

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC - PubMed Central. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]

  • Steroid 5 alpha-Reductase Rat Enzymatic LeadHunter Assay. Eurofins Discovery. [Link]

Sources

Technical Support Center: Stability and Degradation of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the aqueous stability of this compound. The information herein is synthesized from established scientific literature on 4-aza-steroids and forced degradation studies.

Introduction

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a key intermediate in the synthesis of important pharmaceutical compounds such as Finasteride and Dutasteride.[1] Understanding its stability in aqueous solutions is critical for the development of robust formulations, analytical methods, and for predicting its environmental fate. This guide provides a comprehensive overview of its potential degradation pathways and practical advice for designing and troubleshooting stability studies.

While specific degradation studies on this exact molecule are not extensively published, its structural similarity to Finasteride and Dutasteride allows for scientifically sound inferences regarding its stability profile. The primary sites of potential degradation are the lactam (cyclic amide) in the A-ring and the carboxylic acid group at the 17-beta position.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in an aqueous solution?

A1: Based on the degradation patterns of structurally similar 4-aza-3-oxo-steroids like Finasteride and Dutasteride, the most probable degradation pathways involve the hydrolysis of the A-ring lactam.[1][2][3][4] This hydrolysis can be catalyzed by both acidic and basic conditions.

  • Alkaline Hydrolysis: Under basic conditions, the lactam ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening and the formation of the corresponding amino acid derivative. Studies on Finasteride have shown significant degradation in alkaline medium.[3]

  • Acidic Hydrolysis: In acidic conditions, hydrolysis of the lactam can also occur, although some studies on related compounds suggest it might be less pronounced than under alkaline conditions.[1]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly if exposed to oxidizing agents. Forced degradation studies on Finasteride and Dutasteride have shown susceptibility to oxidative stress.[1][3]

  • Photodegradation: While some studies on Dutasteride suggest it is stable to photolytic stress, it is always recommended to assess the photostability of a new compound as per ICH guidelines.[1][5]

Q2: My assay results show a decrease in the concentration of the parent compound over time, but I don't see any distinct degradation peaks in my chromatogram. What could be the issue?

A2: This is a common issue in stability studies and can be attributed to several factors:

  • Formation of multiple, small degradation products: The degradation may be complex, leading to a variety of products at low concentrations that are below the limit of detection of your current analytical method.

  • Degradants are not retained or detected by your method: The degradation products may be highly polar and not retained on a standard reverse-phase column, or they may lack a chromophore for UV detection at the wavelength you are using.

  • Adsorption to container surfaces: The compound or its degradants might be adsorbing to the walls of your storage containers.

  • Precipitation: The compound may be precipitating out of solution due to changes in pH or solvent composition upon degradation.

Troubleshooting Steps:

  • Modify your analytical method: Use a shallower gradient in your HPLC method to improve the separation of potential early-eluting polar degradants. Consider using a different column chemistry or a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Perform a mass balance study: A good stability-indicating method should account for close to 100% of the initial mass of the active pharmaceutical ingredient (API).[3] If your mass balance is low, it suggests that not all degradants are being detected.

  • Check for adsorption: Use different types of container materials (e.g., polypropylene, glass) to see if the loss of the compound is material-dependent.

  • Visually inspect your samples: Look for any signs of precipitation or changes in clarity.

Q3: I am observing a new peak in my chromatogram during a stability study. How can I identify if it is a degradation product?

A3: The appearance of a new peak that grows over time while the parent peak decreases is a strong indication of a degradation product. To confirm and identify the degradant:

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) as outlined in the "Experimental Protocols" section below. This will help you to intentionally generate degradation products and compare their retention times with the unknown peak in your stability sample.

  • Mass Spectrometry (MS): The most powerful tool for identifying unknown peaks is LC-MS. By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can propose a molecular formula and a potential structure. Fragmentation patterns from MS/MS analysis can provide further structural information.[4]

  • Nuclear Magnetic Resonance (NMR): If the degradation product can be isolated in sufficient quantity, NMR spectroscopy can provide definitive structural elucidation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in stability data between replicates. - Inconsistent sample preparation or storage conditions.- Non-homogeneity of the solution.- Analytical method variability.- Ensure precise and consistent sample preparation.- Use a calibrated and controlled environment for storage.- Thoroughly mix solutions before sampling.- Validate the precision of your analytical method.
Unexpectedly rapid degradation. - Incorrect pH of the solution.- Presence of contaminants (e.g., metal ions, oxidizing agents).- Exposure to light or elevated temperatures.- Verify the pH of your aqueous solution and use appropriate buffers.- Use high-purity water and solvents.- Protect samples from light and store at the intended temperature.
No degradation observed even under stress conditions. - The compound is highly stable under the tested conditions.- The stress conditions are not harsh enough.- Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of the study.[6]
Changes in the physical appearance of the solution (e.g., color change, precipitation). - Formation of insoluble degradation products.- Chemical reaction leading to colored byproducts.- Document all physical changes.- Attempt to dissolve any precipitate in a suitable solvent and analyze.- Use spectroscopic techniques (e.g., UV-Vis) to investigate color changes.

Experimental Protocols

Protocol 1: Forced Degradation Study in Aqueous Solution

This protocol outlines a systematic approach to investigating the degradation of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol) and then dilute with water to the desired final concentration, ensuring the final percentage of organic solvent is low to mimic aqueous conditions.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis. Studies on finasteride show it is particularly susceptible to base hydrolysis.[3]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Store the aqueous solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).

    • Keep a control sample at the recommended storage temperature.

    • Analyze samples at specified time points.

  • Photodegradation:

    • Expose the aqueous solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[5]

    • Wrap a control sample in aluminum foil to protect it from light and store it under the same conditions.

    • Analyze samples at specified time points.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and MS detection.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease of the parent compound and the increase of its degradation products.[6]

1. Column and Mobile Phase Selection:

  • Column: A C18 column is a good starting point for steroid analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

2. Method Development and Optimization:

  • Inject a mixture of the stressed samples (a "cocktail") to ensure that all major degradation products are separated from the parent peak and from each other.

  • Adjust the gradient slope, mobile phase pH, and column temperature to achieve optimal resolution.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8] Specificity is demonstrated by the ability to resolve the parent peak from all degradation products.

Visualization of Key Concepts

Logical Workflow for a Stability Study

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis cluster_3 Phase 4: Conclusion Prepare Stock Solution Prepare Stock Solution Define Stress Conditions Define Stress Conditions Prepare Stock Solution->Define Stress Conditions Expose to Stressors Expose to Stressors Define Stress Conditions->Expose to Stressors Acid, Base, Oxidant, Heat, Light Sample at Time Points Sample at Time Points Expose to Stressors->Sample at Time Points Analyze using HPLC-UV/MS Analyze using HPLC-UV/MS Sample at Time Points->Analyze using HPLC-UV/MS Identify Degradants Identify Degradants Analyze using HPLC-UV/MS->Identify Degradants Quantify Degradation Quantify Degradation Identify Degradants->Quantify Degradation Determine Degradation Pathway Determine Degradation Pathway Quantify Degradation->Determine Degradation Pathway Assess Stability Assess Stability Determine Degradation Pathway->Assess Stability

Caption: Workflow for a forced degradation study.

Potential Degradation Sitesdot

compound [label=< 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

>];

lactam [label="Lactam Ring\n(A-Ring)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; acid [label="Carboxylic Acid\n(17-beta position)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

lactam -> compound [label="Hydrolysis\n(Acid/Base)"]; acid -> compound [label="Potential Oxidation"]; }

Sources

common experimental errors when using 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (also known as Finasteride Carboxylic Acid). This document is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this compound. We will address specific issues in a practical, question-and-answer format, grounded in established scientific principles to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the handling and properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Q1: What are the primary synonyms for this compound? A: This compound is frequently referred to as Finasteride Carboxylic Acid, 17β-carboxy finasteride, or Carboxy finasteride.[1][2] It is a known metabolite of Finasteride.[3]

Q2: What is the recommended solvent for creating a stock solution? A: Due to its poor aqueous solubility, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice, with ethanol also being a viable option.[1] For most cell-based assays, preparing a high-concentration stock in DMSO (e.g., 10-50 mM) and then diluting it serially in the aqueous culture medium is the standard protocol.

Q3: What are the optimal short-term and long-term storage conditions? A:

  • Solid Form: Store the powder in a tightly sealed container at 2-8°C, protected from light and moisture.[1]

  • In Solution (DMSO/Ethanol): For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] For short-term use (1-2 days), refrigeration at 4°C is acceptable.

Q4: Is this compound stable in aqueous solutions? A: The stability of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in aqueous media is limited and pH-dependent. The carboxylic acid moiety can participate in hydrolysis, and the overall steroid structure can be sensitive to acidic or basic conditions.[4] It is advisable to prepare fresh dilutions in your aqueous experimental buffer from a DMSO stock immediately before use.

Q5: What are the key physical properties of this compound? A: The key physical properties are summarized in the table below. Note that some values, like melting point, may vary slightly between suppliers due to differences in crystalline form or purity.[1][5][6]

PropertyValueSource(s)
Molecular Formula C₁₉H₂₉NO₃[1][7]
Molecular Weight 319.44 g/mol [1][7]
Appearance White to off-white crystalline powder[1]
Melting Point >308 °C[5][6]
Water Solubility Very low (approx. 3.6 mg/L at 20°C)[8]
Organic Solubility Soluble in DMSO, ethanol, chloroform, acetone[1][9]
Part 2: Troubleshooting Guide for Common Experimental Errors

This section addresses specific problems that may arise during your experiments, providing causal explanations and actionable solutions.

Issue 1: Solubility and Precipitation

Q: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer/media. What went wrong and how can I fix it?

A: This is the most common experimental error encountered with hydrophobic compounds.

  • Causality: The compound is sparingly soluble in water.[8] When a concentrated DMSO stock is added to an aqueous solution, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to crash out of solution. The final concentration of DMSO in your assay is also a critical factor; higher percentages of DMSO can maintain solubility but may introduce vehicle-related artifacts or toxicity.

  • Troubleshooting Protocol:

    • Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.

    • Optimize Dilution Method: Instead of adding the stock directly to the final volume, perform a serial dilution. This involves diluting the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent before the final dilution into the purely aqueous buffer.

    • Increase Final DMSO Concentration: Determine the maximum tolerable DMSO concentration for your specific assay (e.g., for cell culture, this is often <0.5% v/v). If your current DMSO level is very low (e.g., <0.1%), a modest increase might solve the precipitation issue without affecting the experimental outcome. Always include a vehicle control (media + same final DMSO concentration) to validate this.

    • Consider Pluronic F-68: For particularly challenging cases, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the final aqueous solution can help maintain the solubility of hydrophobic compounds.

Workflow for Preparing a Stable Working Solution

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution start Weigh Solid Compound dissolve Dissolve in 100% DMSO to create 50 mM stock start->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex store Aliquot & Store at -80°C vortex->store thaw Thaw one aliquot of stock solution serial Perform serial dilution in aqueous buffer/media thaw->serial precip_check Visually inspect for any precipitation serial->precip_check use Use immediately in experiment precip_check->use Clear Solution troubleshoot Go to Troubleshooting Protocol (Issue 1) precip_check->troubleshoot Precipitate Forms

Caption: Workflow for preparing and diluting the compound.

Issue 2: Inconsistent Assay Results or Apparent Compound Inactivity

Q: My experimental results are highly variable, or the compound shows no effect where one is expected. How can I troubleshoot this?

A: This issue often points to compound degradation, inaccurate quantification, or problems with the assay itself.

  • Causality:

    • Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. The compound's stability in the specific assay buffer (pH, presence of reactive species) over the experiment's duration may also be a factor.[1][10]

    • Inaccurate Concentration: Errors in initial weighing, dilution calculations, or loss of compound due to adsorption to plasticware can lead to an incorrect final concentration.

    • Assay Interference: The compound may interfere with the detection method of your assay (e.g., fluorescence quenching, absorbance overlap).

  • Troubleshooting Protocol:

    • Verify Stock Solution Integrity:

      • Use a Fresh Aliquot: Always thaw a fresh, single-use aliquot from your -80°C stock for each experiment to rule out degradation from handling.

      • Analytical Check: If problems persist, verify the concentration and purity of your stock solution using HPLC.[11] Compare the chromatogram to a reference standard or the supplier's Certificate of Analysis.

    • Assess Stability in Assay Buffer:

      • Incubate the compound in your final assay buffer for the full duration of your experiment (e.g., 24, 48 hours).

      • At the end of the incubation, analyze the sample by HPLC or LC-MS to check for the appearance of degradation products.[12]

    • Run Appropriate Controls:

      • Positive Control: Use a known, potent 5α-reductase inhibitor (like Finasteride or Dutasteride) to ensure your assay system is working correctly.[13][14]

      • Vehicle Control: As mentioned, always include a control with the same final concentration of DMSO (or other solvent) to account for any effects of the vehicle.

      • Interference Check: Run a control with your compound in the assay system but without the enzyme/cells to see if it interferes with your readout method.

Troubleshooting Flowchart for Inconsistent Results

G start Inconsistent or No Experimental Effect q1 Are you using a fresh -80°C aliquot? start->q1 sol_a1 Discard old stock. Use a new, single-use aliquot. Repeat experiment. q1->sol_a1 No q2 Is the positive control working in your assay? q1->q2 Yes a1_yes Yes a1_no No sol_a1->start Re-evaluate sol_a2 Troubleshoot the assay itself. Check enzyme/cell viability, reagents, and instrument. q2->sol_a2 No q3 Have you verified stock concentration & purity via HPLC? q2->q3 Yes a2_yes Yes a2_no No sol_a3 Analyze stock solution via HPLC. Compare to reference standard. Prepare fresh stock if needed. q3->sol_a3 No final_step Investigate compound stability in assay buffer or potential assay interference. q3->final_step Yes a3_yes Yes a3_no No sol_a3->q3 Re-evaluate

Caption: Decision tree for troubleshooting inconsistent results.

Issue 3: Difficulty in Analytical Detection and Quantification

Q: I am trying to quantify the compound in a biological matrix (e.g., plasma, cell lysate) using HPLC, but I'm getting poor peak shape, low sensitivity, or interfering peaks.

A: Analyzing steroid metabolites in complex matrices requires careful sample preparation and chromatographic optimization.[15][16]

  • Causality:

    • Matrix Effects: Proteins, lipids, and salts in biological samples can interfere with detection, suppress ionization in mass spectrometry (ion suppression), or co-elute with the analyte.[12]

    • Poor Extraction Recovery: The compound may not be efficiently extracted from the matrix by the chosen solvent.

    • Suboptimal Chromatography: The mobile phase, column type, or gradient may not be suitable for resolving the compound from other matrix components.

  • Troubleshooting Protocol:

    • Optimize Sample Preparation:

      • Protein Precipitation (PPT): A simple method is to add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to 1 volume of plasma/lysate, vortex, centrifuge, and analyze the supernatant.

      • Liquid-Liquid Extraction (LLE): For cleaner samples, LLE is preferred. Use a water-immiscible organic solvent like ethyl acetate or methyl-tert-butyl ether to extract the compound.[12] The pH of the aqueous phase may need adjustment to ensure the carboxylic acid is in its neutral form for efficient extraction.

      • Solid-Phase Extraction (SPE): For the highest level of cleanup and concentration, use an SPE cartridge (e.g., a C18 or mixed-mode cartridge).

    • Refine HPLC/LC-MS Method:

      • Column Choice: A C18 reversed-phase column is a standard choice.[12]

      • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous component containing a modifier like 0.1% formic acid or 10 mM ammonium acetate is common. The acidic modifier helps to protonate the carboxylic acid, leading to better peak shape.[12]

      • Detection: For high sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in biological matrices.[12][15][16] Monitor specific parent-fragment ion transitions for the analyte.

References
  • 3-Oxo-4-Aza-5-Alpha-Androsatane-17Beta-Carboxylic Acid Technical D
  • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid Safety D
  • Lundahl, A., et al. (2009). Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry. Drug Metabolism and Disposition. [Link]

  • Lundahl, A., et al. (2009). Identification of Finasteride Metabolites in Human Bile and Urine by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Semantic Scholar. [Link]

  • Guechot, J., et al. 5-Alpha reductase inhibitors detection in Doping Analyses.
  • Suneetha, A., et al. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICA.International Journal of Pharmacy and Technology.
  • 3-Oxo-4-Aza-5Α-Androstane-17Β-Carboxylic Acid Product Information. Nanjing Finechem Holding Co.,Limited.
  • Gao, R., et al. (2007). Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis. Journal of Chromatography B. [Link]

  • Finasteride carboxylic acid Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid Properties. ChemBK. [Link]

  • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid Chemical Properties. LookChem. [Link]

  • Finasteride. Proteopedia. [Link]

  • 3-Oxo-4-aza-5-alpha-androstane-17β-carboxylic acid Supplier Information. BioCrick. [Link]

  • Steroid - Isolation, Extraction, Purification. Britannica. [Link]

  • Moreno-Arrones, O. M., et al. (2016). Adverse Effects of 5-Alpha Reductase Inhibitor Therapy in Men With Androgenetic Alopecia: Is There Cause for Concern? Actas Dermo-Sifiliográficas. [Link]

  • What to Know About 5-Alpha Reductase Inhibitors. WebMD. [Link]

  • Traish, A. M., et al. (2011). Adverse Side Effects of 5α-Reductase Inhibitors Therapy: Persistent Diminished Libido and Erectile Dysfunction and Depression in a Subset of Patients. The Journal of Sexual Medicine. [Link]

  • Hirshburg, J. M., et al. (2016). Adverse Effects and Safety of 5-alpha Reductase Inhibitors (Finasteride, Dutasteride): A Systematic Review. Semantic Scholar. [Link]

  • Hirshburg, J. M., et al. (2016). Adverse Effects and Safety of 5-alpha Reductase Inhibitors (Finasteride, Dutasteride): A Systematic Review. The Journal of Clinical and Aesthetic Dermatology. [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid (Finasteride) In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers utilizing 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid, known commonly as Finasteride . This guide is designed for drug development professionals and scientists encountering challenges with off-target effects in pre-clinical in vivo models. We will move beyond simple protocols to explain the causal mechanisms behind these effects and provide validated strategies to ensure your experimental outcomes are both accurate and reproducible.

Part 1: Foundational Understanding: The On-Target vs. Off-Target Dichotomy

Finasteride is a potent, competitive inhibitor of 5α-reductase (specifically isoenzymes type II and III), the enzyme responsible for converting testosterone to the more biologically active androgen, dihydrotestosterone (DHT).[1][2][3] This on-target effect is the basis for its use in studying and treating conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia.[2][4]

However, the exclusive focus on the testosterone-to-DHT pathway is a common oversimplification that leads to experimental complications. The 5α-reductase enzyme is a critical node in steroid metabolism, playing a pivotal role in the synthesis of potent neuroactive steroids. Its inhibition, therefore, has consequences that extend far beyond androgen signaling.

The primary off-target effect observed in vivo is the disruption of neurosteroid synthesis.[5][6] 5α-reductase is the rate-limiting enzyme in the conversion of progesterone and deoxycorticosterone to crucial downstream modulators of the GABA-A receptor, such as allopregnanolone.[5][7] The depletion of these neurosteroids is mechanistically linked to adverse neuropsychiatric and sexual side effects, which can manifest in animal models as depression-like or anxiety-like behaviors, confounding study results.[5][6]

Diagram 1: Key Signaling Pathways Affected by Finasteride

This diagram illustrates the dual role of 5α-reductase. The intended "On-Target" pathway is the inhibition of DHT production. The "Off-Target" pathway shows how this same inhibition unintentionally blocks the synthesis of critical neuroactive steroids from precursors like progesterone.

cluster_0 On-Target Pathway (Androgen Signaling) cluster_1 Off-Target Pathway (Neurosteroid Synthesis) Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AndrogenReceptor Androgen Receptor (e.g., Prostate, Follicle) DHT->AndrogenReceptor Binds & Activates Progesterone Progesterone Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone 5α-reductase & 3α-HSD GABAA GABA-A Receptor (Brain) Allopregnanolone->GABAA Positive Allosteric Modulation Finasteride Finasteride Finasteride->DHT INHIBITS Finasteride->Allopregnanolone INHIBITS

Caption: Divergent impact of Finasteride on target and off-target pathways.

Part 2: Frequently Asked Questions (FAQs) for In Vivo Studies

Q1: What are the primary off-target effects of Finasteride observed in animal models and their mechanistic basis?

The most significant off-target effects are neurological and behavioral, stemming from Finasteride's ability to cross the blood-brain barrier and inhibit neurosteroid synthesis.[3] By blocking 5α-reductase, Finasteride prevents the formation of allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor.[5][7] This depletion can lead to phenotypes such as increased anxiety, depression-like behavior, and sexual dysfunction, which may interfere with the primary endpoints of your study.[2][6] A less common, cell-line-specific off-target effect may involve direct interference with the androgen receptor, independent of DHT reduction.[8][9]

Q2: My rodent models are showing unexpected behavioral changes (e.g., altered performance in elevated plus maze, forced swim test). Could this be an off-target effect?

Yes, this is a classic manifestation of Finasteride's off-target activity. Such behavioral changes are highly suggestive of altered neurosteroid signaling in the central nervous system.[6] These effects are often dose-dependent and are directly linked to the systemic exposure of the compound. It is crucial to differentiate this from the intended, localized effect on your target tissue (e.g., the prostate).

Q3: How can I experimentally confirm that the observed side effects are due to systemic exposure rather than a local effect in the target tissue?

The most direct method is to design an experiment comparing systemic versus localized administration.

  • Administer Finasteride orally or via IP injection (systemic route).

  • In a parallel cohort, administer Finasteride topically to the target area while using a formulation designed to minimize systemic absorption.[10][11]

  • Measure key endpoints in both groups:

    • Pharmacokinetics: Measure Finasteride concentration in plasma.

    • Systemic Pharmacodynamics: Measure serum DHT levels.

    • Local Pharmacodynamics: Measure DHT levels in the target tissue (e.g., prostate or skin).

    • Behavioral Outcomes: Perform relevant behavioral tests.

If the behavioral side effects are present in the systemic administration group but absent or significantly reduced in the topical group (despite achieving target tissue engagement), you have strong evidence that the effects are driven by systemic exposure.[11]

Q4: Is it possible to reduce systemic exposure without sacrificing efficacy at the target tissue?

Absolutely. This is the central goal of optimizing in vivo studies with this compound. The two primary strategies are dose optimization and localized delivery . Clinical and pre-clinical studies have shown that very low doses of Finasteride can still effectively suppress DHT in target tissues.[12][13] Furthermore, topical formulations have been developed that achieve significant local DHT reduction with markedly lower systemic drug exposure and impact on serum DHT.[10][11]

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step guides to address the most common issues encountered when using Finasteride in vivo.

Guide 1: Issue - High Systemic Exposure Causes Neurological/Behavioral Side Effects

Strategy: Implement a Localized Delivery Protocol via Topical Formulation. This approach aims to concentrate the compound in the target tissue (e.g., skin for hair growth models, or a specific dermal region for other studies) while minimizing entry into systemic circulation.

Protocol 1.1: Preparation of a Basic Topical Finasteride Solution (0.1% w/v) for Rodent Studies

Disclaimer: This is a basic formulation for research purposes. Vehicle composition may need optimization based on experimental goals and skin permeability requirements. All procedures should be performed in a chemical fume hood.

Materials:

  • Finasteride powder (USP grade)

  • Ethanol (95%, ACS grade)

  • Propylene Glycol (USP grade)

  • Purified Water

  • Glass vials, magnetic stirrer, and stir bar

  • Calibrated micropipettes and analytical balance

Procedure:

  • Weighing: Accurately weigh 10 mg of Finasteride powder and place it into a sterile glass vial.

  • Solubilization: Add 5 mL of 95% Ethanol to the vial. Finasteride is freely soluble in ethanol. Mix using a magnetic stirrer until the powder is completely dissolved.

  • Vehicle Addition: Add 3 mL of Propylene Glycol to the solution. Propylene glycol acts as a penetration enhancer.

  • Final Volume: Add 2 mL of purified water to bring the total volume to 10 mL. This results in a final vehicle composition of 50% Ethanol, 30% Propylene Glycol, and 20% Water.

  • Mixing & Storage: Mix thoroughly for 10 minutes. Store the solution in a tightly sealed, light-protected vial at 4°C. The solution is typically stable for several weeks, but stability should be verified for long-term studies.

  • Application: For a mouse model, a typical application volume is 50-100 µL, applied directly to a shaved area of skin.

Diagram 2: Workflow for Validating Reduced Systemic Exposure

This workflow outlines the experimental steps to compare oral vs. topical administration and confirm that the topical route successfully reduces systemic off-target effects.

cluster_0 Experimental Groups cluster_1 Sample Collection (Time Course) cluster_2 Analysis & Endpoints start Experiment Start: Rodent Model Cohorts oral Group A: Oral Gavage (Systemic) start->oral topical Group B: Topical Application (Local) start->topical control Group C: Vehicle Control start->control blood Blood (for Plasma) oral->blood brain Brain Tissue oral->brain target Target Tissue (e.g., Prostate, Skin) oral->target behavior Behavioral Assays topical->blood topical->brain topical->target control->blood control->brain control->target pk PK Analysis: Finasteride Conc. (LC-MS/MS) blood->pk pd_sys Systemic PD: Serum DHT blood->pd_sys pd_loc Local PD: Tissue DHT target->pd_loc target->behavior end Conclusion: Correlate Exposure with Outcomes pk->end pd_sys->end pd_loc->end behavior->end

Caption: Experimental workflow to validate the benefits of topical delivery.

Guide 2: Issue - Determining the Minimum Effective Dose to Reduce Off-Target Effects

Strategy: Conduct a formal in vivo dose-ranging study. The relationship between Finasteride dose and DHT suppression is not linear; it follows a steep, logarithmic curve where maximal suppression is achieved at relatively low doses.[13][14] Exceeding this dose offers no additional on-target benefit but significantly increases the risk of systemic off-target effects.

Protocol 2.1: Designing a Dose-Ranging Study in a Rodent Model

  • Dose Selection: Based on literature, select a range of doses. For Finasteride, a wide range is recommended to capture the steep part of the curve. For example: Placebo (vehicle), 0.05 mg/kg, 0.2 mg/kg, 1.0 mg/kg, and 5.0 mg/kg daily.[14]

  • Cohort Design: Assign at least 8-10 animals per group to ensure statistical power.

  • Administration Route: Choose a consistent administration route (e.g., oral gavage) for all dose levels.

  • Duration: Dose animals for a sufficient period to reach steady-state plasma concentrations (e.g., 14-28 days).

  • Endpoint Measurement: At the end of the study, collect samples for primary and secondary endpoints:

    • Primary (On-Target): DHT concentration in the target tissue (e.g., prostate).

    • Secondary (Systemic): DHT concentration in serum.

    • Secondary (Off-Target): Concentration of neurosteroids (e.g., allopregnanolone) in brain tissue. This is critical for assessing off-target engagement.

    • Exploratory: Relevant behavioral tests.

  • Data Analysis: Plot the dose-response curve for both on-target (tissue DHT) and off-target (serum DHT, brain neurosteroids) effects. Identify the Minimal Effective Dose (MED) that provides maximal or near-maximal on-target effect with the lowest possible impact on systemic markers.

Table 1: Example Design for a Finasteride Dose-Ranging Study

GroupTreatmentDose (mg/kg/day)N (Animals)Primary EndpointsSecondary Endpoints
1Vehicle Control010Baseline Tissue DHTSerum DHT, Brain Allopregnanolone
2Finasteride0.0510Tissue DHT SuppressionSerum DHT, Brain Allopregnanolone
3Finasteride0.210Tissue DHT SuppressionSerum DHT, Brain Allopregnanolone
4Finasteride1.010Tissue DHT SuppressionSerum DHT, Brain Allopregnanolone
5Finasteride5.010Tissue DHT SuppressionSerum DHT, Brain Allopregnanolone
Guide 3: Issue - Correlating Pharmacokinetics (PK) with Pharmacodynamics (PD)

Strategy: Implement tissue-specific quantification of Finasteride using a validated analytical method like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This allows you to directly measure if the drug is accumulating in off-target tissues like the brain.

Protocol 3.1: General Procedure for Sample Collection and Preparation for LC-MS/MS

Note: This is a generalized guide. Specific homogenization and extraction procedures must be optimized and validated for your specific lab and matrix.

  • Sample Collection: At the designated time point post-dose, collect blood via cardiac puncture into K2-EDTA tubes. Perfuse the animal with ice-cold saline to remove blood from organs. Immediately dissect and snap-freeze the target tissue (e.g., prostate) and off-target tissue (e.g., whole brain or hippocampus) in liquid nitrogen. Store all samples at -80°C until analysis.

  • Plasma Preparation: Centrifuge blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.

  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen tissue.

    • Add a measured volume of homogenization buffer (e.g., PBS with protease inhibitors).

    • Homogenize the tissue using a bead beater or similar mechanical homogenizer until no visible tissue fragments remain. Keep samples on ice throughout.

  • Extraction:

    • To a known volume of plasma or tissue homogenate (e.g., 100 µL), add an internal standard (e.g., a deuterated version of Finasteride or a structurally similar compound like Beclomethasone).[15]

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing vigorously, and centrifuging to separate the layers.[15]

    • Alternatively, use a protein precipitation method by adding a solvent like acetonitrile, vortexing, and centrifuging.

  • Analysis:

    • Carefully transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.

    • Inject the sample into a validated LC-MS/MS system for quantification. A validated method will have established linearity, accuracy, and precision in the concentration range of 1 to 100 ng/mL.[15]

By comparing the concentration of Finasteride in the brain versus the prostate, you can generate a tissue distribution ratio that provides direct evidence for the compound's potential to cause central nervous system-mediated off-target effects.

References
  • XYON. (2023, May 23). Finasteride Mechanism of Action. [Link]

  • Urology Textbook. Finasteride: Mechanism, Adverse Effects and Dosage. [Link]

  • Patel, P., & Nessel, E. (2024, February 28). Finasteride. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • DermNet. Finasteride. [Link]

  • Dr.Oracle. (2025, March 25). What is the mechanism of action of Finasteride (generic name)?[Link]

  • Carbajal-García, A., et al. (2019). The effect of finasteride and dutasteride on the synthesis of neurosteroids by glioblastoma cells. Steroids, 152, 108492. [Link]

  • Dusková, M., et al. (2009). Finasteride treatment and neuroactive steroid formation. Prague Medical Report, 110(3), 222-230. [Link]

  • Ovid. (2019, December 20). The effect of finasteride and dutasteride on the synthesis of neurosteroids by glioblastoma cells. [Link]

  • Reddy, D. S., & Estes, W. A. (2016). Finasteride Inhibits the Disease-Modifying Activity of Progesterone in the Hippocampus Kindling Model of Epileptogenesis. The Journal of pharmacology and experimental therapeutics, 356(1), 76–86. [Link]

  • Perfect Hair Health. (2025, December 31). 10 Ways to Reduce the Side Effects of Finasteride. [Link]

  • Diviccaro, S., et al. (2019). Finasteride Treatment Inhibits Adult Hippocampal Neurogenesis in Male Mice. Psychoneuroendocrinology, 100, 76-84. [Link]

  • Reddit. (2024, September 15). My Ultimate Hair Regrowth Regimen: Minimizing Systemic Exposure While Maximizing Results. [Link]

  • ResearchGate. (2021, July). A NOVEL NANOGEL FORMULATION OF FINASTERIDE FOR TOPICAL TREATMENT OF ANDROGENETIC ALOPECIA: DESIGN, CHARACTERIZATION AND IN VITRO EVALUATION. [Link]

  • Semantic Scholar. Topical finasteride for the treatment of male androgenetic alopecia and female pattern hair loss: a review of the current literature. [Link]

  • ResearchGate. Composition of the topical Finastride formulations. [Link]

  • Dr. Michele Green M.D. Topical Finasteride for Hair Loss, Receding Hairlines. [Link]

  • Perfect Hair Health. (2023, January 10). How to Reduce the Risk of Finasteride Side Effects. [Link]

  • Piraccini, B. M., et al. (2022). Efficacy and safety of topical finasteride spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial. Journal of the European Academy of Dermatology and Venereology, 36(2), 286–294. [Link]

  • U.S. Food and Drug Administration. Propecia Tablets, 1mg Clinical Pharmacology Biopharmaceutics Review. [Link]

  • Rao, Y., et al. (2014). A validated RP-HPLC method to investigate finasteride in human skin after in vitro topically applying vesicular nanocarrier. Pakistan journal of pharmaceutical sciences, 27(3), 525-529. [Link]

  • Chhipa, R. R., et al. (2013). The Direct Inhibitory Effect of Dutasteride or Finasteride on Androgen Receptor Activity is Cell Line Specific. The Prostate, 73(12), 1341–1350. [Link]

  • PubMed. (2013, June 28). The direct inhibitory effect of dutasteride or finasteride on androgen receptor activity is cell line specific. [Link]

  • Acta Scientific. (2023, October 10). Analytical Techniques for the Quantification of Finasteride - A Review. [Link]

  • Lee, S., et al. (2019). A Systematic Review of Topical Finasteride in the Treatment of Androgenetic Alopecia in Men and Women. Journal of drugs in dermatology, 18(4), 377-383. [Link]

  • Cui, Y., et al. (2007). Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 181–188. [Link]

  • Bologna, M., et al. (1995). Finasteride dose-dependently reduces the proliferation rate of the LnCap human prostatic cancer cell line in vitro. Urology, 45(2), 282-290. [Link]

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Technical Support Center: Purification of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to help you overcome common challenges and achieve high-purity material suitable for downstream applications.

Introduction

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a critical synthetic intermediate in the pharmaceutical industry, notably for the preparation of 5α-reductase inhibitors like Finasteride and Dutasteride.[1][2][3] The purity of this intermediate is paramount as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This guide addresses the common hurdles encountered during the purification of the crude product, focusing on crystallization and chromatographic techniques.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities in the crude material typically fall into two categories:

  • Process-Related Impurities: These originate from the synthetic route.[4][5] They can include unreacted starting materials, synthetic by-products from side reactions (e.g., isomers like the 5β-epimer), or incompletely hydrolyzed precursors like the corresponding methyl or ethyl ester.[6][7]

  • Degradation Impurities: These form during the reaction or storage.[4] Common examples include oxidation products from exposure to air and hydrolysis products if the material is exposed to moisture.[4]

Q2: What is the best initial approach for purification: recrystallization or chromatography?

A2: For crude material with a purity of >95% (as determined by HPLC), recrystallization is the most efficient and scalable first approach. If the crude purity is lower, or if it contains impurities with very similar polarity to the desired product (like stereoisomers), column chromatography followed by a final recrystallization step is recommended. The workflow below can help guide your decision.

Q3: The product is a white, crystalline solid. How should I properly store it to prevent degradation?

A3: The compound should be stored in a tightly-sealed, light-resistant container in a cool, dry, and well-ventilated area.[8][9] It is crucial to protect it from moisture and incompatible substances such as strong oxidizing agents to ensure its stability.[8][9] For long-term storage, refrigeration at 2-8°C is advisable.[9]

Q4: My product has very low solubility. What solvents are recommended?

A4: The compound is known to have low solubility in water but is soluble in various organic solvents.[8][9] Solvents like ethanol, acetone, ethyl acetate, and formic acid-methanol mixtures have been successfully used for purification.[8][10][11] Due to its carboxylic acid functionality, its solubility can be manipulated by adjusting the pH, though this is more relevant for aqueous extractions than for final crystallization.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is the primary method for purifying this compound. However, several issues can arise.

Problem 1: The compound fails to dissolve completely, even at reflux.

  • Potential Cause: The solvent choice is poor, or the solution is already saturated. You may be using an insufficient volume of solvent for the amount of crude material.

  • Suggested Solutions:

    • Increase Solvent Volume: Add the solvent in small portions (5-10% of the initial volume) at reflux until the solid dissolves completely. Be mindful that using excessive solvent will reduce your final yield.

    • Change Solvent System: If the compound remains insoluble after a significant solvent addition, a different solvent or a co-solvent system is necessary. Refer to the solvent screening protocol below. A mixture like methanol-formic acid can be highly effective for dissolving the crude product before precipitation with an anti-solvent.[11]

Problem 2: The product "oils out" or precipitates as an amorphous solid instead of forming crystals.

  • Potential Cause: The solution is too concentrated, or it is being cooled too rapidly. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent, leading to the separation of a liquid phase.

  • Suggested Solutions:

    • Slower Cooling: Allow the flask to cool slowly to room temperature on the benchtop, followed by gradual cooling in an ice bath. Avoid transferring a hot flask directly into an ice bath.

    • Dilute the Solution: Add more hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.

    • Seed Crystals: If available, add a few seed crystals of pure product once the solution has cooled slightly below its saturation point to encourage controlled crystal growth.

    • Anti-Solvent Method: A robust alternative is to dissolve the compound in a good solvent (e.g., methanol/formic acid) and then slowly add an anti-solvent (e.g., water) until turbidity persists, followed by slow cooling.[11]

Problem 3: Purity does not improve significantly after recrystallization.

  • Potential Cause: The primary impurity has very similar solubility characteristics to the desired product in the chosen solvent system. This is common with stereoisomers.

  • Suggested Solutions:

    • Systematic Solvent Screening: The impurity may be "co-crystallizing." A different solvent system is required where the solubility of the product and the impurity differ significantly.

    • Switch to Chromatography: If multiple solvent systems fail to provide adequate separation, the impurity must be removed by column chromatography.

    • Acid-Base Extraction (Pre-crystallization): If the impurities are neutral, you can perform a liquid-liquid extraction. Dissolve the crude acid in a weak base (e.g., aqueous sodium bicarbonate), wash the aqueous layer with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[1] The recovered solid can then be recrystallized.

Section 3: Protocols & Methodologies
Protocol 3.1: Anti-Solvent Crystallization (High Purity)

This method is highly effective and has been shown to increase purity to >99.5%.[11]

  • Dissolution: Dissolve the crude 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (e.g., 10 g) in a 1:1 mixture of methanol and formic acid (e.g., 50 mL).

  • Decolorization (Optional): If the solution is colored, add activated carbon (approx. 1 g), and stir for 30-60 minutes at room temperature.

  • Filtration: Filter the solution through a pad of Celite to remove the activated carbon or any insoluble matter.

  • Precipitation: Transfer the clear filtrate to a larger beaker and, with vigorous stirring, slowly add a large volume of an anti-solvent like deionized water (e.g., 500 mL). A white precipitate will form immediately.

  • Maturation: Continue stirring the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation and allow for crystal maturation.

  • Isolation & Drying: Collect the white solid by vacuum filtration, wash the filter cake with deionized water, and then with a small amount of a non-polar solvent like hexane to aid drying. Dry the product under vacuum at 70-80°C to a constant weight.[1]

Protocol 3.2: Standard HPLC Method for Purity Assessment

This protocol is a general starting point based on methods developed for Finasteride and its related impurities.[12][13][14]

  • Instrumentation: HPLC or UPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 75 mm, 3.5 µm) or a phenyl column for separating critical pairs.[12][14]

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% phosphoric acid or formic acid).

  • Flow Rate: 1.0 mL/min for HPLC; adjust for UPLC.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 210 nm.[13]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL.[12]

Section 4: Data & Visualization
Data Tables

Table 1: Common Solvents & Systems for Purification

Method Solvent(s) Anti-Solvent Typical Outcome Reference
Recrystallization Ethyl Acetate N/A Good for removing non-polar impurities. [1]
Recrystallization Acetic Acid Water Effective, but may require removal of residual acid. [15]
Anti-Solvent Methanol / Formic Acid (1:1 v/v) Water High recovery and excellent purity (>99.5%). [11]

| Slurry | Toluene or Acetonitrile | N/A | Useful for converting between polymorphic forms. |[15] |

Table 2: Example HPLC Conditions for Impurity Profiling

Parameter Condition 1 Condition 2
Column C18, 250 x 4.6 mm Phenyl, 150 x 2.1 mm, 1.7 µm
Mobile Phase A Water 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile / Tetrahydrofuran Acetonitrile
Detection 210 nm 210 nm

| Reference |[13] |[12] |

Process Diagrams

Caption: Workflow for selecting a purification strategy.

Caption: Decision tree for troubleshooting recrystallization.

Section 5: References
  • Veeprho. (n.d.). Finasteride Impurities and Related Compound. Retrieved from Veeprho Website.

  • SynThink. (n.d.). Finasteride EP Impurities & USP Related Compounds. Retrieved from SynThink Website.

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 3-Oxo-4-Aza-5Α-Androstane-17Β-Carboxylic Acid. Retrieved from Methylamine Supplier Website.

  • SynZeal. (n.d.). Finasteride Impurities. Retrieved from SynZeal Website.

  • Aligns Pharma. (n.d.). Finasteride Impurities. Retrieved from Aligns Pharma Website.

  • Jeifer Biotech. (n.d.). 3-Ox0-4-Aza-5-Alpha-Androsatane-17Beta-Carboxylic Acid. Retrieved from Jeifer-chem Website.

  • Google Patents. (n.d.). Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid. Retrieved from .

  • Reddy, G. S., et al. (2014). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Scientific Research Publishing. Retrieved from [Link].

  • Pharmaffiliates. (n.d.). Finasteride-impurities. Retrieved from Pharmaffiliates Website.

  • Chem-Impex. (n.d.). 3-Oxo-4-aza-5α-androstan-17β-carboxylic acid. Retrieved from Chem-Impex Website.

  • Lookchem. (n.d.). Cas 103335-55-3, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Retrieved from Lookchem Website.

  • Indla, R., et al. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICA. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

  • Google Patents. (n.d.). CN102603862A - Finasteride purification method. Retrieved from .

  • ResearchGate. (n.d.). The chromatogram of finasteride and its impurities. Chromatographic conditions. Retrieved from ResearchGate Website.

  • Google Patents. (n.d.). WO1992008730A1 - Novel steroidal organic substance crystallization method and compounds thereby obtained. Retrieved from .

  • Kumar, A., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research.

  • Santa Cruz Biotechnology. (n.d.). 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid, CAS 103335-55-3. Retrieved from SCBT Website.

  • Kan, W. M., et al. (2003). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. ResearchGate. Retrieved from [Link].

  • PubChem. (n.d.). (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. Retrieved from PubChem Website.

  • TCI Chemicals. (n.d.). 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid. Retrieved from TCI Chemicals Website.

  • TCI Chemicals. (n.d.). 3-Oxo-4-aza-5alpha-androstan-17beta-carboxylic Acid. Retrieved from TCI Chemicals Website.

  • Pharmaffiliates. (n.d.). CAS No : 103335-55-3 | Product Name : 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid. Retrieved from Pharmaffiliates Website.

  • PubMed. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from PubMed Website.

  • ResearchGate. (n.d.). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. Retrieved from ResearchGate Website.

  • ResearchGate. (n.d.). (PDF) Preparation and studies of the co-crystals of meloxicam with carboxylic acids. Retrieved from ResearchGate Website.

  • European Patent Office. (n.d.). New method of preparation of finasteride - EP 0655458 A2. Retrieved from Googleapis Website.

  • Google Patents. (n.d.). US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them. Retrieved from .

  • Google Patents. (n.d.). CN101486753A - Novel method for synthesizing finasteroid. Retrieved from .

  • ResearchGate. (n.d.). A new method for synthesis of finasteride. Retrieved from ResearchGate Website.

  • ACS Publications. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Retrieved from ACS Publications Website.

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Retrieved from Chemdad Website.

  • MDPI. (n.d.). Synthesis and 5α-Reductase Inhibitory Activity of C 21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Retrieved from MDPI Website.

  • ChemicalBook. (n.d.). 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid. Retrieved from ChemicalBook Website.

  • MDPI. (2023). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. Retrieved from MDPI Website.

  • PubMed. (n.d.). Glucocorticoids and anabolic/androgenic steroids inhibit the synthesis of GABAergic steroids in rat cortex. Retrieved from PubMed Website.

  • Preprints.org. (2024). 17β-Hydroxy-2-oxa-5α-androstan-3-one. Retrieved from Preprints.org Website.

  • ResearchGate. (n.d.). Synthesis of 4-azasteroid 11 and unsaturated steroid derivatives. Retrieved from ResearchGate Website.

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Technical Support Center: Interpreting Mass Spectrometry Data for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from a Senior Application Scientist

Welcome to the dedicated technical support guide for the mass spectrometric analysis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. As a synthetic androstane steroid, this compound presents a unique analytical challenge due to its complex structure, combining a steroidal backbone with a lactam and a carboxylic acid moiety.[1] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate the intricacies of its analysis. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring that every step is a self-validating system. Let's transform your data from ambiguous to actionable.

Compound at a Glance
PropertyValueSource
Chemical Name 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid[1][2][3]
Molecular Formula C₁₉H₂₉NO₃[1][3]
Molecular Weight 319.44 g/mol [1][3]
CAS Number 103335-55-3[1][2][3]
Structure A synthetic androstane steroid with a nitrogen atom at position 4 (a lactam) and a carboxylic acid at the 17-beta position. It is an impurity in the synthesis of Dutasteride.[2]-

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) and its protonated form ([M+H]⁺) in the mass spectrum?

The molecular weight of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is 319.44.[1][3] Therefore, in a high-resolution mass spectrum, you should look for the following:

  • Molecular Ion (M⁺˙): While possible with techniques like Electron Ionization (EI), it is often less abundant in soft ionization methods like Electrospray Ionization (ESI).[4][5]

  • Protonated Molecule ([M+H]⁺): In positive ion mode ESI, the most expected peak will be the protonated molecule at an m/z of approximately 320.217 . This is calculated by adding the mass of a proton (≈1.007 Da) to the compound's molecular weight.

Q2: Which ionization technique is best suited for this compound: ESI, APCI, or APPI?

Given the presence of both a polar carboxylic acid group and a lactam, Electrospray Ionization (ESI) is the most suitable technique.[6] Here's the reasoning:

  • ESI is ideal for polar and ionizable molecules. The carboxylic acid group can be readily deprotonated in negative ion mode to form [M-H]⁻, while the lactam nitrogen can be protonated in positive ion mode to form [M+H]⁺.

  • Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar compounds. While it might work, ESI is generally preferred for molecules with acidic or basic sites.[7]

  • Atmospheric Pressure Photoionization (APPI) is typically used for nonpolar aromatic compounds and would likely not be the first choice here.

Q3: What are the common adducts I should expect to see in the mass spectrum?

In ESI-MS, the formation of adducts is a common phenomenon, especially when salts are present in the sample or mobile phase.[8][9] For this compound, with a molecular weight of 319.44, be vigilant for:

Adduct IonCharge CarrierExpected m/zPolarity
[M+H]⁺ H⁺320.22Positive
[M+Na]⁺ Na⁺342.20Positive
[M+K]⁺ K⁺358.17Positive
[M+NH₄]⁺ NH₄⁺337.24Positive
[M-H]⁻ -318.20Negative
[M+Cl]⁻ Cl⁻354.18Negative
[M+HCOO]⁻ HCOO⁻364.21Negative

Note: The exact m/z will depend on the isotopic distribution and the resolution of the mass spectrometer.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

A weak or absent signal is a frequent challenge in LC-MS analysis.[10][11] Let's systematically diagnose the potential causes.

Step 1: Verify the Mass Spectrometer's Performance

Before scrutinizing your sample, ensure the instrument is functioning correctly.

  • Action: Infuse a known standard (e.g., reserpine or a compound of similar mass) directly into the mass spectrometer.

  • Rationale: This isolates the MS from the LC system, confirming that the ion source, mass analyzer, and detector are operational. If you see a strong, stable signal from the standard, the issue lies with your sample or the LC method.[12]

Step 2: Evaluate Sample Preparation and Concentration
  • Question: Is your sample concentration adequate?

  • Action: Prepare a fresh, more concentrated standard of your compound. If the signal appears or improves, your original sample was too dilute.[10]

  • Question: Is the compound soluble in your mobile phase?

  • Action: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid has low water solubility.[1] Ensure your initial mobile phase conditions are compatible with the solvent used to dissolve your sample to prevent it from precipitating on the column or in the injection port.

Step 3: Optimize Ionization Source Parameters
  • Question: Are your ESI source settings optimized?

  • Action: Systematically adjust the following parameters:

    • Capillary Voltage: A typical starting point is 3-4 kV. Too low, and you won't get efficient ionization; too high, and you might induce fragmentation or an unstable spray.

    • Nebulizing and Drying Gas Flow/Temperature: These are crucial for desolvation. Insufficient gas flow or temperature can lead to solvent clusters and suppress the signal. For steroids, a higher drying gas temperature is often beneficial.

    • Source Position: The position of the ESI needle relative to the inlet capillary is critical. Re-optimize for maximum signal intensity.

Step 4: Check for Ion Suppression/Matrix Effects
  • Question: Could something in your sample matrix be interfering with ionization?

  • Action: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting a blank matrix sample through the LC. A dip in the analyte's signal at the retention time of interfering components indicates ion suppression.

  • Solution: Improve your sample clean-up procedure (e.g., using solid-phase extraction) or adjust your chromatography to separate the analyte from the interfering matrix components.[11]

Issue 2: Unexpected Peaks in the Spectrum

Extraneous peaks can complicate data interpretation.[13][14] Here’s how to identify their source.

Step 1: Identify Common Contaminants
  • Action: Compare the m/z values of the unexpected peaks to a list of common laboratory contaminants (e.g., plasticizers, slip agents, solvents).

  • Rationale: Many peaks are not from your analyte but from the surrounding environment.

Step 2: In-Source Fragmentation vs. Impurities
  • Question: Is the unexpected peak a fragment of your analyte or a genuine impurity?

  • Action: Lower the cone/fragmentor voltage. If the peak's intensity decreases relative to the molecular ion, it is likely an in-source fragment. If the relative intensity remains constant, it is more likely an impurity or a co-eluting compound.

  • Rationale: High cone voltage can induce fragmentation within the ion source before the ions enter the mass analyzer.

Step 3: Check for Adducts and Dimer Formation
  • Action: As detailed in the FAQ, check for common adducts.[8][9] Also, look for a peak at approximately 2M+H (m/z ≈ 639.4) which would indicate the formation of a protonated dimer.

  • Rationale: Dimer formation can occur at high concentrations.

Issue 3: Difficulty in Achieving Consistent Fragmentation (MS/MS)

For structural confirmation and quantification using Multiple Reaction Monitoring (MRM), consistent fragmentation is key.

Step 1: Optimize Collision Energy
  • Action: Perform a collision energy ramp experiment. Infuse your analyte and program the mass spectrometer to acquire product ion spectra across a range of collision energies.

  • Rationale: This will allow you to identify the optimal collision energy for producing specific, stable fragment ions. Different fragments will have different optimal energy requirements.

Step 2: Predict and Identify Key Fragment Ions
  • Causality: The fragmentation of 4-aza-steroids is influenced by the lactam ring and the substituents. Based on data from similar compounds like Finasteride and Dutasteride, we can predict likely fragmentation pathways.[15][16]

    • Loss of the Carboxylic Acid Group: Expect a neutral loss of CO₂ (44 Da) and H₂O (18 Da) from the 17-beta position.

    • Cleavage of the Steroid Rings: The A/B rings containing the lactam are a likely site of fragmentation.

Step 3: Consider the Collision Gas Pressure
  • Question: Is the collision gas pressure appropriate?

  • Action: While less commonly adjusted by the user, ensure the collision gas pressure is within the manufacturer's recommended range.

  • Rationale: Insufficient collision gas pressure will lead to inefficient fragmentation, while excessive pressure can cause scattering of ions and reduce sensitivity.

Experimental Protocols & Visualizations

Protocol 1: Standard LC-MS/MS Analysis Workflow
  • Sample Preparation:

    • Dissolve 1 mg of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions in a 50:50 mixture of acetonitrile and water to achieve the desired working concentrations (e.g., 1-1000 ng/mL).

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/Hr.

    • Scan Mode: Full Scan (m/z 100-500) for initial identification, followed by product ion scan or MRM for quantification.

    • MRM Transitions (Hypothetical):

      • Precursor Ion (Q1): 320.2

      • Product Ion (Q3): Monitor multiple fragments to confirm identity.

Diagrams

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis p1 Dissolve in Methanol (1 mg/mL Stock) p2 Serial Dilution (ACN:Water) p1->p2 lc Inject on C18 Column p2->lc grad Gradient Elution lc->grad esi Positive ESI grad->esi scan Full Scan / MRM esi->scan da Interpret Spectrum (Adducts, Fragments) scan->da

Caption: High-level workflow for LC-MS analysis.

Troubleshooting start Poor or No Signal? q1 Infuse Standard: MS OK? start->q1 sol_ms Troubleshoot MS Hardware (Clean Source, Calibrate) q1->sol_ms No q2 Check Sample: Concentration? Solubility? q1->q2 Yes a1_yes Yes a1_no No sol_sample Adjust Sample Prep: Increase Concentration, Change Solvent q2->sol_sample Issue Found q3 Optimize Source Parameters? q2->q3 Looks OK a2_bad Issue Found a2_ok Looks OK q4 Suspect Ion Suppression? q3->q4 Optimized a3_ok Optimized sol_suppression Improve Sample Cleanup or Chromatography q4->sol_suppression Yes

Caption: Decision tree for troubleshooting poor signal intensity.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • ResearchGate. (2008). Tandem mass spectrometric parameters of dutasteride, tamsulosin and finasteride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 103335-55-3, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Chromatography Online. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Decoding the signal response of steroids in electrospray ionization mode (ESI-MS) - Analytical Methods. Retrieved from [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of dutasteride in human serum by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]

  • MDPI. (2023). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:103335-55-3 | 3-Oxo-4-aza-5-α-androstane-17-β-carboxylicacid. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2014). Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. Retrieved from [Link]

  • PubMed. (2023). Gas chromatography properties and mass spectrometry fragmentation of anabolic androgenic steroids in doping control. Retrieved from [Link]

  • Janoshik Analytical. (n.d.). Analysis Pricing. Retrieved from [Link]

  • PubMed. (n.d.). Identification of steroids by chemical ionization mass spectrometry. Retrieved from [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Compound Interest. (2023). A guide to interpreting mass spectra. Retrieved from [Link]

  • PubMed. (n.d.). Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study. Retrieved from [Link]

  • YouTube. (2024). Unmasking the unknown how mass spectrometry delivers accurate identifications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Retrieved from [Link]

  • PubMed. (n.d.). Tandem mass spectrometry approach for the investigation of the steroidal metabolism: structure-fragmentation relationship (SFR) in anabolic steroids and their metabolites by ESI-MS/MS analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • PubMed. (n.d.). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. Retrieved from [Link]

  • Wiley Online Library. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Retrieved from [Link]

  • PubMed Central. (n.d.). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

Sources

refining experimental protocols for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Welcome to the technical support center for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (CAS: 103335-55-3). This molecule is a critical intermediate in the synthesis of potent 5α-reductase inhibitors, such as Finasteride and Dutasteride.[1] Its successful synthesis, purification, and use in subsequent reactions are paramount for the efficient development of these active pharmaceutical ingredients (APIs).

This guide is structured to provide direct, actionable solutions to common experimental challenges. We move from frequently asked questions to in-depth troubleshooting workflows, ensuring you have the necessary information to refine your protocols and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries encountered during the handling and use of this compound.

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

Answer: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[2]

  • Expert Insight: The 4-aza-lactam ring and the carboxylic acid functional group can be susceptible to hydrolysis and photolytic degradation over time. Storing it cold, dry, and in the dark minimizes the potential for degradation, preserving its purity (typically ≥98% by HPLC) for downstream applications.[2] Always use an inert atmosphere (like argon or nitrogen) for long-term storage to prevent oxidation.

Q2: I am struggling with dissolving the compound. What are the recommended solvents?

Answer: This compound is sparingly soluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, dichloromethane, and chloroform.[2][3]

  • Expert Insight: The molecule has a large, non-polar steroid backbone and a polar carboxylic acid group, giving it amphiphilic character. For reactions, DMSO is an excellent choice for achieving higher concentrations. For purification via crystallization, mixtures involving ethyl acetate or methanol-formic acid solutions are effective.[1][4] When preparing stock solutions, gentle warming and sonication can aid dissolution, but always check for thermal stability under your specific conditions.

Q3: My HPLC analysis shows multiple peaks. What are the likely impurities?

Answer: Impurities often stem from the synthetic process. Common culprits include unreacted starting material (e.g., the corresponding methyl ester), diastereomers (such as the 5-beta isomer), or byproducts from incomplete ring formation or oxidation.[5]

  • Expert Insight: The stereochemistry at the A/B ring junction (5-alpha position) is critical. Incomplete reduction or isomerization can lead to the 5-beta isomer. Furthermore, if the precursor was a Δ1-steroid, incomplete reduction will leave this impurity. A well-calibrated HPLC method, ideally coupled with mass spectrometry (LC-MS), is essential for identifying these impurities based on their mass-to-charge ratio.[5]

Q4: What is the most common method for synthesizing this carboxylic acid?

Answer: The most frequently cited laboratory and industrial method is the saponification (hydrolysis) of its corresponding methyl ester, methyl-3-oxo-4-aza-5α-androstane-17-carboxylate, using a base like sodium hydroxide, followed by acidic workup.[1]

  • Expert Insight: This is a standard ester hydrolysis. The reaction is typically run at reflux in a solvent like aqueous methanol or ethanol to ensure solubility of the steroid ester.[1][6] The crucial step is the workup; after hydrolysis, the reaction mixture is cooled, and the pH is carefully adjusted to ~2 using an acid like HCl.[1] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its low water solubility.

Section 2: Troubleshooting Guides

This section provides structured workflows to diagnose and solve more complex experimental issues.

Guide 2.1: Low Yield in Synthesis via Saponification

Low yield is a common frustration. This decision tree helps to systematically identify the root cause.

G Troubleshooting Low Synthesis Yield start Low Yield of Carboxylic Acid check_hydrolysis Was hydrolysis incomplete? start->check_hydrolysis check_ph Was pH of precipitation incorrect? check_hydrolysis->check_ph No sol_hydrolysis1 Monitor reaction by TLC/HPLC. Ensure starting ester is consumed. check_hydrolysis->sol_hydrolysis1 Yes check_extraction Was product lost during workup? check_ph->check_extraction No sol_ph Calibrate pH meter. Adjust pH slowly to ~2 with conc. HCl. Ensure thorough mixing. check_ph->sol_ph Yes sol_extraction Cool mixture to 0-5°C before filtration to maximize precipitation. Wash solid with cold water, not organic solvent. check_extraction->sol_extraction Yes end Yield Optimized check_extraction->end No (Consult further) sol_hydrolysis2 Increase reaction time or temperature (reflux). Ensure sufficient NaOH is used (2-3 eq.). sol_hydrolysis1->sol_hydrolysis2 sol_hydrolysis2->end sol_ph->end sol_extraction->end

Caption: Troubleshooting Decision Tree for Low Synthesis Yield.

Guide 2.2: Challenges in Downstream Amide Coupling

This compound is primarily used to form an amide bond, for instance, in the synthesis of Dutasteride.[7] Failures in this step are often related to the activation of the carboxylic acid.

G Amide Coupling Reaction Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_workup Step 3: Workup & Purification start Dissolve Carboxylic Acid in anhydrous solvent (e.g., Dichloromethane) activator Add activating agent (e.g., Piv-Cl, Ms-Cl) and base (e.g., DBU) start->activator anhydride Formation of Mixed Anhydride Intermediate activator->anhydride lewis Add Lewis Acid Catalyst (optional but recommended, e.g., BF3) anhydride->lewis amine Add Amine Nucleophile (e.g., 2,5-bis(trifluoromethyl)aniline) lewis->amine reaction Heat reaction mixture (e.g., 60-80°C) Monitor by HPLC amine->reaction quench Quench reaction and perform aqueous workup reaction->quench purify Purify crude product (Crystallization or Chromatography) quench->purify product Final Amide Product (e.g., Dutasteride) purify->product

Caption: Workflow for Amide Coupling Reactions.

  • Expert Insight: The key to a successful coupling is efficient activation of the carboxylic acid. Formation of a mixed anhydride (e.g., with pivaloyl chloride or methanesulfonyl chloride) is a common strategy.[7] The reaction must be performed under strictly anhydrous conditions, as any moisture will hydrolyze the activated intermediate. The use of a Lewis acid catalyst can significantly improve reaction rates with less reactive anilines.[7]

Section 3: Standardized Protocols

These protocols are based on established methods from patent literature and scientific publications, designed to be a reliable starting point for your experiments.

Protocol 3.1: Synthesis via Saponification of the Methyl Ester

This protocol details the hydrolysis of methyl-3-oxo-4-aza-5α-androstane-17-carboxylate.

  • Reaction Setup: Suspend the starting methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Base Addition: Add sodium hydroxide (2.5 eq) to the suspension.

  • Hydrolysis: Heat the reaction mixture to reflux (approx. 70-80°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]

  • Cooling: Once complete, cool the reaction mass to 10-15°C in an ice bath.[1]

  • Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring vigorously until the pH of the solution is approximately 2. A thick white precipitate will form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the solid under vacuum at 70-90°C to afford the title compound as a white to off-white powder.[1]

Protocol 3.2: Purification by Recrystallization

This protocol provides a method for purifying the crude carboxylic acid.

  • Solvent Selection: A mixture of methanol and formic acid (e.g., 1:1) is effective for initial dissolution, followed by precipitation with water.[4] Alternatively, recrystallization from ethyl acetate can be used.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system. If using the formic acid method, dissolve at room temperature.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes, then filter hot through a pad of celite to remove the carbon.[4]

  • Crystallization:

    • For Ethyl Acetate: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) to induce crystallization.

    • For Methanol/Formic Acid: Pour the filtrate into a large volume of cold water to precipitate the purified solid.[4]

  • Isolation & Drying: Collect the crystals by filtration, wash with a small amount of cold solvent (e.g., chilled ethyl acetate or water), and dry under vacuum.

Section 4: Physicochemical & Analytical Data

This section provides key data for quick reference.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC₁₉H₂₉NO₃[2][8]
Molecular Weight319.44 g/mol [2]
AppearanceWhite to off-white crystalline powder[2]
Melting Point>308 °C[8][9]
Solubility (Water)Sparingly soluble (3.61 mg/L)[2][8][9]
Solubility (Organic)Soluble in DMSO, ethanol, CH₂Cl₂[2][3]

Table 2: Key Spectroscopic Data (from Patent Literature)

TechniqueCharacteristic PeaksSource(s)
FTIR (KBr) ~3261, 3193 (N-H, O-H stretch), 2942, 2869 (C-H stretch), 1728 (C=O, acid), 1637 (C=O, amide) cm⁻¹[1]
Powder XRD 2θ angles at ~8.0, 10.0, 12.7, 14.5, 16.1, 16.9, 18.6, 26.9 ± 0.1 degrees[1]

References

  • 3-Ox0-4-Aza-5-Alpha-Androsatane-17Beta-Carboxylic Acid. Jeifer-chem.
  • Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • Synthesis, Isolation, and Characterization of Isomeric Impurity of Dutasteride. IOSR Journal.
  • Impurity profile study of dutasteride. Ingenta Connect.
  • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. ChemBK.
  • Synthetic process of dutasteride.
  • AN EFFICIENT SYNTHESIS OF DUTASTERIDE: UTILIZING BENZOYL GROUP AS NOVEL LACTAMIC PROTECTING GROUP. Rasayan Journal of Chemistry.
  • PROCESSES FOR PREPARATION OF DUTASTERIDE - P
  • 3-Oxo-4-Aza-5Α-Androstane-17Β-Carboxylic Acid. Methylamine Supplier.
  • An improved synthesis of finasteride from 4-androsten-3,17-dione. Asian Journal of Research in Chemistry.
  • New method of preparation of finasteride.
  • Finasteride purification method - CN102603862B.
  • Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. lookchem.
  • Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors.
  • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. ChemicalBook.
  • 3-Oxo-4-aza-5-alpha-androstane-17β-carboxylic acid. BioCrick.
  • 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid. TCI Chemicals.
  • 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid. Chongqing Chemdad Co. ,Ltd.

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Validation & Comparative

A Comparative Analysis of 5-alpha-Reductase Inhibitors: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid vs. Finasteride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of androgen modulation, the inhibition of 5-alpha-reductase (5αR) remains a cornerstone of therapeutic strategies for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. Finasteride, a well-established 5αR inhibitor, has long been a benchmark in both clinical practice and research. This guide provides a detailed comparison between finasteride and the structurally related compound, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, offering insights into their chemical properties, mechanisms of action, and inhibitory profiles based on available experimental data. While finasteride is a widely marketed pharmaceutical, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is primarily recognized as a synthetic intermediate in the production of dutasteride and a metabolite of finasteride, making this comparison particularly relevant for process chemists and pharmacologists.[1][2][3][4]

Introduction to 5-alpha-Reductase and its Inhibition

The enzyme 5-alpha-reductase catalyzes the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[5] DHT is a key driver in the development and progression of BPH and the miniaturization of hair follicles in androgenetic alopecia.[5][6] There are three known isoenzymes of 5-alpha-reductase: type I, type II, and type III.[4] Type I is predominantly found in the skin and liver, while type II is the primary isoenzyme in the prostate and hair follicles.[7] Finasteride is known to be a selective inhibitor of the type II and III isoforms of 5α-reductase.[4] By blocking these enzymes, inhibitors like finasteride reduce DHT levels, thereby mitigating its effects on target tissues.[5]

Molecular Structure and Chemical Identity

At a glance, the two molecules share the same core 4-aza-5-alpha-androstane steroid skeleton. The critical point of differentiation lies at the 17-beta position of the D-ring. Finasteride possesses a tert-butylcarbamoyl group, whereas the compound features a carboxylic acid group. This seemingly minor substitution has significant implications for the molecule's polarity, solubility, and potential interactions with the active site of the 5αR enzyme.

  • Finasteride: N-(tert-Butyl)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide

  • Compound A: 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid

The presence of the carboxylic acid on Compound A increases its polarity compared to the bulky, non-polar tert-butylcarbamoyl group on finasteride. This can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

Caption: Comparative molecular structures.

Mechanism of Action and In Vitro Performance

Both finasteride and 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid function as competitive inhibitors of the 5-alpha-reductase enzyme.[5] They act as transition state mimics, binding to the enzyme's active site and preventing the binding and subsequent reduction of testosterone.[5]

The following table summarizes the available in vitro experimental data for both compounds, highlighting their inhibitory potency against the type 1 and type 2 isoforms of 5α-reductase.

Parameter3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acidFinasteride
Target 5α-Reductase Type 1 & 25α-Reductase Type 2 & 3
Ki (Type 1) 29.2 ± 1.7 nM[5]~108 nM
Ki (Type 2) 12.6 ± 0.8 nM[5]~7.3 nM
IC50 (Type 1) 108 nM[5]Data not consistently reported
IC50 (Type 2) 7.3 nM[5]4.2 nM
Selectivity (T1/T2) ~2.3-fold for Type 2[5]~100-fold for Type 2
Androgen Receptor Binding >1000 nM[5]No affinity[6]

Data for Finasteride IC50 and Ki values are compiled from multiple sources and may vary based on experimental conditions.

From the data, it is evident that while both compounds inhibit 5α-reductase, finasteride exhibits greater potency and significantly higher selectivity for the type 2 isoform. The carboxylic acid derivative is a potent inhibitor in its own right, with nanomolar efficacy, but its lower selectivity suggests a different binding interaction within the active site compared to finasteride. The lack of significant binding to the androgen receptor for both compounds is a critical feature, as it indicates their action is mediated through the inhibition of DHT production rather than direct antagonism of androgen signaling.[5][6]

G Testosterone Testosterone Enzyme 5-alpha-Reductase (Type II/III) Testosterone->Enzyme Binds to DHT Dihydrotestosterone (DHT) (High Androgen Activity) Effect Prostate Growth Hair Follicle Miniaturization DHT->Effect Promotes Enzyme->DHT Converts Inhibitor Finasteride or 3-Oxo-4-aza-5-alpha-androstane- 17-beta-carboxylic acid Inhibitor->Enzyme Competitively Inhibits

Caption: Mechanism of 5-alpha-reductase inhibition.

Pharmacokinetic Profiles: A Comparative Overview

Parameter3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (Inferred)Finasteride (Oral)
Absorption Likely lower oral bioavailability due to higher polarity.Well-absorbed, bioavailability ~65%.[4]
Distribution Lower volume of distribution expected.Volume of distribution is 76 L.[4]
Metabolism May be a terminal metabolite itself.Extensively metabolized by CYP3A4.[4]
Excretion Likely excreted renally (urine).Metabolites excreted in feces (57%) and urine (40%).[4]
Half-life Unknown.5-6 hours in adults.[4]

The increased polarity from the carboxylic acid group would likely decrease passive diffusion across the gut wall, leading to lower oral bioavailability compared to finasteride. It would also likely result in more rapid renal clearance. As a known metabolite of finasteride, it represents a more hydrophilic entity primed for excretion.[4]

Experimental Protocol: In Vitro 5-alpha-Reductase Inhibition Assay

To empirically determine and compare the inhibitory potency of these compounds, a robust in vitro assay is essential. The following protocol outlines a standard method for assessing 5α-reductase inhibition.

Objective: To determine the IC50 values of test compounds against human 5-alpha-reductase type 1 and type 2.

Materials:

  • Recombinant human 5α-reductase type 1 and type 2 enzymes.

  • Testosterone (substrate).

  • NADPH (cofactor).

  • Test compounds (Finasteride and 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid) dissolved in DMSO.

  • Assay buffer (e.g., 40 mM potassium phosphate, pH 6.5 for type 1, 40 mM sodium citrate, pH 5.5 for type 2).

  • Scintillation fluid and vials.

  • [1,2,6,7-³H]-Testosterone (radiolabeled substrate).

  • Ethyl acetate.

  • Silica gel thin-layer chromatography (TLC) plates.

Procedure:

  • Enzyme Preparation: Dilute the recombinant enzymes to the desired concentration in the appropriate assay buffer.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to achieve final assay concentrations.

  • Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, NADPH, diluted test compound (or DMSO for control), and the enzyme solution. Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding testosterone and a tracer amount of [³H]-Testosterone.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination & Extraction: Stop the reaction by adding ethyl acetate. Vortex vigorously to extract the steroids. Centrifuge to separate the phases.

  • Separation of Substrate and Product: Spot the organic (ethyl acetate) layer onto a TLC plate. Develop the plate using a suitable solvent system (e.g., chloroform:acetone 9:1) to separate testosterone from DHT.

  • Quantification: Scrape the silica corresponding to the testosterone and DHT bands into separate scintillation vials. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow 5-alpha-Reductase Inhibition Assay Workflow A 1. Prepare Reagents (Enzyme, Compounds, Substrate) B 2. Reaction Setup (Buffer, NADPH, Inhibitor, Enzyme) A->B C 3. Initiate Reaction (Add Testosterone + [3H]-Testosterone) B->C D 4. Incubate (37°C) C->D E 5. Terminate & Extract (Add Ethyl Acetate) D->E F 6. Separate Steroids (Thin-Layer Chromatography) E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for 5α-reductase assay.

Conclusion and Future Directions

This comparative guide illuminates the key differences between finasteride and its carboxylic acid analog, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. While both are potent inhibitors of 5-alpha-reductase, finasteride demonstrates superior potency and selectivity for the clinically relevant type 2 isoform. The carboxylic acid derivative, while less selective, still exhibits nanomolar inhibitory activity, underscoring the importance of the 4-aza-steroid scaffold for enzyme binding.

For drug development professionals, this analysis highlights the critical role of the 17-beta substituent in modulating the activity and pharmacokinetic properties of 4-aza-steroid inhibitors. The carboxylic acid derivative's primary identity as a synthetic intermediate and metabolite makes it an important reference standard for purity analysis in the manufacturing of related APIs like dutasteride. Further investigation into the structure-activity relationships of other 17-beta-substituted 4-aza-steroids could yield novel inhibitors with tailored selectivity and pharmacokinetic profiles.

References

  • Smolecule. (n.d.). 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3.
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  • lookchem.com. (n.d.). Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.
  • Aggarwal, S., Thareja, S., Verma, A., Bhardwaj, T. R., & Kumar, M. (2010). Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer. European Journal of Cancer Prevention, 19(5), 350-356.
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  • Di Salle, E., et al. (1993). 17 Beta-Acylurea Derivatives of 4-azasteroids as Inhibitors of Testosterone 5 Alpha-Reductase. Journal of Steroid Biochemistry and Molecular Biology, 46(4), 437-444.
  • BioCrick. (n.d.). 3-Oxo-4-aza-5-alpha-androstane-17β-carboxylic acid | CAS:103335-55-3.
  • Holt, D. A., et al. (1997). 4-Methyl-3-oxo-4-aza-5alpha-androst-1-ene-17beta-N-aryl-carboxamides: An Approach to Combined Androgen Blockade [5alpha-reductase Inhibition With Androgen Receptor Binding in Vitro]. Journal of Steroid Biochemistry and Molecular Biology, 60(5-6), 303-309.
  • Smolecule. (n.d.). Dihydro Dutasteride | 164656-22-8.
  • Khan, S. A., et al. (2018). Synthesis and 5α-Reductase Inhibitory Activity of C 21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Molecules, 23(8), 2025.
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A Guide to the Mechanistic Validation of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a potent inhibitor of the 5-alpha-reductase enzyme. This compound is the principal active metabolite of Finasteride, a clinically significant drug used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Our analysis will objectively compare its performance profile with Dutasteride, another key 5-alpha-reductase inhibitor, providing the necessary experimental protocols and comparative data to guide researchers in their validation studies.

The central hypothesis is that 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid exerts its therapeutic effects by inhibiting the conversion of testosterone (T) to the more potent androgen, dihydrotestosterone (DHT). This reduction in DHT levels subsequently attenuates androgen receptor (AR) signaling in target tissues like the prostate. This guide will detail a logical, multi-tiered approach—from direct enzyme inhibition to cellular and in vivo models—to rigorously test this hypothesis.

Part 1: Biochemical and Cellular Target Engagement

The foundational step in validating the mechanism of action is to confirm direct interaction with the intended molecular target, the 5-alpha-reductase (SRD5A) enzyme, and to verify this activity within a cellular system. Humans express three isoforms of this enzyme: SRD5A1, SRD5A2, and SRD5A3. A comprehensive validation must assess the inhibitory activity of the compound against each isoform.

Experiment 1: Recombinant Enzyme Inhibition Assay

Expertise & Experience: The most direct method to establish target engagement is a biochemical assay using purified, recombinant human SRD5A enzymes. This cell-free system eliminates confounding cellular factors, allowing for a precise determination of the compound's intrinsic inhibitory potency (IC50). The choice of substrate, typically radiolabeled testosterone, and a robust method for separating substrate from product, such as thin-layer chromatography (TLC), are critical for accuracy.

Trustworthiness: This protocol's self-validating nature comes from the inclusion of positive controls (known inhibitors like Finasteride and Dutasteride) and negative controls (vehicle). A clear dose-response relationship is essential to confirm a specific inhibitory effect.

Protocol: 5-Alpha-Reductase Inhibition Assay

  • Enzyme Preparation: Utilize commercially available recombinant human SRD5A1, SRD5A2, and SRD5A3 enzymes.

  • Reaction Buffer: Prepare a buffer appropriate for enzyme activity, typically a citrate or phosphate buffer at pH 5.0-7.0, containing a crucial cofactor, NADPH.

  • Compound Preparation: Prepare serial dilutions of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, Finasteride, and Dutasteride in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure:

    • In a microtiter plate, combine the reaction buffer, NADPH, and the test compound or vehicle control.

    • Add the specific SRD5A enzyme isoform and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate, [¹⁴C]-Testosterone.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding a quench solution (e.g., ethyl acetate with unlabeled T and DHT standards).

  • Product Separation & Detection:

    • Extract the steroids from the aqueous phase using ethyl acetate.

    • Spot the organic phase onto a TLC plate and develop the plate using a suitable solvent system (e.g., chloroform:methanol).

    • Visualize the separated [¹⁴C]-Testosterone and [¹⁴C]-DHT spots using a phosphorimager.

  • Data Analysis: Quantify the radioactivity in the T and DHT spots to calculate the percent conversion. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Inhibitory Potency (IC50)

CompoundSRD5A1 (IC50, nM)SRD5A2 (IC50, nM)SRD5A3 (IC50, nM)
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (Finasteride) ~300-1000~5-10Weak/Variable
Dutasteride ~0.5-1~0.1-0.5~1-2

Note: IC50 values are approximate and can vary based on specific assay conditions. Data synthesized from multiple sources.

This data clearly illustrates that while both compounds inhibit the key isoforms, Dutasteride is significantly more potent and acts as a dual inhibitor of SRD5A1 and SRD5A2, whereas the Finasteride metabolite is more selective for SRD5A2.

Experiment 2: Cellular Steroid Metabolism Assay

Expertise & Experience: Moving from a biochemical to a cellular context is crucial. This step validates that the compound can penetrate the cell membrane and inhibit the enzyme in its native environment. Prostate cancer cell lines, such as LNCaP (expressing SRD5A2) or PC-3 (can be engineered to express specific isoforms), are excellent models. The analytical method of choice is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity for quantifying steroid hormones.

Protocol: Cellular DHT Production Assay

  • Cell Culture: Culture LNCaP cells in appropriate media until they reach 80-90% confluency.

  • Treatment: Replace the media with fresh, serum-free media containing testosterone (e.g., 10 nM) and varying concentrations of the test compound or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for steroid metabolism.

  • Steroid Extraction: Collect the cell culture supernatant and/or cell lysates. Perform a liquid-liquid or solid-phase extraction to isolate the steroids.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of testosterone and DHT.

  • Data Analysis: Calculate the amount of DHT produced as a percentage of the control. Determine the cellular IC50 value by plotting the percent inhibition against inhibitor concentration.

Cellular_DHT_Production_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis & Data Culture Culture LNCaP Cells (80-90% Confluency) PrepareTx Prepare Media: - Testosterone (Substrate) - Test Compound (e.g., Cmpd X) - Vehicle Control Treat Treat Cells (24-48h Incubation) PrepareTx->Treat Collect Collect Supernatant &/or Cell Lysate Treat->Collect Metabolism Occurs Extract Steroid Extraction (LLE or SPE) Collect->Extract LCMS LC-MS/MS Analysis (Quantify T & DHT) Extract->LCMS Inject Sample Analyze Calculate % Inhibition of DHT Production LCMS->Analyze IC50 Determine Cellular IC50 Analyze->IC50

Caption: Workflow for the cellular steroid metabolism assay.

Part 2: Downstream Pathway Validation

Confirming direct enzyme inhibition is the first step. The second, equally critical step is to demonstrate that this biochemical event translates into the intended downstream biological response: a reduction in androgen receptor (AR) signaling. DHT has a 2-5 times higher binding affinity for the AR and is 10-fold more potent at inducing AR signaling than testosterone.[1] Therefore, inhibiting its production should markedly decrease the activation of androgen-responsive genes.

Experiment 3: Androgen Receptor (AR) Transactivation Assay

Expertise & Experience: A reporter gene assay is a powerful tool to quantify the transcriptional activity of a nuclear receptor like the AR. This assay utilizes a cell line (e.g., VCaP, which endogenously expresses AR, or a stably transfected cell line) that contains a reporter gene, typically firefly luciferase, under the control of an androgen-responsive element (ARE).[2] When activated by an androgen, the AR binds to the ARE and drives luciferase expression, which can be measured as light output. The key causal link to validate here is that testosterone's ability to activate this system is significantly diminished in the presence of a 5-alpha-reductase inhibitor because less of the high-potency ligand (DHT) is being produced.

Trustworthiness: The protocol must include a control experiment using DHT as the ligand. The inhibitor should have no effect on DHT-induced luciferase expression, proving that the compound does not directly antagonize the AR but acts upstream by blocking DHT production.

Protocol: AR Luciferase Reporter Assay

  • Cell Culture & Transfection: Plate AR-positive cells (e.g., VCaP) in a white, clear-bottom 96-well plate. If not using a stable reporter line, transiently transfect the cells with an ARE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, replace the media with media containing the appropriate ligands and inhibitors:

    • Vehicle Control

    • Testosterone (e.g., 10 nM)

    • Testosterone + varying concentrations of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

    • DHT (e.g., 1 nM)

    • DHT + highest concentration of the test compound

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis & Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the inhibitor concentration to determine the IC50 for the inhibition of testosterone-induced AR transactivation. Compare the results to the DHT control condition.

AR_Signaling_Pathway cluster_0 Steroid Metabolism cluster_1 AR Activation & Gene Expression T Testosterone SRD5A 5-alpha-Reductase (SRD5A1/2/3) T->SRD5A DHT DHT (High Affinity Ligand) SRD5A->DHT AR Androgen Receptor (AR) DHT->AR Activates ARE Androgen Response Element (in DNA) AR->ARE Binds Genes Target Gene Expression (e.g., PSA, TMPRSS2) ARE->Genes Drives Transcription Inhibitor 3-Oxo-4-aza-5-alpha- androstane-17-beta- carboxylic acid Inhibitor->SRD5A Inhibits

Caption: Androgen receptor signaling pathway and point of inhibition.

Part 3: In Vivo Model Validation

The final and most rigorous validation step involves demonstrating efficacy in a relevant animal model. This confirms that the compound has the necessary pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to reach the target tissue in sufficient concentrations to produce the desired pharmacodynamic effect.

Experiment 4: Testosterone-Induced BPH Model in Rats

Expertise & Experience: The testosterone-induced BPH model in castrated rats is a well-established and highly relevant model.[3][4][5][6][7] Castration removes the endogenous source of androgens, causing the prostate to regress. Subsequent administration of exogenous testosterone propionate stimulates prostate growth, mimicking the androgen-driven proliferation seen in human BPH. The primary endpoint is a reduction in prostate weight, which directly reflects the inhibition of androgen-stimulated growth.

Trustworthiness: This model is self-validating through the use of proper control groups: a sham (vehicle) group to show baseline prostate size, a testosterone-treated group to show induced hyperplasia, and a positive control group treated with a known inhibitor like Finasteride or Dutasteride. The key measurement that links the phenotypic outcome (prostate weight) to the mechanism of action is the direct quantification of intra-prostatic T and DHT levels via LC-MS/MS.

Protocol: Rodent BPH Model

  • Animal Preparation: Surgically castrate male Sprague-Dawley or Wistar rats (200-250g). Allow a recovery period of 7-10 days for the prostate to regress.

  • Grouping and Dosing: Randomize animals into the following groups (n=8-10 per group):

    • Group 1: Sham (Vehicle for Testosterone + Vehicle for Drug)

    • Group 2: BPH Control (Testosterone Propionate 3-5 mg/kg/day, s.c. + Vehicle for Drug)

    • Group 3: Positive Control (Testosterone + Finasteride 5 mg/kg/day, p.o.)

    • Group 4: Test Group (Testosterone + Compound X at various doses, p.o.)

  • Treatment Period: Administer daily doses for 3-4 weeks.[4][5][6]

  • Endpoint Analysis: At the end of the study, euthanize the animals and:

    • Carefully dissect and weigh the ventral prostate.

    • Homogenize a portion of the prostate tissue for steroid extraction and subsequent LC-MS/MS analysis to determine T and DHT concentrations.

    • Fix the remaining prostate tissue in formalin for histological analysis (e.g., H&E staining to assess epithelial and stromal proliferation).

  • Data Analysis: Compare the mean prostate weights and intra-prostatic DHT levels between the groups using appropriate statistical tests (e.g., ANOVA).

Comparative Data: In Vivo Efficacy

Treatment GroupProstate Weight (% of BPH Control)Intra-Prostatic DHT (% of BPH Control)
BPH Control100%100%
Finasteride (5 mg/kg) ~40-50% Reduction~70-85% Reduction[8][9]
Dutasteride (0.5 mg/kg) ~50-60% Reduction~90-95% Reduction[10][11][12]

Note: Efficacy can vary based on the specific model, dosing, and duration. Dutasteride is often more potent, achieving greater DHT suppression at lower doses.

Conclusion: A Self-Validating Framework

This guide outlines a rigorous, multi-step process for validating the mechanism of action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. By systematically progressing from direct enzyme inhibition to cellular pathway modulation and culminating in a relevant in vivo model, researchers can build a comprehensive and compelling data package.

The comparative data against Dutasteride highlights key differences in isoform selectivity and overall potency. While the Finasteride metabolite is a potent and selective inhibitor of the SRD5A2 isoform, Dutasteride acts as a more powerful, dual inhibitor of both SRD5A1 and SRD5A2, leading to a more profound suppression of total body DHT.[12][13] This integrated experimental approach provides the necessary evidence to definitively confirm that the compound's primary mechanism of action is the inhibition of 5-alpha-reductase, leading to a therapeutic reduction in androgen signaling.

References

  • Title: Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms Source: PLOS One URL: [Link]

  • Title: 5α-Reductase Source: Wikipedia URL: [Link]

  • Title: The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases Source: PubMed Central (PMC) URL: [Link]

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  • Title: Finasteride vs Dutasteride: Everything You Need to Know Source: Hairly URL: [Link]

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  • Title: Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review Source: PubMed Central (PMC) URL: [Link]

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  • Title: Comparison of Clinical Trials With Finasteride and Dutasteride Source: PubMed Central (PMC) URL: [Link]

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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the reliability of analytical data is the bedrock upon which regulatory decisions on safety and efficacy are built.[1][2][3] This guide focuses on 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a critical metabolite of 5-alpha-reductase inhibitors like dutasteride.[4] Accurate quantification of this aza-steroid in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies.[5][6]

This document eschews a rigid template, instead offering a dynamic, in-depth comparison of analytical methodologies and a robust framework for their cross-validation. As a Senior Application Scientist, my objective is to blend established regulatory principles with field-proven insights, explaining not just what to do, but why each step is critical for generating defensible, high-quality data. We will explore the nuances of method selection, the rationale behind sample preparation, and the statistical rigor required for a successful cross-validation—the process of ensuring data equivalency between different analytical methods or laboratories.[5][7]

The Imperative of Cross-Validation

Cross-validation is not merely a procedural formality; it is a critical scientific exercise to demonstrate that different analytical methods or laboratories can produce comparable and reliable data.[5][7] This becomes essential in several common drug development scenarios:

  • Technology Transfer: When a method is transferred from a sending lab (e.g., R&D) to a receiving lab (e.g., a Contract Research Organization - CRO).

  • Method Update: When a validated method is modified, for instance, by changing the sample extraction procedure or switching instrument platforms.

  • Multi-Site Studies: When samples from a single large clinical trial are analyzed at multiple laboratories.[7][8]

  • Comparative Bioanalysis: When a new, more advanced method (e.g., LC-MS/MS) replaces an older one (e.g., HPLC-UV), and data from earlier studies must be bridged with new data.

The goal is to statistically confirm that any observed differences between the methods are within predefined, acceptable limits, ensuring data continuity and integrity across the lifecycle of a drug program.

Core Regulatory Framework

The principles outlined here are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH) M10 and the U.S. Food and Drug Administration (FDA).[1][5][9] These guidelines provide the global standard for bioanalytical method validation and are the authoritative source for defining acceptance criteria.[2][3][10]

Comparative Analysis of Core Analytical Techniques

For an analyte like 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, which combines a steroid backbone with a polar carboxylic acid group, the choice of analytical technique profoundly impacts sensitivity, specificity, and throughput. The two most relevant chromatographic techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is unequivocally the gold standard for bioanalysis of small molecules in complex matrices like plasma or urine.[11][12][13] Its power lies in the coupling of the physical separation capabilities of liquid chromatography with the mass-based detection of a tandem mass spectrometer, which provides exceptional specificity and sensitivity.[14]

Principle of Operation:

  • Chromatographic Separation (LC): The extracted sample is injected into an HPLC system. A reversed-phase C18 column is typical for steroid analysis, separating the analyte from other matrix components based on hydrophobicity.[15][16]

  • Ionization: The column eluent is directed into an ion source (typically Electrospray Ionization, ESI), which generates charged molecular ions of the analyte.

  • Mass Analysis (MS/MS): The ions are guided into the mass spectrometer, which consists of two mass analyzers (quadrupoles).

    • Q1 (Precursor Ion Selection): The first quadrupole is set to filter only ions with the specific mass-to-charge ratio (m/z) of the parent analyte.

    • Q2 (Collision Cell): The selected ions are fragmented by collision with an inert gas.

    • Q3 (Product Ion Selection): The second quadrupole selects a specific, characteristic fragment ion for detection. This dual-filtering process (monitoring a specific precursor-to-product ion transition) provides immense specificity, virtually eliminating matrix interferences.[17]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Before the widespread adoption of LC-MS/MS, HPLC-UV was a workhorse for pharmaceutical analysis.[18][19] It remains a viable, albeit less powerful, alternative.

Principle of Operation:

  • Chromatographic Separation (HPLC): Similar to LC-MS/MS, an HPLC system separates the analyte from matrix components.

  • UV Detection: As the analyte elutes from the column, it passes through a flow cell in a UV-Vis detector. The molecule absorbs light at a specific wavelength (e.g., around 210-245 nm for the oxo-aza-steroid chromophore), and the absorbance is proportional to its concentration.[20][21]

Head-to-Head Performance Comparison
ParameterLC-MS/MSHPLC-UVCausality and Rationale
Specificity Exceptional. Based on two distinct molecular properties: retention time and mass-to-charge ratio (precursor and product ions).[12]Moderate. Based only on retention time and UV absorbance. Co-eluting compounds with similar UV spectra can cause interference.[12][21]The dual mass filtering of MS/MS provides structural confirmation that UV detection cannot, making it far more reliable for complex biological samples.
Sensitivity (LOQ) Very High (pg/mL to low ng/mL). [22]Low (high ng/mL to µg/mL). [23]Mass spectrometers are inherently more sensitive detectors. The low-noise, targeted nature of MS/MS allows for quantification at levels often 100-1000x lower than UV.
Linear Range Wide. Typically 3-4 orders of magnitude.Moderate. Typically 2-3 orders of magnitude.The detector response in MS/MS is linear over a broader concentration range, reducing the need for sample dilution.
Throughput High. Run times can be very short (2-5 minutes) due to the specificity of detection, allowing for less chromatographic resolution.[24]Lower. Requires longer run times (10-30 minutes) to achieve sufficient chromatographic separation from endogenous interferences.[12]Because MS/MS can distinguish between co-eluting compounds based on mass, the burden on the chromatography is lessened, enabling faster analysis.
Cost & Complexity High initial investment and requires specialized expertise.Lower initial cost and more accessible for routine QC labs.The complexity and cost of the high-vacuum pumps, electronics, and sophisticated software of a mass spectrometer are significantly higher.

Experimental Design for Cross-Validation

A successful cross-validation study hinges on a well-designed experiment. The core objective is to analyze the same set of quality control (QC) and incurred (study) samples using both the "reference" method and the "comparator" method.

Workflow for Method Cross-Validation

The following diagram illustrates the logical flow of a cross-validation experiment, from initial planning to final data analysis.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Planning cluster_eval Phase 3: Data Evaluation plan Define Acceptance Criteria (Based on ICH M10) prep_qc Prepare QC Samples (Low, Mid, High Conc.) plan->prep_qc select_is Select Incurred Samples (≥20 samples, covering expected range) prep_qc->select_is analysis1 Analyze all samples with Reference Method select_is->analysis1 analysis2 Analyze all samples with Comparator Method select_is->analysis2 compile Compile Concentration Data from Both Methods analysis1->compile analysis2->compile stats Perform Statistical Analysis (%Difference, Bland-Altman) compile->stats report Compare Results to Acceptance Criteria stats->report decision Decision: Pass or Fail? Investigate Failures report->decision

Caption: A typical workflow for the cross-validation of two bioanalytical methods.

Step-by-Step Experimental Protocol

This protocol outlines the cross-validation of an established LC-MS/MS method (Reference) with a newly developed one (Comparator).

1. Preparation of Validation Samples:

  • Source Matrix: Use the same lot of blank biological matrix (e.g., human plasma with K2EDTA anticoagulant) that will be used in the actual study.

  • QC Samples: Prepare a minimum of three concentration levels: Low QC (3x LLOQ), Medium QC (mid-range), and High QC (approx. 75% of ULOQ). Prepare at least six replicates at each level.

  • Incurred Samples: Select at least 20 incurred samples from a previous study, if available. These are invaluable as they represent the true complexity of post-dose samples.

2. Sample Analysis:

  • Analyze the full set of QC and incurred samples with the Reference Method according to its validated procedure.

  • Separately, analyze the same set of samples with the Comparator Method according to its procedure.

  • Crucial Point: To avoid stability-related bias, ensure samples are handled consistently and analyzed within their established stability window. Freeze-thaw cycles should be matched between the two analyses if possible.

3. Data Processing and Acceptance Criteria:

  • Calculate the concentration of the analyte in each sample for both methods.

  • For QC Samples: The mean accuracy of the comparator method should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

  • For Incurred Samples: The core of cross-validation. Calculate the percent difference between the methods for each sample: %Difference = ((Conc_Comparator - Conc_Reference) / Mean(Conc_Comparator, Conc_Reference)) * 100

  • Acceptance Criteria (per ICH M10): At least two-thirds (67%) of the individual incurred samples must have a %Difference within ±20%.[1][25]

Statistical Evaluation: The Bland-Altman Plot

Beyond simple percent difference, a Bland-Altman plot is an authoritative tool to visualize the agreement between two quantitative methods. It plots the difference between the two measurements against their average.

  • Y-Axis: Difference (Comparator - Reference)

  • X-Axis: Average ((Comparator + Reference) / 2)

This plot helps to identify systematic bias (e.g., one method consistently measures higher) or concentration-dependent errors. The data points should be randomly scattered around the mean difference, with at least 95% of them falling within the "limits of agreement" (mean difference ± 1.96 * standard deviation of the difference).

Detailed Analytical Protocol: LC-MS/MS Method

This section provides a representative, field-proven protocol for the quantification of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: The goal of sample preparation is to remove interfering matrix components (proteins, phospholipids) and concentrate the analyte.[26][27] SPE is highly effective for this purpose.[16] Given the analyte's structure, a mixed-mode SPE phase that combines reversed-phase and ion-exchange properties is ideal for high selectivity.

Protocol:

  • Pre-treatment: To a 100 µL plasma sample, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. The acid ensures the carboxylic acid group is protonated for optimal retention.

  • SPE Column Conditioning: Condition a mixed-mode SPE plate (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash 1: Wash the plate with 1 mL of 5% ammonium hydroxide in water to remove acidic interferences.

  • Wash 2: Wash the plate with 1 mL of 40% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of 2% formic acid in methanol. The acid neutralizes the anion exchange sites, releasing the analyte.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

LC-MS/MS Instrumentation and Conditions

The diagram below illustrates the principle of analyte detection using tandem mass spectrometry.

LCMSMS_Principle LC LC Column Eluent (Analyte + Matrix Ions) ESI ESI Source (Ionization) LC->ESI Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 319.4) ESI->Q1 Q2 Collision Cell (Q2) (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 255.2) Q2->Q3 Detector Detector Q3->Detector

Caption: The selective process of tandem mass spectrometry (MS/MS) detection.

Instrument Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.[24]

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: Start at 30% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 30% B and re-equilibrate for 1.0 min. (Total run time: 3.5 min).

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.[22]

  • Ion Source: Turbo V™ with ESI probe.

  • Mode: Positive Ion Mode.

  • MRM Transitions (Example):

    • Analyte: Q1: 320.2 -> Q3: 256.2 (This assumes M+H+; actual values must be determined experimentally).

    • Internal Standard: Q1: 324.2 -> Q3: 260.2 (Assuming a +4 Da stable isotope label).

Conclusion and Recommendations

For the bioanalysis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, LC-MS/MS is the superior analytical technique, offering unmatched specificity, sensitivity, and throughput. While HPLC-UV can be used, it is susceptible to interferences and has a significantly higher limit of quantification, making it unsuitable for most pharmacokinetic studies where metabolite concentrations are low.

When conducting cross-validation, a rigorous, statistically-driven approach is mandatory. Adherence to the criteria set forth in the ICH M10 guideline is the global standard.[1][3] The use of both spiked QC samples and, more importantly, incurred study samples provides the most comprehensive assessment of method agreement.[7] By following the structured experimental and analytical workflows presented in this guide, researchers can ensure the generation of consistent, reliable, and defensible bioanalytical data, thereby upholding the highest standards of scientific and regulatory integrity.

References
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency (EMA). Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FINASTERIDE, TADALAFIL, AND ITS APPLICATION TO PHARMACOKINETIC STUDIES IN RAT PLASMA BY USING LC-MS/MS. OUCI. Available from: [Link]

  • LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction. Taylor & Francis Online. Available from: [Link]

  • New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. Available from: [Link]

  • Bioequivalence Study of Finasteride: Analytical Method Validation and Pharmacokinetic Evaluation in Human Plasma. Preprints.org. Available from: [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation (ICH). Available from: [Link]

  • Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc. IJCRT.org. Available from: [Link]

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. National Institutes of Health (NIH). Available from: [Link]

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Royal Society of Chemistry. Available from: [Link]

  • HPLC-UV Determination and Comparison of Extracted Corticosteroids Content with Two Methods. ResearchGate. Available from: [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. Available from: [Link]

  • bio-analytical method development and validation of finasteride, tadalafil, and its application to pharmacokinetic studies in rat plasma by using lc-ms/ms. ResearchGate. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. Available from: [Link]

  • Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry. Academic.oup.com. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. Available from: [Link]

  • Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. PubMed. Available from: [Link]

  • LC/MS/MS Method for the Quantification of Endogenous Steroids in Oral Fluids using the QTRAP® 5500. SCIEX. Available from: [Link]

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A Comparative Efficacy Analysis of 5α-Reductase Inhibitors: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid versus Dutasteride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biochemical efficacy of two 5α-reductase inhibitors: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid and the well-established clinical drug, dutasteride. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of androgen metabolism and the development of therapies for androgen-dependent conditions.

Introduction: The Critical Role of 5α-Reductase in Androgen Physiology

The enzyme 5α-reductase is a critical mediator in androgen signaling, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are a key factor in the pathophysiology of several common conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer. Consequently, the inhibition of 5α-reductase is a primary therapeutic strategy for managing these disorders. This has led to the development of a class of drugs known as 5α-reductase inhibitors (5-ARIs).

This guide focuses on a comparative evaluation of two such inhibitors. Dutasteride is a potent, clinically approved dual inhibitor of 5α-reductase isoenzymes type 1 and 2.[1] In contrast, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a 4-azasteroid primarily recognized as a synthetic intermediate in the manufacturing of dutasteride and finasteride.[2][3] Despite its role as a precursor, its structural similarity to these established inhibitors warrants an investigation into its own biological activity and comparative efficacy.

Mechanism of Action: Inhibition of Testosterone Conversion

The primary mechanism of action for both compounds involves the inhibition of 5α-reductase, thereby blocking the conversion of testosterone to DHT. This reduction in DHT levels alleviates the androgen-driven processes that contribute to the progression of BPH and androgenetic alopecia.

Testosterone Testosterone SRD5A 5α-Reductase (Type 1 & 2 Isoforms) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor SRD5A->DHT Inhibitor 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid & Dutasteride Inhibitor->SRD5A Inhibition Biological_Effects Gene Transcription & Biological Effects (e.g., Prostate Growth, Hair Follicle Miniaturization) Androgen_Receptor->Biological_Effects

Caption: Mechanism of 5α-Reductase Inhibition.

Compound Profiles

Dutasteride

Dutasteride is a synthetic 4-azasteroid that acts as a potent and irreversible inhibitor of both type 1 and type 2 isoforms of 5α-reductase.[1] Its dual inhibitory action leads to a profound and sustained reduction in serum DHT levels, by over 90%.[4] This significant suppression of the primary androgen implicated in prostate growth and hair loss underpins its clinical efficacy.

Chemical Structure:

  • Molecular Formula: C₂₇H₃₀F₆N₂O₂

  • Molecular Weight: 528.53 g/mol

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

This compound, a 4-azasteroid like dutasteride, is primarily documented as a key intermediate in the synthesis of finasteride and dutasteride.[2][5] While not developed as a clinical drug itself, its structural characteristics suggest an inherent potential for 5α-reductase inhibition.

Chemical Structure:

  • Molecular Formula: C₁₉H₂₉NO₃

  • Molecular Weight: 319.44 g/mol [6]

Comparative Efficacy: An In Vitro Perspective

Direct comparative clinical or in vivo studies between dutasteride and 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid are unavailable, owing to the latter's status as a synthetic intermediate. However, a comparison of their in vitro inhibitory activities against the target enzymes provides valuable insights into their relative potencies.

CompoundTarget EnzymeInhibition MetricValue (nM)
Dutasteride 5α-Reductase (unspecified)IC504.8
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid 5α-Reductase Type 1Ki29.2 ± 1.7
5α-Reductase Type 2Ki12.6 ± 0.8

Data sourced from available research literature.[6][7]

Analysis of In Vitro Data:

The data clearly indicates that dutasteride is a significantly more potent inhibitor of 5α-reductase than 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. The IC50 value for dutasteride, which represents the concentration required to inhibit 50% of the enzyme's activity, is in the low nanomolar range (4.8 nM).

For 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, the inhibition constant (Ki) values are 29.2 nM for the type 1 isoform and 12.6 nM for the type 2 isoform.[6] While these values demonstrate a respectable inhibitory activity, particularly with a preference for the type 2 isoform, they are substantially higher than the IC50 of dutasteride. A lower Ki value signifies a stronger binding affinity of the inhibitor to the enzyme. Therefore, dutasteride's lower IC50 suggests a much higher potency.

It is important to note that a direct comparison between an IC50 and a Ki value should be made with caution as they are determined under different experimental conditions. However, the magnitude of the difference strongly supports the superior inhibitory potential of dutasteride.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following outlines a general workflow for an in vitro 5α-reductase inhibition assay.

In Vitro 5α-Reductase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of test compounds on 5α-reductase activity.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Enzyme_Source Enzyme Source (e.g., rat liver microsomes, recombinant human 5α-reductase) Pre_incubation Pre-incubation of Enzyme with Test Compound/Controls Enzyme_Source->Pre_incubation Test_Compound Test Compound Dilutions Test_Compound->Pre_incubation Controls Positive Control (e.g., Dutasteride) Negative Control (Vehicle) Controls->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate (e.g., Testosterone) and Cofactor (NADPH) Pre_incubation->Reaction_Initiation Incubation_Step Incubate at 37°C Reaction_Initiation->Incubation_Step Reaction_Termination Terminate Reaction Incubation_Step->Reaction_Termination DHT_Quantification Quantify DHT Production (e.g., LC-MS/MS, ELISA) Reaction_Termination->DHT_Quantification Data_Analysis Calculate % Inhibition and IC50/Ki Values DHT_Quantification->Data_Analysis

Caption: Workflow for an In Vitro 5α-Reductase Inhibition Assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain a source of 5α-reductase. This can be from rat liver microsomes, which express both isoforms, or commercially available recombinant human type 1 and type 2 5α-reductase for isoform-specific assays.

  • Compound Preparation: Prepare serial dilutions of the test compounds (3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid and dutasteride) and controls in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, combine the enzyme preparation with the test compound or control and a buffer solution.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at 37°C to facilitate binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone, and the cofactor, NADPH.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Quantification of DHT: Measure the amount of DHT produced. This can be achieved using sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition data against the compound concentration and determine the IC50 value using non-linear regression analysis. For Ki determination, experiments should be performed at varying substrate concentrations.

Conclusion

Based on the available in vitro data, dutasteride is a substantially more potent inhibitor of 5α-reductase than 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. While the latter demonstrates inhibitory activity against both isoforms of 5α-reductase, its primary role remains that of a synthetic precursor in the manufacturing of more potent, clinically established drugs like dutasteride.

For researchers in the field, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid may serve as a useful reference compound or a starting point for the development of novel 5α-reductase inhibitors. However, in terms of direct therapeutic potential based on current knowledge, dutasteride exhibits superior biochemical efficacy. Further in vivo studies would be necessary to fully elucidate the physiological effects of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, but its significantly lower in vitro potency compared to dutasteride suggests it would likely have a weaker therapeutic effect.

References

  • 4-Methyl-3-oxo-4-aza-5alpha-androst-1-ene-17beta-N-aryl-carboxamides. (1997). Journal of Steroid Biochemistry and Molecular Biology, 60(5-6), 303-309.
  • Animal models of benign prostatic hyperplasia. (2021).
  • CAS No : 103335-55-3 | Product Name : 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved January 13, 2026, from [Link]

  • Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study. (2014). Indian Journal of Dermatology, Venereology and Leprology, 80(6), 494-500.
  • Efficacy and safety of dutasteride in the four-year treatment of men with benign prostatic hyperplasia. (2004). Reviews in Urology, 6 Suppl 9(Suppl 9), S39-S48.
  • Animal models for benign prostatic hyperplasia. (2011). Handbook of Experimental Pharmacology, (202), 69-79.
  • Dutasteride Versus Placebo and Finasteride in Men With Androgenetic Alopecia. (n.d.). ClinicalTrials.gov. Retrieved January 13, 2026, from [Link]

  • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid CAS 103335-55-3. (n.d.). Home Sunshine Pharma. Retrieved January 13, 2026, from [Link]

  • Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid. (n.d.). Google Patents.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid Analogs as 5α-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Androgen Dysregulation at its Source

The enzyme 5α-reductase is a critical gatekeeper in androgen signaling, catalyzing the conversion of testosterone to the more potent dihydrotestosterone (DHT).[1][2] This conversion is a pivotal step in the pathophysiology of several androgen-dependent conditions, most notably benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[1][2] Consequently, the inhibition of 5α-reductase has emerged as a highly effective therapeutic strategy.[1][3][4] This guide provides an in-depth comparative analysis of a prominent class of 5α-reductase inhibitors: the 3-oxo-4-aza-5α-androstane-17β-carboxylic acid analogs.

At the heart of this class of inhibitors lies a steroidal scaffold, the 4-azasteroid, which acts as a competitive inhibitor of the 5α-reductase enzyme.[4][5] By occupying the active site, these molecules prevent the binding and subsequent reduction of testosterone, thereby decreasing DHT levels in target tissues.[1][4] This guide will dissect the intricate structure-activity relationships (SAR) that govern the potency and selectivity of these analogs, offering a comparative look at key compounds and the experimental methodologies used to evaluate them.

The 5α-Reductase Isozymes: A Tale of Three Targets

To appreciate the nuances of inhibitor design, it is crucial to understand that 5α-reductase is not a single entity but exists as three distinct isozymes: type 1, type 2, and type 3.[1]

  • 5α-Reductase Type 1 (SRD5A1): Predominantly found in the skin (sebaceous glands) and liver, it is responsible for about one-third of circulating DHT.[1][4]

  • 5α-Reductase Type 2 (SRD5A2): The primary isozyme in the prostate, seminal vesicles, and hair follicles, accounting for the remaining two-thirds of circulating DHT.[1][4]

  • 5α-Reductase Type 3 (SRD5A3): While its precise physiological role is still under investigation, it is also inhibited by some 4-azasteroid compounds.[1]

The differential expression and contribution of these isozymes to various pathologies have driven the development of both selective and dual inhibitors.

Structure-Activity Relationship (SAR) of 3-Oxo-4-aza-5α-androstane Analogs

The inhibitory potency and isozyme selectivity of 4-azasteroid analogs are exquisitely sensitive to structural modifications at several key positions of the steroid nucleus.

The A-Ring: The Engine of Inhibition

The 4-aza-3-oxo-5α-androstane A-ring is the pharmacophoric core responsible for interacting with the enzyme's active site.

  • The 4-Aza Moiety: The substitution of the C-4 carbon with a nitrogen atom is a defining feature of this class of inhibitors.[5] This modification is critical for high-affinity binding.

  • Unsaturation at the 1,2-Position: The introduction of a double bond between C1 and C2, as seen in finasteride, significantly enhances inhibitory activity against the type 2 isozyme.[6] This modification is believed to contribute to the formation of a stable, slowly dissociating enzyme-inhibitor complex.[6]

The 17β-Substituent: Tuning Potency and Selectivity

The nature of the substituent at the 17β-position of the D-ring plays a pivotal role in determining both the potency and the selectivity of the inhibitor.

  • Carboxylic Acid and its Derivatives: The 17β-carboxylic acid moiety is a common feature and serves as a handle for derivatization.[7][8] Esterification or amidation of this carboxylic acid can profoundly impact activity.

  • Bulky, Lipophilic Groups: The presence of bulky and lipophilic substituents at the 17β-position is generally favorable for potent inhibition. For instance, the tert-butyl-carbamoyl group of finasteride and the 2,5-bis(trifluoromethyl)phenyl group of dutasteride are key to their high potency.[1][3]

  • Impact on Isozyme Selectivity: Modifications at the 17β-position can also modulate selectivity. For example, certain N,N-disubstituted ureylene derivatives have been shown to be selective inhibitors of the type 1 isozyme.

Comparative Analysis of Key 3-Oxo-4-aza-5α-androstane Analogs

The following table provides a comparative overview of the inhibitory activity of seminal 4-azasteroid compounds against the human 5α-reductase isozymes.

Compound5α-R1 IC50 (nM)5α-R2 IC50 (nM)5α-R3 IC50 (nM)Isozyme Selectivity
Finasteride ~360[1]~6-69[1]~17.4[9]Type 2 Selective
Dutasteride ~6-7[1][9]~6-7[1][9]~0.33[1][9]Dual (Type 1 & 2)
4-MA ~1.7[1]~1.9[1]N/ADual (Type 1 & 2)
17β-N,N-diisopropylcarbamoyl-4-aza-5α-androstan-3-one N/AKi = 12.6 nM[5]N/APotent Type 2

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate greater potency. Ki is the inhibition constant.

Visualizing the Inhibition: The 5α-Reductase Signaling Pathway

The following diagram illustrates the central role of 5α-reductase in androgen signaling and the points of intervention by 4-azasteroid inhibitors.

G Testosterone Testosterone SRD5A 5α-Reductase (Isozymes I, II, III) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element AR->ARE Nuclear Translocation and Dimerization Gene Target Gene Transcription ARE->Gene SRD5A->DHT Inhibitors 3-Oxo-4-aza-5α-androstane Analogs Inhibitors->SRD5A

Caption: Inhibition of 5α-reductase by 4-azasteroid analogs blocks DHT production.

Experimental Protocols for Evaluating Inhibitor Performance

The characterization of novel 5α-reductase inhibitors relies on robust and reproducible in vitro and in vivo assays.

In Vitro Human Recombinant 5α-Reductase Inhibition Assay

This assay is the gold standard for determining the intrinsic inhibitory potency and isozyme selectivity of a compound.

Objective: To determine the IC50 values of test compounds against the different human 5α-reductase isozymes.

Methodology:

  • Enzyme Source: Utilize commercially available recombinant human 5α-reductase isozymes (type 1, 2, and 3) expressed in a suitable system (e.g., baculovirus-infected insect cells or HEK-293 cells).[1][6]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M MOPS, pH 7.2) containing the enzyme, the cofactor NADPH (typically at a saturating concentration of ~500 µM), and the radiolabeled substrate, [3H]-testosterone.[6]

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test compound (or vehicle control) for a defined period (e.g., 15 minutes) at 37°C.[10]

  • Reaction Initiation and Termination: Initiate the reaction by adding the [3H]-testosterone. Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.[10] Terminate the reaction by adding a strong acid (e.g., 1N HCl or trifluoroacetic acid).[6][10]

  • Product Separation and Quantification: Separate the product, [3H]-dihydrotestosterone, from the substrate, [3H]-testosterone, using reverse-phase high-performance liquid chromatography (HPLC).[11] Quantify the amount of [3H]-dihydrotestosterone formed using liquid scintillation counting.[11]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Evaluation in a Rat Model of Prostatic Hyperplasia

This in vivo model assesses the ability of a test compound to inhibit 5α-reductase in a physiological setting and to elicit a therapeutic response.

Objective: To evaluate the in vivo efficacy of a test compound in reducing prostate size.

Methodology:

  • Animal Model: Use mature male rats (e.g., Wistar or Sprague-Dawley) with established benign prostatic hyperplasia. Alternatively, an androgen-induced prostatic growth model in castrated rats can be employed.

  • Dosing: Administer the test compound orally or via subcutaneous injection at various dose levels for a predetermined period (e.g., several weeks).[12] A vehicle control group and a positive control group (e.g., finasteride) should be included.

  • Sample Collection: At the end of the treatment period, euthanize the animals and collect blood samples and the ventral prostate glands.

  • Prostate Weight Measurement: Carefully dissect and weigh the ventral prostate glands. A reduction in prostate weight compared to the vehicle control group indicates efficacy.

  • Biochemical Analysis:

    • Measure serum and intraprostatic levels of testosterone and DHT using validated methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[13] A decrease in the DHT/testosterone ratio is indicative of 5α-reductase inhibition.

  • Data Analysis: Statistically compare the prostate weights and hormone levels between the treatment groups and the control groups to determine the dose-dependent efficacy of the test compound.

Logical Workflow for SAR-Guided Drug Discovery

The development of novel 3-oxo-4-aza-5α-androstane analogs follows a logical, iterative process.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation cluster_3 Lead Optimization A Lead Identification (3-Oxo-4-aza-5α-androstane) B SAR-Guided Analog Synthesis A->B C Recombinant 5α-Reductase Inhibition Assay (IC50) B->C D Isozyme Selectivity Profiling C->D E Rat Model of Prostatic Hyperplasia D->E F Pharmacokinetic/ Pharmacodynamic Studies E->F G Candidate Selection F->G G->B Iterative Optimization

Caption: A typical workflow for the discovery and development of novel 4-azasteroid inhibitors.

Conclusion and Future Directions

The 3-oxo-4-aza-5α-androstane-17β-carboxylic acid scaffold has proven to be a remarkably fertile ground for the development of potent and effective 5α-reductase inhibitors. The well-established structure-activity relationships, particularly concerning the A-ring and the 17β-substituent, provide a clear roadmap for the design of next-generation inhibitors with tailored potency and isozyme selectivity. While finasteride and dutasteride have demonstrated significant clinical success, the quest for inhibitors with improved side-effect profiles and broader therapeutic applications continues. Future research may focus on fine-tuning the selectivity for the different 5α-reductase isozymes to further optimize the risk-benefit ratio and potentially expand the therapeutic utility of this important class of drugs.

References

  • The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases. PubMed Central. [Link]

  • Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. MDPI. [Link]

  • Development of novel 4-azasteroid derivatives as potential 5a-reductase inhibitors: Synthesis, biological and computational evaluation. ResearchGate. [Link]

  • Comparison of Clinical Trials With Finasteride and Dutasteride. PubMed Central. [Link]

  • 4-Azasteroidal 5 alpha-reductase inhibitors without affinity for the androgen receptor. PubMed. [Link]

  • Comparison of the effects of new specific azasteroid inhibitors of steroid 5 alpha-reductase on canine hyperplastic prostate. PubMed. [Link]

  • Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. National Institutes of Health. [Link]

  • (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid | C19H29NO3 | CID 9818495. PubChem. [Link]

  • In vivo assay for conversion of testosterone to dihydrotestosterone by rat prostatic steroid 5 alpha-reductase and comparison of two inhibitors. PubMed. [Link]

  • Irreversible inhibition of human 5α-reductase.
  • Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. ResearchGate. [Link]

  • Mechanism-Based Inhibition of Human Steroid 5R-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP-Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor. ACS Publications. [Link]

  • New 5?-reductase inhibitors: In vitro and in vivo effects. ResearchGate. [Link]

  • Steroid 5 alpha-Reductase Rat Enzymatic LeadHunter Assay. Eurofins Discovery. [Link]

  • Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • Inhibition of 5α-Reductase in Rat Prostate Reveals Differential Regulation of Androgen-Response Gene Expression by Testosterone and Dihydrotestosterone. PubMed Central. [Link]

  • Synthesis and pharmacological evaluation of new steroidal 5α-reductase inhibitors. ResearchGate. [Link]

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A Researcher's Guide to the Synthesis and Characterization of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid: A Comparative Analysis of Published Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of published scientific data is the bedrock of innovation. This guide provides a critical comparison of published methodologies for the synthesis and characterization of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a pivotal intermediate in the synthesis of potent 5α-reductase inhibitors like finasteride and dutasteride.[1][2] By examining the nuances of different synthetic routes and the consistency of characterization data, this document aims to equip researchers with the insights needed to confidently reproduce and build upon existing work in the field of steroidal drug discovery.

Introduction: The Significance of a Key Intermediate

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic androstane steroid that serves as a crucial building block for drugs targeting conditions related to androgen metabolism.[3] Its unique 4-azasteroid structure is fundamental to the mechanism of 5α-reductase inhibitors, which are used in the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia.[4][5] The efficient and reproducible synthesis of this intermediate is therefore a matter of significant interest in medicinal chemistry and pharmaceutical manufacturing.

Comparative Analysis of Synthetic Methodologies

Several synthetic pathways to 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid have been reported in the literature. This section will dissect and compare the most prominent methods, focusing on starting materials, key transformations, and reported yields.

Method 1: From Methyl 3-oxo-4-androstene-17β-carboxylate

A detailed five-step synthesis starting from the known methyl 3-oxo-4-androstene-17β-carboxylate has been described.[6] This approach focuses on the construction of the 4-aza-3-oxo ring A. A key innovation in this pathway is a one-step simultaneous lactam formation and N-debenzylation.[6]

Experimental Workflow: Method 1

A Methyl 3-oxo-4-androstene-17β-carboxylate B Methyl 3-(2,4-dimethoxylbenzylamine)-5-oxo- A-nor-3,4-seco-androstane-17β-carboxylate A->B Multi-step transformation C Methyl 3-oxo-4-aza-5α-androstane-17-carboxylate B->C p-TsOH (4 equiv) Simultaneous lactam formation & N-debenzylation D 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid C->D Hydrolysis (e.g., NaOH)

Caption: Synthetic workflow starting from a carboxylated androstene derivative.

Method 2: From 3-oxo-4-androstene-17β-carboxylic acid

Another established route begins with 3-oxo-4-androstene-17β-carboxylic acid.[7] This method involves the oxidative cleavage of the A ring, followed by reaction with ammonia and subsequent hydrogenation to form the desired lactam.

Experimental Workflow: Method 2

A 3-oxo-4-androstene-17β-carboxylic acid B A-ring opened intermediate A->B KMnO4-NaIO4 Oxidative cleavage C Lactam precursor B->C NH3 D 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid C->D Hydrogenation (Pd/C)

Caption: Synthetic workflow involving A-ring opening and subsequent cyclization.

Method 3: Industrial Process Disclosed in Patent Literature

A patent outlines a process specifically designed for industrial-scale production.[1] This method emphasizes cost-effectiveness and feasibility. It details the hydrolysis of methyl-3-oxo-4-aza-5α-androstane-17-carboxylate to the final product.

Key Reaction Step: Hydrolysis

A Methyl-3-oxo-4-aza-5α-androstane-17-carboxylate B 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid A->B Aqueous NaOH (9%) Reflux 3-4 hours Then, adjust pH to ~2 with HCl

Caption: Final hydrolysis step as described in a patented industrial process.

Comparison of Synthetic Parameters
ParameterMethod 1Method 2Method 3 (Hydrolysis Step)
Starting Material Methyl 3-oxo-4-androstene-17β-carboxylate3-oxo-4-androstene-17β-carboxylic acidMethyl-3-oxo-4-aza-5α-androstane-17-carboxylate
Key Reagents p-TsOHKMnO4, NaIO4, NH3, Pd/CNaOH, HCl
Reported Yield Not explicitly stated for overall processHigher than previously reported yields[7]85-98% for the hydrolysis step[1]
Purification Recrystallization with EtOAc[6]Column chromatography not necessary[7]Filtration and drying[1]

Reproducibility of Characterization Data

The consistency of analytical data across different publications is a strong indicator of the reproducibility of a compound's synthesis and purification. Here, we compare the reported characterization data for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Physicochemical Properties
PropertyReported ValueSource
Molecular Formula C19H29NO3[8][9]
Molecular Weight ~319.44 g/mol [8][9]
Appearance White or off-white solid[10]
Melting Point >308 °C[3]
Spectroscopic Data

A patent provides detailed spectroscopic data which can serve as a benchmark for researchers aiming to confirm the identity and purity of their synthesized compound.[1]

Infrared (IR) Spectroscopy:

The IR spectrum, obtained by dispersing the sample in KBr, shows prominent peaks at approximately 3261, 3193, 3031, 2942, 2869, 1728, 1637, 1482, 1401, 1360, 1289, 1190, 1121, 831, and 722 cm⁻¹.[1] The presence of characteristic peaks for the carboxylic acid and lactam functional groups is crucial for structural confirmation.

X-Ray Powder Diffraction (XRPD):

The XRPD pattern, obtained using Cu Kα1 radiation, exhibits characteristic peaks at 2θ angles of about 8.0, 10.0, 12.7, 14.5, 16.1, 16.2, 16.9, 18.6, and 26.9 ± 0.1 degrees.[1] This data is particularly valuable for identifying the specific polymorphic form of the compound.

Detailed Experimental Protocols

To facilitate the reproduction of these findings, the following are detailed, step-by-step methodologies for key experiments cited in the literature.

Protocol 1: Hydrolysis of Methyl 3-oxo-4-aza-5α-androstane-17-carboxylate[1]
  • To 15 grams of methyl-3-oxo-4-aza-5α-androstane-17-carboxylate, add 60 ml of a 9% aqueous sodium hydroxide solution.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mass to 10-15 °C.

  • Adjust the pH to approximately 2 with concentrated hydrochloric acid.

  • Filter the separated solid.

  • Wash the solid with 75 ml of water.

  • Dry the solid at 80 °C to obtain the final product.

Protocol 2: Synthesis of 3-oxo-4-aza-androstane-17β-carboxylic acid from its Methyl Ester[6]
  • Dissolve 0.03 g (0.01 mmol) of methyl 3-oxo-4-aza-androstane-17β-carboxylate in 2.5 mL of methanol.

  • Separately, dissolve 0.015 g (0.38 mmol) of sodium hydroxide in 1 mL of distilled water.

  • Add the sodium hydroxide solution to the methanol solution of the ester.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Evaporate the methanol from the reaction mixture.

  • Add 1 mL of distilled water to the residue.

  • Acidify the solution with 1N HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with distilled water.

  • Dry the solid to yield the carboxylic acid product.

Conclusion and Future Perspectives

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is well-documented, with several viable routes available to researchers. The characterization data, particularly the spectroscopic information provided in the patent literature, offers a solid foundation for verifying the identity and purity of the synthesized compound. While direct reproducibility studies are not explicitly published, the availability of multiple, detailed synthetic procedures with consistent characterization data suggests that the synthesis is robust and reproducible.

For future work, a head-to-head comparison of the different synthetic routes in a single laboratory, with a detailed analysis of impurity profiles and overall cost-effectiveness, would be of significant value to the pharmaceutical industry. Furthermore, investigations into novel, more environmentally friendly catalytic methods could represent the next frontier in the synthesis of this important drug intermediate.

References

  • Lee, A. R., et al. (2003). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. Journal of the Chinese Chemical Society, 50(3B), 585-590. [Link]

  • Google Patents. (n.d.). Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • PubChem. (n.d.). 3-Oxo-4-aza-5alpha-androstane-17beta-carboxylic acid. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 3-Oxo-4-Aza-5Α-Androstane-17Β-Carboxylic Acid. Retrieved from [Link]

  • LookChem. (n.d.). 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Retrieved from [Link]

  • Raeside, J. I., Renaud, R. L., & Marshall, D. E. (1992). Identification of 5 alpha-androstane-3 beta,17 beta-diol and 3 beta-hydroxy-5 alpha-androstan-17-one sulfates as quantitatively significant secretory products of porcine Leydig cells and their presence in testicular venous blood. The Journal of Steroid Biochemistry and Molecular Biology, 42(1), 113–120. [Link]

  • Google Patents. (n.d.). Process for the production of finasteride.
  • ResearchGate. (n.d.). Studies on synthesis of finasteride. Retrieved from [Link]

  • PubChem. (n.d.). Finasteride carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Finasteride. Retrieved from [Link]

  • Nam, N. H., & Ngoc, N. A. (2010). An improved synthesis of finasteride from 4-androsten-3,17-dione. Asian Journal of Research in Chemistry, 3(4), 1099-1102. [Link]

  • BioCrick. (n.d.). 3-Oxo-4-aza-5-alpha-androstane-17β-carboxylic acid. Retrieved from [Link]

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benchmarking the in vitro potency of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the In Vitro Potency of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the in vitro potency of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a synthetic 4-azasteroid. Given its structural similarity to established 5α-reductase inhibitors, this guide will focus on comparative analysis against two key drugs in this class: Finasteride and Dutasteride.

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is recognized as a synthetic intermediate in the production of Dutasteride.[1][2] As such, characterizing its biological activity is crucial for understanding the pharmacological profile of related compounds and for the discovery of new therapeutic agents targeting androgen-dependent pathways.

The Androgen Signaling Pathway and the Role of 5α-Reductase

Androgens play a critical role in various physiological processes. The enzyme 5α-reductase is a key regulator in this pathway, responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[3][4] DHT has a higher binding affinity for the androgen receptor, and its overproduction is implicated in pathologies such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[5][6]

There are two primary isoenzymes of 5α-reductase:

  • Type I: Predominantly found in the skin and scalp.

  • Type II: Primarily located in the prostate and hair follicles.

Dutasteride is a potent inhibitor of both type I and type II 5α-reductase, while Finasteride is more selective for the type II isoenzyme.[6][7] This difference in isoenzyme selectivity is a critical factor in their therapeutic applications and provides a basis for our comparative in vitro potency analysis.

Testosterone Testosterone SRD5A 5α-Reductase (Type I & II) Testosterone->SRD5A DHT 5α-Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Biological_Response Biological Response Gene_Transcription->Biological_Response SRD5A->DHT Conversion

Caption: Simplified androgen signaling pathway highlighting the role of 5α-reductase.

Benchmarking In Vitro Potency: A Step-by-Step Guide

To objectively assess the inhibitory potential of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a robust and validated in vitro assay is essential. A cell-based assay that measures the conversion of testosterone to DHT is the gold standard for this purpose.

Experimental Design and Rationale

The core of this benchmarking study is a head-to-head comparison of the test compound with Finasteride and Dutasteride. The primary endpoint will be the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the 5α-reductase enzyme by 50%.

For a comprehensive analysis, it is recommended to use cell lines that individually overexpress human type I and type II 5α-reductase. This allows for the determination of isoenzyme-specific inhibitory activity. HEK-293 cells are a suitable host for transient transfection and overexpression of these enzymes.[3][4]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (HEK-293 with SRD5A1/2) Incubation Incubate cells with compounds and Testosterone Cell_Culture->Incubation Compound_Prep Compound Preparation (Test, Finasteride, Dutasteride) Compound_Prep->Incubation Extraction Extract Steroids Incubation->Extraction LCMS LC-MS/MS Quantification of DHT Extraction->LCMS Data_Analysis Data Analysis (IC50 Calculation) LCMS->Data_Analysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (CAS No. 103335-55-3). As a potent 5α-reductase inhibitor and a structural analog of finasteride, this aza-steroid requires meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] The procedures outlined below are grounded in established safety principles and regulatory frameworks, designed to provide researchers with a clear, actionable plan for waste management.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the pharmacological and toxicological profile of a compound is the foundation of its safe management. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is not a benign substance; its biological activity necessitates its classification as a hazardous compound.

Mechanism of Action: This compound functions as a 5α-reductase inhibitor, a class of medications with anti-androgenic effects.[1] It blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] This potent hormonal activity is the primary reason for careful handling, as unintended exposure can disrupt endocrine systems.[3]

Toxicological Profile: The primary risks associated with this compound are related to its potential long-term effects, even at low doses. It is classified as harmful if swallowed and is suspected of causing genetic defects and damaging fertility or the unborn child.[4][5] This profile places it firmly in the category of a hazardous drug, requiring adherence to stringent safety protocols similar to those outlined in USP <800>.[6]

Hazard ClassificationGHS Hazard StatementDescriptionAuthoritative Source
Acute Toxicity, OralH302Harmful if swallowed.ChemicalBook[4]
Germ Cell MutagenicityH341Suspected of causing genetic defects.ChemicalBook[4]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.PubChem[5]

Scientist's Note: The lack of extensive ecological data does not imply safety.[4] For potent pharmaceutical compounds, a precautionary principle is paramount. We must assume the potential for environmental harm and ensure waste streams are managed to prevent release into aquatic or terrestrial ecosystems.

The Core Principle: Segregation of Waste Streams

Effective waste management begins with proper segregation at the point of generation. This not only ensures safety and regulatory compliance but also prevents the costly and improper disposal of minimally contaminated items as highly hazardous waste. The following workflow provides a logical pathway for categorizing waste containing 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

WasteSegregation cluster_0 cluster_1 cluster_2 Start Waste Generation Point (e.g., fume hood, benchtop) Decision1 Is this unused bulk powder or a P-listed formulation? Start->Decision1 Decision2 Is the item grossly contaminated? (e.g., visible residue, spill cleanup) Decision1->Decision2 No RCRA_Waste RCRA Hazardous Waste Container (Typically Black) Decision1->RCRA_Waste Yes Decision3 Is the item trace contaminated? (e.g., 'empty' container, used PPE) Decision2->Decision3 No Decision2->RCRA_Waste Yes Trace_Waste Trace Hazardous Drug Waste Container (Typically Yellow) Decision3->Trace_Waste Yes

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocols

Adherence to detailed protocols is essential for safety and consistency. The following procedures cover the primary waste types generated during research activities.

Protocol 3.1: Disposal of Unused or Expired Bulk Compound

This protocol applies to the raw, undiluted solid compound. This waste is considered acutely hazardous and must be managed under the strictest controls.

  • Do NOT attempt to dispose of the solid down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk.

  • Container: Place the original container, with its label intact, into a larger, sealable, and clearly labeled hazardous waste container. If the original container is compromised, transfer the material inside a chemical fume hood to a new, compatible container.

  • Labeling: The outer container must be labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid"

    • CAS Number: "103335-55-3"

    • Associated Hazards: "Toxic," "Reproductive Hazard," "Mutagenic"

    • Appropriate GHS pictograms.

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area until collection by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[7]

  • Documentation: Log the waste in your laboratory's chemical inventory and waste disposal records.

Rationale: Bulk quantities of potent compounds are regulated as RCRA hazardous waste.[6] The "black box" approach ensures this waste stream is destined for high-temperature incineration, the EPA's recommended method for destroying pharmaceutical waste, which renders the active compound inert.[8]

Protocol 3.2: Disposal of Trace-Contaminated Waste

This category includes items that have come into contact with the compound but are not grossly contaminated. Examples include used personal protective equipment (PPE), empty weighing boats, and "RCRA empty" containers.

  • PPE: Gloves, disposable lab coats, and shoe covers used while handling the compound should be considered contaminated. Upon completion of work, doff PPE carefully and place it directly into a designated "Trace Hazardous Drug Waste" container (often a yellow container).

  • Empty Containers: A container is considered "RCRA empty" if all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains. These containers should be disposed of in the trace waste stream.

  • Labware: Disposable plastic and glassware (pipette tips, serological pipettes) that have come into contact with the compound should be placed in the trace waste container.

  • Container Management: Keep the trace waste container closed with a lid when not in use. Ensure it is clearly labeled as "Trace Hazardous Drug Waste."[7]

Rationale: While contamination is minimal, the cumulative effect of improper disposal can be significant. Segregating trace waste into a dedicated stream ensures it is handled appropriately (typically via incineration) without incurring the higher costs associated with the acutely hazardous (RCRA) waste stream.

Decontamination of Surfaces and Equipment

Effective decontamination is a critical step to prevent inadvertent exposure and cross-contamination.

  • Initial Cleaning: Prepare a solution of a laboratory-grade detergent in water. Using disposable, absorbent pads, wipe down all surfaces where the compound was handled. Work from areas of lower contamination to higher contamination.

  • Chemical Inactivation (Recommended): After the initial cleaning, a chemical deactivation step is advised. Prepare a fresh 10% bleach solution (0.5% sodium hypochlorite).

  • Application: Liberally apply the bleach solution to the surfaces and allow for a contact time of at least 10 minutes.

  • Rinsing: After the required contact time, wipe the surfaces with pads soaked in 70% ethanol or isopropyl alcohol to remove the bleach residue, which can be corrosive.

  • Final Wipe: Perform a final wipe with pads soaked in deionized water.

  • Waste Disposal: All pads and disposable materials used for decontamination must be disposed of as trace hazardous drug waste.

Packaging, Labeling, and Storage of Waste

Proper containment and communication of hazards are non-negotiable.

  • Container Integrity: All waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.[7]

  • Clear Labeling: Use your institution's official hazardous waste tags. Fill them out completely and legibly. An unlabeled container is an unknown and presents a serious safety risk.

  • Storage Location: Store waste in a designated satellite accumulation area that is under the control of laboratory personnel. Do not store hazardous waste in public hallways or near sinks or floor drains.

Final Directive: This guide provides a comprehensive framework for the disposal of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. However, it is imperative to consult and adhere to all applicable federal, state, and local regulations, as well as your own institution's specific EH&S protocols.[6][7] Your institutional EH&S department is your primary resource for ensuring full compliance and safety.

References

  • 3-Ox0-4-Aza-5-Alpha-Androsatane-17Beta-Carboxylic Acid MSDS/SDS. MSDS-SEARCH. [Link]

  • CAS#:103335-55-3 | 3-Oxo-4-aza-5-α-androstane-17-β-carboxylicacid. Chemsrc. [Link]

  • Cas 103335-55-3, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. LookChem. [Link]

  • Penning, T. M., et al. (1989). Inhibition and time-dependent inactivation of human placental aromatase by 3-oxo-17 beta-carboxamido steroids. The Journal of Steroid Biochemistry. [Link]

  • (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2019). US Environmental Protection Agency. [Link]

  • Numazawa, M., et al. (1998). Aromatase Inactivation by a Suicide Substrate, androst-5-ene-4,7,17-trione: The 5beta,6beta-epoxy-19-oxo Derivative, as a Possible Reactive Electrophile Irreversibly Binding to the Active Site. PubMed. [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. [Link]

  • Catsoulacos, P., & Catsoulacos, D. (1984). Cytostatic effect of homo-aza-steroidal esters in vivo and in vitro. Structure-activity relationships. PubMed. [Link]

  • 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. ChemBK. [Link]

  • Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health. [Link]

  • Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences Center. [Link]

  • Pu, Y., et al. (2010). Investigating contamination of phytotherapy products for benign prostatic hyperplasia with alpha-blockers and 5alpha-reductase inhibitors. PubMed. [Link]

  • Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. (2021). Regulations.gov. [Link]

  • Can-Fang, Y., et al. (1996). Purification of testosterone 5 alpha-reductase from human prostate by a four-step chromatographic procedure. PubMed. [Link]

  • What to Know About 5-Alpha Reductase Inhibitors. (2023). WebMD. [Link]

  • Ching-Yuh, C. (2006). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. ResearchGate. [Link]

  • Sritananuwat, P., et al. (2018). Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. National Institutes of Health. [Link]

  • Hirshburg, J. M., et al. (2024). 5α-Reductase Inhibitors. StatPearls, National Center for Biotechnology Information. [Link]

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Personal protective equipment for handling 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. As a 4-azasteroid derivative, this compound warrants careful handling due to its potential biological activity and associated hazards.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Understanding the Risks: Hazard Identification

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a derivative of Finasteride, is classified as a hazardous substance.[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2]

Key Hazards:

  • Harmful if swallowed: Acute oral toxicity has been identified as a significant hazard.[3]

  • Suspected of causing genetic defects: The compound is classified with a warning for reproductive toxicity, indicating it is suspected of damaging fertility or the unborn child.[3][4]

  • Potential for hormonal changes: As a 4-azasteroid, it may affect the endocrine and reproductive systems with prolonged or repeated exposure.[1][2]

  • Irritation: It may cause skin, eye, and respiratory tract irritation.[2] Dust from the solid compound can be an irritant to the airways.[2]

Due to these potential health effects, the adoption of stringent safety protocols is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid
Task Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing and transferring solid compound Double chemo-rated glovesChemical safety goggles and face shieldDisposable, back-closing gownN95 or higher-rated respirator
Preparing solutions Double chemo-rated glovesChemical safety goggles and face shieldDisposable, back-closing gownN95 or higher-rated respirator (if not in a fume hood)
Administering to cell cultures or animals Double chemo-rated glovesChemical safety gogglesDisposable, back-closing gownNot generally required if performed in a biological safety cabinet
Cleaning and decontamination Heavy-duty, chemical-resistant glovesChemical safety goggles and face shieldDisposable, back-closing gownN95 or higher-rated respirator
Waste disposal Heavy-duty, chemical-resistant glovesChemical safety gogglesDisposable, back-closing gownNot generally required
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational plan is essential for minimizing the risk of exposure.

Engineering Controls
  • Ventilation: Always handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[5]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Handling Procedures
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a dedicated set of utensils (spatula, weighing paper).

    • Clean all utensils thoroughly after use.

  • Solution Preparation:

    • Prepare solutions within a chemical fume hood.

    • Add the solid compound to the solvent slowly to avoid splashing.

    • Ensure the container is securely capped and clearly labeled.

  • Spill Management:

    • In case of a spill, evacuate the area and alert others.

    • Wear appropriate PPE, including respiratory protection, before cleaning the spill.

    • For solid spills, gently cover with a damp paper towel to avoid generating dust, then sweep or vacuum into a designated hazardous waste container.[6]

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

    • Decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with the compound, including gloves, gowns, bench paper, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.

  • Containerization: Use leak-proof, sealable containers for all hazardous waste.

  • Disposal Method: The primary recommended method for the disposal of this chemical is incineration by a licensed hazardous material disposal company.[5] This method ensures the complete destruction of the compound.[7]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[5][6]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

By adhering to these guidelines, researchers can safely handle 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, minimizing personal risk and ensuring a secure laboratory environment.

References

  • 3-Ox0-4-Aza-5-Alpha-Androsatane-17Beta-Carboxylic Acid MSDS/SDS. [Link]

  • MATERIAL SAFETY DATA SHEETS FINASTERIDE CARBOXYLIC ACID. [Link]

  • FINASTERIDE TABLETS, USP 5 MG. [Link]

  • CAS#:103335-55-3 | 3-Oxo-4-aza-5-α-androstane-17-β-carboxylicacid | Chemsrc. [Link]

  • Finasteride - European Directorate for the Quality of Medicines & HealthCare. [Link]

  • (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid | C19H29NO3 | CID 9818495 - PubChem. [Link]

  • Finasteride (3.25%) Formulation - Organon. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Personal Protective Equipment (PPE). [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. [Link]

  • Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | lookchem. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc. [Link]

  • Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.